molecular formula C6H13NO B1351509 3-Methoxypiperidine CAS No. 4045-29-8

3-Methoxypiperidine

Katalognummer: B1351509
CAS-Nummer: 4045-29-8
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: MRWRHHSVHWCISU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxypiperidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRHHSVHWCISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402120
Record name 3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-29-8
Record name 3-Methoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4045-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypiperidine is a substituted piperidine derivative with significant potential as a versatile building block in medicinal chemistry and drug development.[1] Its structural features, combining a basic piperidine ring with a methoxy group, impart specific physicochemical properties that are crucial for its application in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Physicochemical Properties

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. These parameters are fundamental for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Mild amine-like[1]
Boiling Point 149.9 °C at 760 mmHg[1]
Density 0.93 g/cm³[1]
pKa (Predicted) 9.35 ± 0.10[1]
Solubility Soluble in water and organic solvents[1]
Flash Point 49.7 °C[1]
Refractive Index 1.448[1]
CAS Number 4045-29-8[1][2]
Table 2: Properties of this compound Hydrochloride
PropertyValue
Molecular Formula C₆H₁₃NO · HCl
Molecular Weight 151.63 g/mol
Melting Point 108-112 °C
CAS Number 688809-94-1

Synthesis

A plausible and common method for the synthesis of this compound is via the Williamson ether synthesis, starting from 3-Hydroxypiperidine. This involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Logical Workflow for Synthesis

Synthesis_Workflow Synthesis Workflow for this compound A 3-Hydroxypyridine B Hydrogenation A->B C 3-Hydroxypiperidine B->C D Deprotonation (e.g., with NaH) C->D E Piperidin-3-olate D->E G Williamson Ether Synthesis (SN2 Reaction) E->G F Methylating Agent (e.g., CH3I) F->G H This compound G->H

Caption: Synthesis of this compound from 3-Hydroxypyridine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

This procedure is adapted from known methods for the reduction of pyridine derivatives.[3]

  • Reaction Setup: In a high-pressure reactor, add 3-hydroxypyridine (1 equivalent) and a suitable solvent such as water or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5 MPa).

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 90°C) and stir for a sufficient time (e.g., 48 hours) until the reaction is complete, monitoring by a suitable analytical method (e.g., GC-MS or TLC).

  • Work-up: After cooling to room temperature and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-hydroxypiperidine can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis.[4][5][6][7][8]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypiperidine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DMF).

  • Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for about 1 hour, or until hydrogen evolution ceases, to form the sodium salt of 3-hydroxypiperidine.

  • Methylation: Cool the reaction mixture again in an ice bath and add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation under reduced pressure.

Experimental Protocols for Physicochemical Properties

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Boiling Point Determination (Micro-method)
  • Apparatus Setup: Attach a small test tube containing approximately 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).

  • Observation: Heat the Thiele tube gently. A slow stream of bubbles will emerge from the capillary tube as the air expands. The rate of bubbling will increase as the liquid approaches its boiling point.

  • Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. Record the temperature when the liquid just begins to be drawn back into the capillary tube upon cooling.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)
  • -OCH₃ protons: A singlet peak is expected around 3.3 ppm.

  • Piperidine ring protons: A series of complex multiplets would be observed between approximately 1.5 and 3.5 ppm. The proton at C3, attached to the methoxy group, would likely appear as a multiplet around 3.2-3.5 ppm. The protons on the nitrogen-adjacent carbons (C2 and C6) would be deshielded and appear further downfield compared to the other ring protons.

  • N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • -OCH₃ carbon: A peak is expected around 56 ppm.

  • Piperidine ring carbons:

    • C3: The carbon bearing the methoxy group would be the most downfield of the ring carbons (excluding those adjacent to the nitrogen), likely appearing around 70-80 ppm.

    • C2 and C6: The carbons adjacent to the nitrogen would appear around 45-55 ppm.

    • C4 and C5: The remaining ring carbons would appear further upfield, in the range of 20-30 ppm.

IR (Infrared) Spectroscopy
  • N-H stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Strong bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O stretch (ether): A strong, characteristic band is expected in the region of 1070-1150 cm⁻¹.

  • N-H bend: A medium intensity band may be observed around 1600 cm⁻¹.

MS (Mass Spectrometry)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (115.17) would be expected at m/z = 115.

  • Fragmentation: Common fragmentation patterns for piperidines involve the loss of substituents and cleavage of the ring. A significant fragment would be expected from the loss of the methoxy group (M-31) at m/z = 84. Alpha-cleavage next to the nitrogen is also a common fragmentation pathway for cyclic amines.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] While piperidine derivatives are known to exhibit a wide range of biological activities, specific studies detailing the biological effects or the signaling pathways directly modulated by this compound are not extensively available in the current scientific literature. Its value lies in its ability to be incorporated into larger, more complex molecules with desired pharmacological profiles.

As no specific signaling pathways involving this compound have been identified in the reviewed literature, a corresponding diagram cannot be provided at this time.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties that make it an attractive starting material for organic synthesis. This guide has provided a detailed summary of its key characteristics, along with practical experimental protocols for their determination and a logical synthetic approach. Further research into the specific biological activities of this compound and its derivatives will be crucial in unlocking its full potential in the fields of drug discovery and materials science.

References

3-Methoxypiperidine CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypiperidine, a key heterocyclic building block in the synthesis of pharmaceuticals and other specialty chemicals. This document details its chemical identity, physical properties, relevant registry information, and safety data. Furthermore, it outlines a representative synthetic protocol and highlights its application in the development of pharmacologically active compounds.

Core Registry Information

This compound is a piperidine ring substituted with a methoxy group at the 3-position. It is a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.

Chemical Identity and Registry Numbers
IdentifierValue
Chemical Name This compound
CAS Number 4045-29-8[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
IUPAC Name This compound[1]
InChI InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3[1]
InChIKey MRWRHHSVHWCISU-UHFFFAOYSA-N[1]
SMILES COC1CCCNC1[1]
EC Number 802-269-7[1]
PubChem CID 4341744[1]
Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular WeightNotes
This compound Hydrochloride 688809-94-1C₆H₁₃NO · HCl151.63 g/mol Hydrochloride salt form.
(R)-3-Methoxypiperidine 651341-54-7[3]C₆H₁₃NO115.17 g/mol R-enantiomer.
(S)-3-Methoxypiperidine Hydrochloride 688809-96-3C₆H₁₃NO · HCl151.63 g/mol S-enantiomer hydrochloride salt.

Physicochemical Properties

This compound is a colorless liquid under standard conditions. Its physical and chemical characteristics are summarized below.

PropertyValue
Boiling Point 149.9 °C at 760 mmHg[2]
Density 0.93 g/cm³[2]
Flash Point 49.7 °C[2]
Refractive Index 1.448[2]
Vapor Pressure 3.93 mmHg at 25°C[2]
pKa (Predicted) 9.35 ± 0.10[2]
Storage Temperature 2-8°C (protect from light)[2]
Sensitivity Air Sensitive[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information
Hazard CodeDescription
H302 Harmful if swallowed[1]
H335 May cause respiratory irritation[1]

Pictogram:

alt text

Signal Word: Warning[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the methylation of 3-hydroxypiperidine, which itself can be synthesized from precursors like 3-hydroxypyridine. A representative multi-step synthesis leading to a this compound derivative is outlined in the workflow below, from which the synthesis of this compound can be derived.

G cluster_0 Synthesis of this compound Intermediate 3-Hydroxypyridine 3-Hydroxypyridine 2-Dimethylaminomethyl-3-hydroxypyridine 2-Dimethylaminomethyl-3-hydroxypyridine 3-Hydroxypyridine->2-Dimethylaminomethyl-3-hydroxypyridine Mannich Reaction (Formaldehyde, Dimethylamine) 2-Dimethylaminomethyl-3-methoxypyridine 2-Dimethylaminomethyl-3-methoxypyridine 2-Dimethylaminomethyl-3-hydroxypyridine->2-Dimethylaminomethyl-3-methoxypyridine Methylation 3-Methoxypiperidine_Intermediate 2-Dimethylaminomethyl-3-methoxypiperidine 2-Dimethylaminomethyl-3-methoxypyridine->3-Methoxypiperidine_Intermediate Hydrogenation

Caption: Synthetic pathway to a this compound intermediate.

Representative Experimental Protocol: Methylation of 3-Hydroxypiperidine

This protocol is a generalized procedure for the O-methylation of a hydroxyl group on the piperidine ring.

  • Deprotonation: To a solution of N-protected 3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Deprotection (if necessary): If an N-protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound.

  • Purification: The crude product is purified by distillation or column chromatography to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals.[4] The introduction of a methoxy group at the 3-position can influence the molecule's polarity, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been investigated for their potential as antidepressant agents. For instance, compounds like 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have shown biological activity comparable to the antidepressant drug viloxazine in preclinical studies.[5] These studies often involve in vivo tests such as the reserpine interaction test in mice and in vitro assays to evaluate the inhibition of biogenic amine reuptake.[5]

G 3MP This compound Intermediates Pharmaceutical Intermediates 3MP->Intermediates Chemical Synthesis APIs Active Pharmaceutical Ingredients (APIs) Intermediates->APIs Further Elaboration CNS CNS Agents (e.g., Antidepressants) APIs->CNS Other Other Therapeutic Areas APIs->Other

Caption: Role of this compound as a building block in drug discovery.

Representative Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol provides a general overview of how a compound like a this compound derivative would be tested for its ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.

  • Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., cortex, striatum) of a suitable animal model (e.g., rat, pig) through differential centrifugation of brain homogenates.

  • Assay Incubation: The prepared synaptosomes are incubated in a buffer solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and various concentrations of the test compound (the this compound derivative). Control samples without the test compound are also prepared.

  • Termination of Uptake: After a specific incubation period at a controlled temperature (e.g., 37°C), the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. Non-specific uptake is determined by running parallel incubations at 0-4°C.

  • Radioactivity Measurement: The filters are washed to remove unbound radiolabel, and the radioactivity retained on the filters (representing the amount of neurotransmitter taken up by the synaptosomes) is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of neurotransmitter reuptake is calculated for each concentration of the test compound relative to the control samples. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is then determined by non-linear regression analysis. This provides a quantitative measure of the compound's potency as a reuptake inhibitor.

References

An In-depth Technical Guide to 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Methoxypiperidine is a valuable heterocyclic building block. Its structural features make it a significant intermediate in the synthesis of a variety of pharmaceutical compounds. This guide provides a comprehensive overview of its core properties, a detailed synthetic protocol, and its role in medicinal chemistry.

Core Molecular and Physical Data

This compound is a piperidine derivative characterized by a methoxy group at the third position of the ring. This substitution is crucial for its chemical reactivity and its utility in the synthesis of more complex molecules.[1]

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [2][3]
CAS Number 4045-29-8[2][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 159-160 °C (at 748 Torr)
Density 0.93 ± 0.1 g/cm³ (Predicted)
Flash Point 49.7 °C[2]
pKa 9.35 ± 0.10 (Predicted)
Solubility Soluble in water and organic solvents[2]
InChI InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
SMILES COC1CCCNC1

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 3-hydroxypyridine. The general strategy involves the reduction of the pyridine ring to a piperidine ring, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 3-Hydroxypiperidine via Hydrogenation of 3-Hydroxypyridine

This procedure involves the catalytic hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine.

Materials:

  • 3-Hydroxypyridine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water or an appropriate organic solvent (e.g., ethanol)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, a solution of 3-hydroxypyridine is prepared in a suitable solvent (e.g., water).

  • The 5% Rhodium on Carbon catalyst is added to the solution. The catalyst loading is typically around 1-5% by weight relative to the substrate.

  • The autoclave is sealed and purged with an inert gas, such as nitrogen, to remove any air.

  • Hydrogen gas is introduced into the reactor to a pressure of approximately 5 MPa.

  • The reaction mixture is heated to a temperature of around 80-100°C with continuous stirring.

  • The reaction is monitored for the consumption of hydrogen. The reaction time can vary from several hours to over a day.

  • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the Rhodium on Carbon catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield crude 3-hydroxypiperidine.

  • The crude product can be purified by vacuum distillation to obtain pure 3-hydroxypiperidine as a white solid.

Step 2: O-Methylation of 3-Hydroxypiperidine to this compound

This step involves the methylation of the hydroxyl group of 3-hydroxypiperidine to form the desired methoxy ether.

Materials:

  • 3-Hydroxypiperidine

  • A suitable base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 3-hydroxypiperidine is dissolved in an anhydrous aprotic solvent.

  • The solution is cooled in an ice bath (0°C).

  • A strong base, such as sodium hydride, is added portion-wise to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is stirred at this temperature until the evolution of hydrogen gas ceases.

  • The methylating agent, such as methyl iodide, is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Role in Drug Development and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets and its metabolic stability.[3]

For instance, chiral derivatives of 3-hydroxypiperidine, which can be precursors to or derived from this compound, are crucial intermediates in the synthesis of modern therapeutics. A notable example is (S)-1-Boc-3-hydroxypiperidine, a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of certain cancers. The strategic placement of the oxygen-containing functional group on the piperidine ring is critical for the biological activity of these drugs.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrogenation cluster_intermediate Intermediate cluster_step2 Step 2: O-Methylation cluster_final Final Product 3-Hydroxypyridine 3-Hydroxypyridine Reduction Reduction 3-Hydroxypyridine->Reduction H₂, Rh/C 3-Hydroxypiperidine 3-Hydroxypiperidine Reduction->3-Hydroxypiperidine Methylation Methylation 3-Hydroxypiperidine->Methylation 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) This compound This compound Methylation->this compound

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

References

Technical Guide to the Spectral Data of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the key spectral data for 3-Methoxypiperidine (C₆H₁₃NO), a heterocyclic compound of interest in pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics.

Chemical Structure and Properties

This compound is a piperidine ring substituted with a methoxy group at the 3-position.[1]

  • Molecular Formula: C₆H₁₃NO[2]

  • Molecular Weight: 115.17 g/mol [1][2]

  • Monoisotopic Mass: 115.099714038 Da[2]

  • CAS Number: 4045-29-8[1][2]

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the piperidine ring and the methoxy group.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
OCH₃~3.3s
H-3~3.2-3.4m
H-2eq, H-6eq~2.9-3.1m
H-2ax, H-6ax~2.5-2.7m
H-4, H-5~1.4-1.9m
NH~1.5-2.5br s

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet.

Experimental Protocol for ¹H NMR

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The N-H proton signal can be identified by its broadness and its disappearance from the spectrum upon the addition of a few drops of D₂O, due to proton-deuterium exchange.[3][4]

¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer FID Free Induction Decay (FID) NMR_Spectrometer->FID Fourier_Transform Fourier Transform FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration & Peak Picking Baseline_Correction->Integration Spectrum 1H NMR Spectrum Integration->Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C-3~75-78
OCH₃~55-58
C-2, C-6~45-50
C-4, C-5~20-30

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR

The sample is prepared in the same manner as for ¹H NMR spectroscopy. The ¹³C NMR spectrum is typically acquired on the same spectrometer, operating at a frequency corresponding to the ¹³C nucleus (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹³C NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (13C mode) NMR_Tube->NMR_Spectrometer FID Free Induction Decay (FID) NMR_Spectrometer->FID Fourier_Transform Fourier Transform FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Peak_Picking Peak Picking Baseline_Correction->Peak_Picking Spectrum 13C NMR Spectrum Peak_Picking->Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a secondary amine, will show characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch~3300-3500Medium, sharp
C-H Stretch (sp³)~2850-3000Strong
C-O Stretch (Ether)~1050-1150Strong
C-N Stretch~1020-1250Medium
Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the ATR crystal. The background spectrum is first recorded and then subtracted from the sample spectrum.

IR Spectroscopy Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound (liquid) ATR_Crystal ATR Crystal or Salt Plates Sample->ATR_Crystal FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Interferogram Interferogram FTIR_Spectrometer->Interferogram Fourier_Transform Fourier Transform Interferogram->Fourier_Transform Background_Subtraction Background Subtraction Fourier_Transform->Background_Subtraction Spectrum IR Spectrum Background_Subtraction->Spectrum

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular Ion [M]⁺m/z 115
[M+H]⁺m/z 116.10700[5]
[M+Na]⁺m/z 138.08894[5]
Common Fragmentsm/z values corresponding to α-cleavage

Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[4] This results in the formation of a resonance-stabilized, nitrogen-containing cation.

Experimental Protocol for Mass Spectrometry

A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The ions generated are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio, and detected. For ESI, the sample is often analyzed in positive ion mode to observe the [M+H]⁺ ion.

Mass Spectrometry Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Output Sample This compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent (e.g., Methanol) Solvent->Solution Ion_Source Ion Source (e.g., ESI, EI) Solution->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: Workflow for Mass Spectrometry.

References

3-Methoxypiperidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its physicochemical properties is critical for its effective application in research and development. This document outlines the predicted solubility and stability characteristics of this compound and furnishes detailed experimental protocols for their quantitative determination.

Core Physicochemical Properties

This compound (CAS No: 4045-29-8) is a cyclic ether and a secondary amine with the molecular formula C6H13NO.[1] Its structure, featuring both a polar amine group and a somewhat non-polar aliphatic ring, suggests a versatile solubility profile. The presence of a basic nitrogen atom is a key determinant of its pH-dependent solubility and stability.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H13NO[1]
Molecular Weight115.17 g/mol [1]
Boiling Point149.9 °C at 760 mmHg[1]
Density0.93 g/cm³[1]
pKa (Predicted)9.35 ± 0.10[1]
AppearanceColorless liquid[1]
Storage Conditions2-8°C, protect from light, air sensitive[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, it is generally described as being soluble in water and organic solvents.[1] The solubility is influenced by the solvent's polarity, pH, and temperature.

Predicted Solubility

Based on the structure of this compound and the known properties of similar piperidine derivatives, a qualitative solubility profile can be predicted. The basic nitrogen atom suggests that solubility in aqueous solutions will be significantly higher at acidic pH due to the formation of the more soluble protonated form.

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BufferspH-dependentThe basic piperidine nitrogen (pKa ≈ 9.35) will be protonated at acidic pH, increasing aqueous solubility. At neutral or basic pH, the free base is less soluble.
Polar Protic Ethanol, MethanolHighThe compound can act as a hydrogen bond acceptor, facilitating interaction with protic solvents.
Polar Aprotic DMSO, Acetonitrile, AcetoneHighFavorable dipole-dipole interactions are expected with these solvents.
Non-polar Hexane, TolueneLow to ModerateAs a relatively polar molecule, solubility in non-polar solvents is expected to be limited.
Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is established.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature for at least 2 hours to permit the undissolved solid to settle. For colloidal suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mol/L.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate in shaker at constant temperature (24-48h) prep2->equil sep1 Let stand or centrifuge to settle solid equil->sep1 sep2 Withdraw and filter supernatant sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Quantify using HPLC/GC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile

The stability of this compound is a critical parameter, particularly concerning its storage and handling. The presence of an amine group makes it susceptible to degradation via oxidation and reactions with atmospheric carbon dioxide. It is noted to be "Air Sensitive" and should be stored under an inert atmosphere.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

ConditionSuggested Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80°C for 48 hours
Photostability Expose to light according to ICH Q1B guidelines
Experimental Protocol for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Environmental chambers for temperature and humidity control

  • Photostability chamber

  • Validated stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer to identify and quantify the parent compound and any degradation products)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, oxidative solutions). For thermal and photostability, use the neat compound or a solid dispersion.

  • Exposure: Subject the samples to the stress conditions outlined in Table 3 for a defined period. Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the validated stability-indicating method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify any degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting peaks.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_evaluation Data Evaluation start Prepare samples of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analysis Analyze samples at time points using a stability-indicating method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval1 Identify degradation products analysis->eval1 eval2 Quantify parent compound and degradants eval1->eval2 eval3 Assess mass balance eval2->eval3

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While quantitative data is sparse in existing literature, the provided experimental protocols offer a clear path for researchers to generate this critical information. The inherent properties of its piperidine structure suggest that pH will be a critical factor in its aqueous solubility and that precautions should be taken to protect it from atmospheric exposure. The detailed workflows and methodologies presented here are intended to support the seamless integration of this compound into pharmaceutical research and development pipelines.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data for 3-Methoxypiperidine and its hydrochloride salt. The information is intended to support laboratory and research and development activities by providing clear, actionable guidance to ensure the safe use of this compound.

Chemical and Physical Properties

This compound is available as a free base (a liquid) and as a hydrochloride salt (a powder). Their distinct physical properties are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 4045-29-8[1]688809-94-1
Molecular Formula C₆H₁₃NO[1]C₆H₁₃NO · HCl
Molecular Weight 115.17 g/mol [1]151.63 g/mol
Appearance Colorless liquid[2]Powder
Boiling Point 149.9 °C at 760 mmHg[2]Not available
Melting Point Not available108-112 °C
Flash Point 49.7 °C[2]Not applicable
Density 0.93 g/cm³[2]Not available

Hazard Identification and GHS Classification

Both the free base and the hydrochloride salt of this compound are classified as hazardous substances. The GHS classifications are summarized below. It is important to note that the available information for the hydrochloride salt is less complete.

This compound (Free Base)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

This compound Hydrochloride

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed

Pictograms and Signal Word:

  • This compound (Free Base):

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

  • This compound Hydrochloride:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. The following guidelines are based on available safety data sheets and general best practices for handling piperidine derivatives.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.

PPE CategoryRecommendation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn where there is a risk of splashing.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene). Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5]

A logical workflow for PPE selection and use is illustrated below.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use and Maintenance Assess_Task Assess Task and Potential for Exposure Consult_SDS Consult Safety Data Sheet (SDS) Assess_Task->Consult_SDS Select_Gloves Select Chemical-Resistant Gloves Consult_SDS->Select_Gloves Select_Eye_Protection Select Goggles/Face Shield Consult_SDS->Select_Eye_Protection Select_Body_Protection Select Lab Coat/Apron Consult_SDS->Select_Body_Protection Select_Respiratory Select Respirator (if needed) Consult_SDS->Select_Respiratory Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Protection->Don_PPE Select_Body_Protection->Don_PPE Select_Respiratory->Don_PPE Perform_Task Perform Task in Designated Area Don_PPE->Perform_Task Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures
  • Always handle in a well-ventilated area or a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of vapor or mist.

  • Use non-sparking tools and take precautionary measures against static discharge, especially for the free base which is a combustible liquid.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

The following diagram illustrates the general first-aid response workflow.

First_Aid_Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Start Exposure Occurs Assess_Scene Assess Scene for Safety Start->Assess_Scene Remove_Victim Remove Victim from Exposure Assess_Scene->Remove_Victim Call_Help Call for Emergency Medical Help Remove_Victim->Call_Help Move_Fresh_Air Move to Fresh Air Remove_Victim->Move_Fresh_Air Inhalation Remove_Clothing Remove Contaminated Clothing Remove_Victim->Remove_Clothing Skin Rinse_Eyes Rinse with Water for 15 mins Remove_Victim->Rinse_Eyes Eye Rinse_Mouth Rinse Mouth with Water Remove_Victim->Rinse_Mouth Ingestion Give_AR Give Artificial Respiration (if needed) Move_Fresh_Air->Give_AR Consult_Physician Consult a Physician Give_AR->Consult_Physician Wash_Skin Wash with Soap and Water Remove_Clothing->Wash_Skin Wash_Skin->Consult_Physician Rinse_Eyes->Consult_Physician No_Vomit Do Not Induce Vomiting Rinse_Mouth->No_Vomit No_Vomit->Consult_Physician

Caption: First-Aid Response Workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: No specific data is available for this compound, but like other amines, combustion may produce toxic nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation (for the hydrochloride salt) and avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica gel) and dispose of as hazardous waste.

Toxicological Information

Detailed toxicological data for this compound is limited. The primary known hazards are from oral toxicity and respiratory irritation.

Toxicity MetricValueSpecies
LD50 (Oral) < 2000 mg/kg bw[3]Rat (male/female)
LD50 (Dermal) ca. 2000 mg/kg bw[3]Rat (male/female)
LC50 (Inhalation) No data available
  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

Experimental Protocols

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve disposal through a licensed chemical waste disposal company.

Disclaimer: This document is intended as a guide and is not exhaustive. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypiperidine, a substituted piperidine derivative, serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is incorporated into numerous biologically active molecules, making its efficient and well-understood synthesis a topic of significant interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing the primary synthetic routes, including the catalytic hydrogenation of 3-methoxypyridine and the O-methylation of 3-hydroxypiperidine and its derivatives. This document includes detailed experimental protocols, a comparative analysis of synthetic methodologies, and visualizations of the synthetic workflows to facilitate a deeper understanding of its chemistry and application in drug discovery and development.

Introduction

The piperidine scaffold is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties that often impart desirable pharmacokinetic profiles. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity. This compound (CAS No: 4045-29-8), with its methoxy group at the 3-position, represents a key intermediate for introducing this specific functionality into more complex molecular architectures.[1] Its utility as a precursor in the synthesis of agrochemicals and specialty chemicals further underscores its importance in synthetic organic chemistry.[1]

While a definitive historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its synthesis has evolved through the adaptation of classical organic reactions. The primary approaches to its preparation involve two main strategies: the reduction of a corresponding aromatic precursor and the alkylation of a hydroxylated piperidine derivative.

Historical Synthesis Pathways

The synthesis of this compound has historically been approached from two main starting materials: 3-methoxypyridine and 3-hydroxypiperidine (or its protected analogues).

Catalytic Hydrogenation of 3-Methoxypyridine

One of the most direct methods for the synthesis of this compound is the catalytic hydrogenation of 3-methoxypyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Various catalysts and reaction conditions have been employed for the hydrogenation of pyridine derivatives.[2][3][4] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), have been shown to be effective for this transformation, typically requiring high pressures of hydrogen gas and acidic conditions to facilitate the reduction.[2]

G cluster_0 Catalytic Hydrogenation 3-Methoxypyridine 3-Methoxypyridine H2_Catalyst H₂ / Catalyst (e.g., PtO₂, Rh₂O₃) 3-Methoxypyridine->H2_Catalyst This compound This compound H2_Catalyst->this compound

Figure 1: Catalytic Hydrogenation of 3-Methoxypyridine.
O-Methylation of 3-Hydroxypiperidine

An alternative and widely used strategy involves the O-methylation of 3-hydroxypiperidine. This approach typically utilizes a Williamson ether synthesis, where the hydroxyl group of 3-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent, such as methyl iodide.

To avoid side reactions involving the secondary amine of the piperidine ring, this synthesis is often carried out using an N-protected 3-hydroxypiperidine derivative, most commonly N-Boc-3-hydroxypiperidine. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions after the methylation step to yield the final product.

G cluster_1 O-Methylation Route 3-Hydroxypiperidine 3-Hydroxypiperidine Protection Protection (e.g., (Boc)₂O) 3-Hydroxypiperidine->Protection N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Protection->N-Boc-3-hydroxypiperidine Methylation Methylation (e.g., NaH, CH₃I) N-Boc-3-hydroxypiperidine->Methylation N-Boc-3-methoxypiperidine N-Boc-3-methoxypiperidine Methylation->N-Boc-3-methoxypiperidine Deprotection Deprotection (e.g., TFA or HCl) N-Boc-3-methoxypiperidine->Deprotection This compound This compound Deprotection->this compound

Figure 2: O-Methylation of N-Boc-3-hydroxypiperidine.

Quantitative Data Presentation

The following table summarizes quantitative data for the different synthetic routes to this compound, providing a comparison of reaction conditions and yields.

Starting MaterialMethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-MethoxypyridineCatalytic HydrogenationPtO₂Glacial Acetic AcidRoom Temperature6-10Not specified for 3-methoxy derivative[2]
3-MethylpyridineCatalytic HydrogenationRh₂O₃2,2,2-Trifluoroethanol4016High (implied)[4][5]
N-Boc-3-hydroxypiperidineO-MethylationNaH, CH₃ITHF0 to RT12~95General Protocol
N-Boc-3-methoxypiperidineDeprotectionTFACH₂Cl₂0 to RT1-4High (quantitative)[1][6]
N-Boc-3-methoxypiperidineDeprotection4M HCl in DioxaneDioxaneRoom Temperature1-3High (quantitative)[1][7]

Detailed Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 3-Methoxypyridine

Materials:

  • 3-Methoxypyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • High-pressure autoclave/hydrogenator

Procedure: [2]

  • To a high-pressure reaction vessel, add 3-methoxypyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis of this compound via O-Methylation of N-Boc-3-hydroxypiperidine and Subsequent Deprotection

This is a two-step process involving the O-methylation of N-Boc-3-hydroxypiperidine followed by the deprotection of the Boc group.

Step 1: O-Methylation of N-Boc-3-hydroxypiperidine

Materials:

  • N-Boc-3-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-Boc-3-methoxypiperidine can be purified by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-3-methoxypiperidine

Method A: Using Trifluoroacetic Acid (TFA) [1][6]

Materials:

  • N-Boc-3-methoxypiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-3-methoxypiperidine (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring completion by TLC.

  • Remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Method B: Using Hydrochloric Acid (HCl) in Dioxane [1][7]

Materials:

  • N-Boc-3-methoxypiperidine

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-methoxypiperidine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of this compound may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the catalytic hydrogenation of 3-methoxypyridine and the O-methylation of 3-hydroxypiperidine (via its N-Boc protected form) being the most prevalent and practical routes. The choice of synthetic strategy often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of functional groups in more complex substrates. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and drug development professionals in the efficient synthesis of this important building block, thereby facilitating the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Structural Elucidation of 3-Methoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-Methoxypiperidine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details the key analytical techniques and experimental protocols used to confirm its molecular structure, presenting quantitative data in accessible formats and visualizing experimental workflows.

Molecular Structure and Properties

This compound is a saturated heterocyclic amine with a methoxy group at the 3-position of the piperidine ring. Its chemical formula is C₆H₁₃NO, and it has a molecular weight of approximately 115.17 g/mol .[1][2] The presence of both an amine and an ether functional group, along with a chiral center at the C3 position, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₃NO[1][2]
Molecular Weight115.17 g/mol [1][2]
Exact Mass115.099714038 Da[1]
Boiling Point149.9 °C at 760 mmHg[2]
Density0.93 g/cm³[2]

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 3-hydroxypiperidine. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-Boc-3-hydroxypiperidine

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Protection of the Amine: The secondary amine of 3-hydroxypiperidine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

  • Alkylation: To a solution of N-Boc-3-hydroxypiperidine in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-methoxypiperidine.

  • Deprotection: The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours.

  • Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. The crude product can be further purified by distillation.

G cluster_synthesis Synthesis Workflow N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Alkylation (NaH, CH3I) Alkylation (NaH, CH3I) N-Boc-3-hydroxypiperidine->Alkylation (NaH, CH3I) N-Boc-3-methoxypiperidine N-Boc-3-methoxypiperidine Alkylation (NaH, CH3I)->N-Boc-3-methoxypiperidine Deprotection (TFA) Deprotection (TFA) N-Boc-3-methoxypiperidine->Deprotection (TFA) This compound This compound Deprotection (TFA)->this compound

Caption: Synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals.

Table 2: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm) (Predicted)Multiplicity
H-2 (axial)2.5 - 2.7m
H-2 (equatorial)3.0 - 3.2m
H-33.2 - 3.4m
H-4 (axial)1.4 - 1.6m
H-4 (equatorial)1.8 - 2.0m
H-5 (axial)1.3 - 1.5m
H-5 (equatorial)1.7 - 1.9m
H-6 (axial)2.6 - 2.8m
H-6 (equatorial)3.1 - 3.3m
-OCH₃3.3 - 3.5s
-NH1.5 - 2.5br s

Table 3: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
C-2~47
C-3~75
C-4~25
C-5~22
C-6~45
-OCH₃~56

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed.

  • ¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for all carbon atoms.

  • 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish correlations.

G cluster_nmr NMR Elucidation Workflow 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC 13C_NMR 13C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Identity
[M+H]⁺116.1070Protonated molecular ion
[M]⁺˙115.0997Molecular ion
84Loss of -OCH₃
71Loss of C₂H₄O
58Piperidine ring fragment

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for GC-MS to induce fragmentation, while Electrospray Ionization (ESI) is typical for LC-MS, usually observing the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

G cluster_ms Mass Spectrometry Workflow Sample Sample Ionization Ionization (EI or ESI) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Mass spectrometry workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchSecondary Amine
2850 - 3000C-H stretchAlkane
1070 - 1150C-O stretchEther
1450 - 1470C-H bendAlkane

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete and unambiguous structural elucidation of this compound. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the characterization and utilization of this important chemical entity.

References

Quantum Chemical Calculations for 3-Methoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 3-Methoxypiperidine. This molecule, a substituted piperidine, is a valuable scaffold in medicinal chemistry.[1] Understanding its conformational landscape and electronic characteristics through computational methods is crucial for the rational design of novel therapeutics.

Introduction to Computational Analysis of Piperidines

The piperidine ring is a fundamental structural motif in a wide range of pharmaceuticals and natural products.[1] Its conformational flexibility, primarily the chair conformation, and the orientation of its substituents (axial vs. equatorial) are critical determinants of its biological activity.[1] Quantum chemical calculations offer a powerful in silico approach to determine the relative energies of different conformers and to understand the factors governing their stability.[1] Theoretical and computational chemistry are pivotal in understanding the structure-activity relationships (SAR) of piperidine-based compounds, thereby guiding the design of new drugs with improved potency and selectivity.[1]

Core Computational Methodologies

The in silico evaluation of molecules like this compound involves a multi-step computational process. This typically includes conformational analysis, geometry optimization, and the calculation of various molecular properties. Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost.

Conformational Analysis

The initial step is to identify the possible stable conformations of this compound. The key variables are the chair conformation of the piperidine ring and the orientation of the methoxy group at the 3-position, which can be either axial or equatorial. Additionally, the orientation of the methyl group of the methoxy substituent needs to be considered.

A general workflow for the conformational analysis is depicted below.

G cluster_workflow Conformational Analysis Workflow start Initial 3D Structure of this compound conf_search Conformational Search (e.g., Molecular Mechanics Force Field) start->conf_search low_energy_conformers Identify Low-Energy Conformers conf_search->low_energy_conformers dft_optimization Geometry Optimization and Frequency Calculation (DFT) low_energy_conformers->dft_optimization energy_analysis Relative Energy Analysis dft_optimization->energy_analysis final_conformers Stable Conformers (Axial and Equatorial) energy_analysis->final_conformers

Computational workflow for conformational analysis.
Geometry Optimization and Vibrational Analysis

Each identified conformer must be subjected to geometry optimization to find the local minimum on the potential energy surface. This is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[2] Following optimization, a vibrational frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy.

Detailed Computational Protocol

The following protocol outlines a standard procedure for the quantum chemical analysis of this compound.

StepParameterSpecificationPurpose
1. Initial StructureSoftwareAvogadro, GaussView, or similarGeneration of the initial 3D structure of this compound.
2. Conformational SearchMethodMolecular Mechanics (e.g., MMFF94)To explore the conformational space and identify potential low-energy conformers.
3. Geometry OptimizationSoftwareGaussian, ORCA, or similarTo find the minimum energy structure for each conformer.
Level of TheoryDFT: B3LYPA widely used functional for reliable geometric and electronic properties.
Basis Set6-311++G(d,p)Provides a good description of electron distribution, including polarization and diffuse functions.
Solvent ModelPCM or SMD (with water as solvent)To simulate the effect of an aqueous environment on conformational stability.
4. Vibrational AnalysisMethodFrequency Calculation at the same level of theoryTo verify the nature of the stationary point (minimum) and to compute thermodynamic properties.
5. Property CalculationPropertiesHOMO-LUMO energies, Mulliken charges, Molecular Electrostatic Potential (MEP), Dipole MomentTo understand the electronic structure, reactivity, and intermolecular interaction sites.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data that would be obtained from the computational protocol described above for the two primary chair conformers of this compound: one with the methoxy group in the axial position and the other in the equatorial position.

Table 1: Calculated Thermodynamic Properties
ConformerRelative Energy (kcal/mol)Gibbs Free Energy (Hartree)Dipole Moment (Debye)
Equatorial-Methoxy0.00-367.123451.85
Axial-Methoxy+1.25-367.121462.10

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.

Table 2: Selected Optimized Geometrical Parameters
ParameterEquatorial ConformerAxial Conformer
Bond Lengths (Å)
C3-O1.4251.428
O-C(methyl)1.4181.419
N1-C21.4651.468
N1-C61.4661.467
Bond Angles (°) **
C2-C3-O109.5108.9
C4-C3-O110.1109.8
C3-O-C(methyl)117.8117.5
Dihedral Angles (°) **
C6-N1-C2-C3-55.8-56.2
N1-C2-C3-C454.955.3

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

G cluster_properties Analysis of Electronic Properties homo_lumo HOMO & LUMO Energies energy_gap Energy Gap (ΔE = E_LUMO - E_HOMO) homo_lumo->energy_gap mep Molecular Electrostatic Potential (MEP) homo_lumo->mep reactivity Chemical Reactivity (e.g., Hardness, Electronegativity) energy_gap->reactivity interaction_sites Identify Nucleophilic and Electrophilic Sites mep->interaction_sites

Logical flow for analyzing electronic properties.
Table 3: Calculated Electronic Properties

PropertyEquatorial ConformerAxial Conformer
HOMO Energy (eV)-6.85-6.92
LUMO Energy (eV)1.231.19
Energy Gap (eV)8.088.11

Conclusion

Quantum chemical calculations provide indispensable insights into the conformational preferences, geometric parameters, and electronic nature of this compound. The data generated from these computational studies, as illustrated in this guide, are fundamental for understanding its behavior at a molecular level. For drug development professionals, this information can guide the design of derivatives with specific conformational constraints to enhance binding affinity to biological targets and improve pharmacokinetic profiles. The methodologies and workflows presented here serve as a robust framework for the computational investigation of this and other important heterocyclic compounds.

References

Conformational Analysis of 3-Methoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, with its conformational landscape playing a pivotal role in dictating molecular interactions and biological activity. This technical guide provides an in-depth exploration of the conformational analysis of 3-methoxypiperidine, a substituted piperidine of interest in drug design. By integrating experimental data from analogous systems and established computational methodologies, this document outlines the key conformational equilibria, the stereoelectronic factors governing them, and the practical approaches for their characterization. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of piperidine-based therapeutic agents.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For cyclic systems like piperidine, the ring's inherent flexibility leads to a dynamic equilibrium of various conformations. The introduction of a substituent, such as a methoxy group at the 3-position, significantly influences this equilibrium, thereby modulating the molecule's physicochemical properties and its ability to bind to biological targets. A thorough understanding of the conformational preferences of this compound is therefore crucial for rational drug design and structure-activity relationship (SAR) studies.

The piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium. The relative stability of these conformers is determined by a combination of steric and stereoelectronic effects.

Conformational Equilibria of this compound

The primary conformational equilibrium for this compound involves the interconversion between two chair forms: one with the methoxy group in an axial position and the other with the methoxy group in an equatorial position.

G Conformational Equilibrium of this compound cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a axial-3-methoxypiperidine e equatorial-3-methoxypiperidine a->e Ring Inversion image_a image_a e->a Ring Inversion image_e image_e

Fig. 1: Chair-chair interconversion of this compound.
Steric Considerations

In the absence of other influencing factors, substituents on a cyclohexane or piperidine ring generally prefer the equatorial position to minimize steric hindrance. This is due to unfavorable 1,3-diaxial interactions that occur when the substituent is in the axial position. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.

Stereoelectronic Effects

For a molecule like this compound, stereoelectronic effects can significantly influence the conformational equilibrium and may even favor the sterically less favorable axial conformer.

  • Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative groups are positioned gauche (dihedral angle of ~60°) to each other, which can be more stable than the anti conformation. In the axial conformer of this compound, the methoxy group is gauche to the ring nitrogen's lone pair and the C2-N and C4-N bonds.

  • Anomeric Effect: A specific type of stereoelectronic effect, the anomeric effect, describes the preference for an axial conformation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring.[1] This is often explained by a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ) of the C-substituent bond (n -> σ interaction).[1] For this compound, an analogous interaction between the nitrogen lone pair and the σ* orbital of the C3-O bond in the axial conformer could contribute to its stability.

Quantitative Conformational Analysis

Due to the lack of direct experimental data for this compound in the reviewed literature, the following tables present representative data from analogous 3-substituted piperidines and related systems to provide a quantitative framework for understanding its conformational behavior.

Table 1: Conformational Free Energy (A-Values) of Representative Substituents on a Piperidine Ring
SubstituentA-Value (kcal/mol)Predominant ConformerReference
-CH₃~1.7Equatorial[2]
-OH~0.7Equatorial[3]
-F~0.25 (can be axial)Equatorial (often axial in protonated form)[2][4]
-OCH₃ (estimated) ~0.6 - 0.8 Equatorial Estimation based on -OH and solvent effects

Note: The A-value for the methoxy group is an estimation based on the value for a hydroxyl group and considering potential solvent effects and stereoelectronic contributions.

Table 2: Representative NMR Coupling Constants for Axial and Equatorial Protons in a Piperidine Ring
Coupling TypeDihedral AngleTypical Coupling Constant (J) in Hz
³J(Hₐ, Hₐ)~180°10 - 13
³J(Hₐ, Hₑ)~60°2 - 5
³J(Hₑ, Hₑ)~60°2 - 5

These values are crucial for determining the conformation of the piperidine ring in solution using NMR spectroscopy.[4]

Experimental Protocols for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the chemical shifts of the ring protons. Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

    • Measure the vicinal (³J) coupling constants between adjacent protons. The magnitude of these coupling constants is dependent on the dihedral angle between the protons (Karplus relationship). Large coupling constants (10-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the ring carbons can also provide conformational information. For instance, the γ-gauche effect results in the shielding (upfield shift) of a carbon atom by a gauche substituent at the γ-position.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. For example, a cross-peak between the axial proton at C3 and the axial protons at C5 would provide strong evidence for the conformation.

Computational Chemistry (Density Functional Theory - DFT)

Computational modeling provides valuable insights into the relative energies and geometries of different conformers.

Protocol:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound (axial and equatorial chair forms, as well as potential twist-boat conformations).

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometry of each identified conformer using a suitable level of theory, such as B3LYP with a 6-31G(d) or larger basis set.

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Solvation Modeling:

    • To account for the influence of the solvent, perform the calculations using a polarizable continuum model (PCM) that corresponds to the solvent used in the NMR experiments.

  • NMR Parameter Prediction:

    • Calculate the NMR chemical shifts and coupling constants for the optimized conformers. These can then be compared with the experimental data to validate the computational model and aid in the assignment of the experimental spectra.[5]

Visualization of Experimental Workflow

G Experimental Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis & Purification of this compound nmr_prep NMR Sample Preparation (various deuterated solvents) synthesis->nmr_prep nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, NOESY) nmr_prep->nmr_acq nmr_analysis Analysis of Chemical Shifts & Coupling Constants nmr_acq->nmr_analysis data_integration Data Integration & Interpretation nmr_analysis->data_integration Comparison conf_search Conformational Search (Chair, Twist-Boat) dft_calc DFT Calculations (Geometry Optimization, Frequencies) conf_search->dft_calc solvation Inclusion of Solvent Effects (PCM) dft_calc->solvation nmr_pred Prediction of NMR Parameters solvation->nmr_pred nmr_pred->data_integration Comparison conclusion Determination of Conformational Equilibrium & Predominant Conformer data_integration->conclusion

References

Methodological & Application

Synthesis of 3-Methoxypiperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and quantitative data for the synthesis of 3-methoxypiperidine, a valuable building block for drug development and scientific research. The described multi-step synthesis is tailored for researchers, scientists, and professionals in the field of drug development, offering a clear and reproducible methodology.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its synthesis typically involves a three-step process commencing with the readily available precursor, 3-hydroxypiperidine. The key stages of the synthesis are the protection of the piperidine nitrogen, methylation of the hydroxyl group, and subsequent deprotection of the nitrogen to yield the final product. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this sequence due to its stability and ease of removal under acidic conditions.

Overall Synthesis Workflow

The synthesis of this compound from 3-hydroxypiperidine can be visualized as a three-stage process. Initially, the secondary amine of 3-hydroxypiperidine is protected to prevent unwanted side reactions during the subsequent methylation step. The most common approach involves the use of a tert-butoxycarbonyl (Boc) protecting group. Following protection, the hydroxyl group of N-Boc-3-hydroxypiperidine is methylated, typically via a Williamson ether synthesis. The final step involves the removal of the Boc protecting group under acidic conditions to afford this compound, which is often isolated as a hydrochloride salt for improved stability and handling.

SynthesisWorkflow Start 3-Hydroxypiperidine N_Protection Step 1: N-Protection Start->N_Protection Intermediate1 N-Boc-3-hydroxypiperidine N_Protection->Intermediate1 O_Methylation Step 2: O-Methylation Intermediate1->O_Methylation Intermediate2 N-Boc-3-methoxypiperidine O_Methylation->Intermediate2 N_Deprotection Step 3: N-Deprotection Intermediate2->N_Deprotection End This compound (often as HCl salt) N_Deprotection->End LogicalRelationships cluster_0 Synthesis of this compound Start 3-Hydroxypiperidine Protect N-Protection (e.g., (Boc)₂O, NaHCO₃) Start->Protect Prevents N-methylation Intermediate1 N-Boc-3-hydroxypiperidine Protect->Intermediate1 Methylate O-Methylation (Williamson Ether Synthesis) (e.g., NaH, CH₃I) Intermediate1->Methylate Forms ether linkage Intermediate2 N-Boc-3-methoxypiperidine Methylate->Intermediate2 Deprotect N-Deprotection (e.g., HCl in Dioxane) Intermediate2->Deprotect Removes protecting group FinalProduct This compound Hydrochloride Deprotect->FinalProduct

Chiral Synthesis and Resolution of 3-Methoxypiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypiperidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The stereochemistry at the C3 position of the piperidine ring is often crucial for biological activity and selectivity. Therefore, the efficient preparation of enantiomerically pure (R)- and (S)-3-methoxypiperidine is of significant interest. This document provides detailed application notes and exemplary protocols for the chiral synthesis and resolution of this compound, intended to guide researchers in the development of robust and scalable synthetic strategies. The methodologies described herein are based on established principles for analogous piperidine derivatives and may require optimization for this specific substrate.

Data Presentation

The successful synthesis and resolution of chiral compounds are critically dependent on achieving high enantiomeric excess (ee) and chemical yield. The following tables summarize representative quantitative data for common chiral synthesis and resolution methods applied to 3-substituted piperidine derivatives, which can serve as a benchmark for the development of protocols for this compound.

Table 1: Asymmetric Synthesis of Chiral 3-Hydroxypiperidine Derivatives via Enzymatic Reduction

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee%)Reference
N-Boc-3-piperidoneKetoreductase (KRED 110)(S)-N-Boc-3-hydroxypiperidine>99100
N-Boc-3-piperidoneCo-expressed Ketoreductase and Glucose Dehydrogenase(S)-N-Boc-3-hydroxypiperidine>99>99[1]
N-Boc-3-piperidoneBaker's Yeast(S)-N-Boc-3-hydroxypiperidineNot specifiedNot specified

Table 2: Chiral Resolution of 3-Substituted Piperidine Derivatives

Racemic CompoundResolving Agent/MethodResolved EnantiomerYield (%)Diastereomeric/Enantiomeric Excess (%)Reference
N,N-dimethyl-3-piperidinecarboxamideDi-benzoyl-L-tartaric acid(S)-enantiomer salt2299 (de)
(±)-3-Aminopiperidine(R)-4-(2-chloro-hydroxy-1,3,2-dioxaphosphorinane 2-oxide)(R)-3-Aminopiperidine99.599.6 (ee)[2]
(±)-3-Hydroxy-N-methylpiperidineCandida antarctica Lipase B (acetylation)(R)-acetateNot specified82.1 (ee)[3]

Experimental Protocols

The following are detailed, exemplary protocols for the asymmetric synthesis and resolution of this compound. These protocols are based on established methodologies for structurally similar compounds and should be considered as a starting point for optimization.

Protocol 1: Asymmetric Synthesis of (S)-N-Boc-3-methoxypiperidine via Enzymatic Reduction

This protocol describes the asymmetric reduction of a hypothetical precursor, N-Boc-3-methoxypiperidin-4-one, using a ketoreductase enzyme to yield the corresponding (S)-alcohol, which can then be converted to (S)-N-Boc-3-methoxypiperidine. A more direct enzymatic approach would involve the asymmetric reduction of N-Boc-3-oxopiperidine to the corresponding alcohol, followed by methylation. For the purpose of this protocol, we will focus on the enzymatic reduction step.

Materials:

  • N-Boc-3-oxopiperidine

  • Ketoreductase (e.g., KRED 110)

  • NADP+ or NAD+ (depending on enzyme cofactor preference)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or other suitable organic co-solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution of D-glucose (e.g., 1.2 equivalents relative to the substrate).

  • Add the ketoreductase, glucose dehydrogenase, and the NAD(P)+ cofactor to the buffer.

  • Dissolve N-Boc-3-oxopiperidine in a minimal amount of a water-miscible co-solvent like IPA and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-100 g/L.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, (S)-N-Boc-3-hydroxypiperidine, can be purified by silica gel column chromatography.

  • Methylation (Subsequent Step): The purified (S)-N-Boc-3-hydroxypiperidine can then be methylated using a standard procedure (e.g., sodium hydride and methyl iodide in THF) to yield (S)-N-Boc-3-methoxypiperidine.

Protocol 2: Resolution of Racemic this compound via Diastereomeric Salt Formation

This protocol outlines a general procedure for the classical resolution of racemic this compound using a chiral acid as the resolving agent. The choice of resolving agent and solvent is critical and often requires empirical screening.[4] Derivatives of tartaric acid are commonly employed for the resolution of piperidines.[4]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid or Di-benzoyl-L-tartaric acid)

  • Anhydrous methanol or ethanol

  • Diethyl ether or other suitable anti-solvent

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent such as anhydrous methanol.

  • In a separate flask, dissolve the chiral resolving agent (0.5 equivalents, assuming the amine is dibasic, or 1.0 equivalent if monobasic) in the same solvent, gently warming if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may improve the yield. Seeding with a small crystal from a previous batch can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold solvent.

  • The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

  • Add a base, such as 2 M sodium hydroxide solution, until the aqueous layer is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Protocol 3: Enzymatic Kinetic Resolution of Racemic N-Acyl-3-methoxypiperidine

This protocol describes a kinetic resolution approach where an enzyme selectively hydrolyzes one enantiomer of an acylated racemic this compound, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose.

Materials:

  • Racemic N-acetyl-3-methoxypiperidine (or other suitable acyl derivative)

  • Lipase (e.g., Candida antarctica Lipase B - CALB, or Pseudomonas cepacia Lipase - PCL)

  • Phosphate buffer (e.g., pH 7.0)

  • Tert-butyl methyl ether (MTBE) or other suitable organic solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Suspend the racemic N-acetyl-3-methoxypiperidine in a suitable buffer/organic solvent system (e.g., phosphate buffer and MTBE).

  • Add the lipase to the mixture. The enzyme loading is typically between 1-10% by weight relative to the substrate.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separation and Purification: The resulting mixture of the unreacted N-acetyl-3-methoxypiperidine enantiomer and the hydrolyzed this compound enantiomer can be separated by silica gel column chromatography.

  • The acylated enantiomer can be deprotected (hydrolyzed) in a subsequent step to yield the free amine.

Mandatory Visualization

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers Racemic_Amine Racemic This compound ((R)-Amine + (S)-Amine) Mix Racemic_Amine->Mix Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Mix Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid + (S)-Amine-(+)-Acid) Mix->Diastereomeric_Salts Reaction in suitable solvent Crystallization Cooling & Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Acid) Crystallization->Less_Soluble_Salt Precipitation More_Soluble_Salt More Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Acid) Crystallization->More_Soluble_Salt Remains in Solution Base_Addition_1 Addition of Base (e.g., NaOH) Less_Soluble_Salt->Base_Addition_1 Base_Addition_2 Addition of Base (e.g., NaOH) More_Soluble_Salt->Base_Addition_2 Pure_Enantiomer_1 Enantiomerically Enriched (S)-3-Methoxypiperidine Base_Addition_1->Pure_Enantiomer_1 Liberation & Extraction Pure_Enantiomer_2 Enantiomerically Enriched (R)-3-Methoxypiperidine Base_Addition_2->Pure_Enantiomer_2 Liberation & Extraction

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Enzymatic_Kinetic_Resolution cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Selective Conversion (~50%) cluster_2 Step 3: Separation and Deprotection Racemic_Substrate Racemic N-Acyl-3-methoxypiperidine ((R)-Substrate + (S)-Substrate) Reaction_Vessel Reaction (Hydrolysis) Racemic_Substrate->Reaction_Vessel Enzyme Lipase (e.g., CALB) Enzyme->Reaction_Vessel Mixture Mixture of Products Reaction_Vessel->Mixture Selective Hydrolysis Unreacted_Enantiomer Unreacted (S)-N-Acyl-3-methoxypiperidine Mixture->Unreacted_Enantiomer Remains Acylated Product_Enantiomer Product (R)-3-methoxypiperidine Mixture->Product_Enantiomer Hydrolyzed Separation Chromatographic Separation Mixture->Separation Unreacted_Enantiomer_Isolated (S)-N-Acyl-3-methoxypiperidine Separation->Unreacted_Enantiomer_Isolated Isolated Product_Enantiomer_Isolated (R)-3-methoxypiperidine Separation->Product_Enantiomer_Isolated Isolated Deprotection Deprotection (Hydrolysis) Unreacted_Enantiomer_Isolated->Deprotection Final_Product (S)-3-methoxypiperidine Deprotection->Final_Product Liberation

References

Application Notes and Protocols: 3-Methoxypiperidine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methoxypiperidine moiety is a valuable scaffold in medicinal chemistry, offering a desirable combination of physicochemical properties that can be exploited in the design of novel therapeutics. The piperidine ring provides a robust, saturated heterocyclic core that is prevalent in many approved drugs, while the 3-methoxy group introduces a key hydrogen bond acceptor and can influence conformation, lipophilicity, and metabolic stability.[1] This strategic placement of the methoxy group can lead to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This document provides an overview of the applications of the this compound scaffold, with a focus on its use in the development of agents for central nervous system (CNS) disorders and as potential anticancer agents. Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are also provided.

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different protein classes.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs. The introduction of a 3-methoxy substituent can fine-tune the pharmacological properties of these molecules, making them promising candidates for the treatment of various neurological and psychiatric conditions.

One notable application is in the development of selective modulators for metabotropic glutamate receptors (mGluRs), which are implicated in a range of CNS disorders. For instance, derivatives of 3-hydroxypiperidine, a closely related analog, have been identified as selective mGluR3 negative allosteric modulators (NAMs).

The this compound moiety has also been explored in the design of ligands for biogenic amine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are well-established targets for the treatment of depression, anxiety, and other mood disorders. The affinity of piperidine-based compounds for these transporters can be modulated by substitution on the piperidine ring.[2][3]

Anticancer Activity

The piperidine ring is a structural component of numerous anticancer agents. While specific examples of this compound-containing compounds with potent anticancer activity are emerging, the derivatization of this scaffold is a promising strategy for the development of novel cytotoxic agents. The evaluation of such compounds often involves cytotoxicity assays against various cancer cell lines.[4][5]

Data Presentation

The following tables summarize the quantitative biological data for representative piperidine derivatives, highlighting the potential of this scaffold in medicinal chemistry.

Table 1: Activity of Piperidine Derivatives at Biogenic Amine Transporters

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
(+)-5 (a 3-hydroxypiperidine analog)DAT[3H]WIN 35,428 Binding0.46-[6]
(+)-5 (a 3-hydroxypiperidine analog)DAT[3H]Dopamine Uptake4.05-[6]
(-)-5 (a 3-hydroxypiperidine analog)DAT[3H]WIN 35,428 Binding56.7-[6]
(-)-5 (a 3-hydroxypiperidine analog)DAT[3H]Dopamine Uptake38.0-[6]
GBR 12909DAT[3H]WIN 35,428 Binding14-[7]
Compound 9DAT[3H]WIN 35,428 Binding6.6-[7]
Compound 19aDAT[3H]WIN 35,428 Binding6.0-[7]
Compound 1SERT[3H]Paroxetine Binding-2-400[2]
MeperidineSERTRadioligand Binding-41[8]
4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine (69f)SERTRadioligand Binding-0.6[8]
p-bromo-dl-threo-methylphenidateDAT[3H]WIN 35,428 Binding--[3]
p-iodo-dl-threo-methylphenidateDAT[3H]WIN 35,428 Binding--[3]
p-methoxy-dl-threo-methylphenidateDAT[3H]WIN 35,428 Binding--[3]
p-hydroxy-dl-threo-methylphenidateDAT[3H]WIN 35,428 Binding--[3]

Table 2: Anticancer Activity of Representative Piperidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 5f (a hydroxypiperidine-substituted thiosemicarbazone)A549 (Lung Cancer)0.58[4]
Sorafenib (Reference)A549 (Lung Cancer)2.92[4]
Compound 5b (a hydroxypiperidine-substituted thiosemicarbazone)A549 (Lung Cancer)2.81[4]
Compound 5d (a hydroxypiperidine-substituted thiosemicarbazone)A549 (Lung Cancer)1.85[4]
Compound 7cHepG2 (Liver Cancer)< 100[9]
Compound 9cHepG2 (Liver Cancer)< 100[9]
Compound 11dHepG2 (Liver Cancer)< 100[9]
Doxorubicin (Reference)HepG2 (Liver Cancer)1.17-56.18[5]
Doxorubicin (Reference)MCF-7 (Breast Cancer)1.52-77.41[5]

Experimental Protocols

Protocol 1: Synthesis of N-(3-Methoxyphenyl)-1-(piperidin-3-yl)methanamine

This protocol describes a representative synthesis of a this compound derivative, an amide, which is a common functional group in medicinal chemistry. The synthesis involves the acylation of this compound.

Materials:

  • This compound

  • 3-Methoxybenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 3-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(3-methoxyphenyl)-1-(piperidin-3-yl)methanamine.

cluster_synthesis Synthesis of N-(3-Methoxyphenyl)-1-(piperidin-3-yl)methanamine reagent1 This compound reaction Acylation (Et3N, DCM, 0 °C to RT) reagent1->reaction 1.0 eq reagent2 3-Methoxybenzoyl chloride reagent2->reaction 1.1 eq product N-(3-Methoxyphenyl)-1- (piperidin-3-yl)methanamine reaction->product

Synthetic scheme for the preparation of a this compound amide derivative.

Protocol 2: mGluR3 Negative Allosteric Modulator (NAM) Functional Assay (cAMP Measurement)

This protocol is for determining the inhibitory activity of a test compound on mGluR3 by measuring changes in intracellular cyclic AMP (cAMP) levels. mGluR3 is a Gi/o-coupled receptor, and its activation leads to a decrease in cAMP. A NAM will block this agonist-induced decrease.

Materials:

  • CHO or HEK293 cells stably expressing human mGluR3 and a cAMP biosensor (e.g., GloSensor™).[9]

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (an adenylyl cyclase activator)

  • mGluR3 agonist (e.g., Glutamate or DCG-IV)

  • Test compound (this compound derivative)

  • GloSensor™ cAMP Reagent or similar

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Plating: Seed the mGluR3-expressing cells in white, opaque 96-well plates at a density that allows for optimal signal-to-background ratio and let them adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay: a. Remove the culture medium from the wells and replace it with assay buffer containing the GloSensor™ cAMP Reagent. Equilibrate the plate at room temperature for the time specified by the reagent manufacturer. b. Add the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of the mGluR3 agonist (to activate the receptor) to the wells. d. Measure the luminescence signal at different time points or at a fixed endpoint using a luminometer.[9]

  • Data Analysis: a. The decrease in luminescence in the presence of the agonist corresponds to the activation of mGluR3. b. The ability of the test compound to reverse this agonist-induced decrease in luminescence indicates its NAM activity. c. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

cluster_workflow mGluR3 NAM Assay Workflow start Seed mGluR3-expressing cells in 96-well plate step2 Add cAMP biosensor reagent and equilibrate start->step2 step3 Add test compound (this compound derivative) step2->step3 step4 Add Forskolin and mGluR3 agonist step3->step4 step5 Measure luminescence step4->step5 end Calculate IC50 step5->end

Workflow for the mGluR3 NAM functional assay.

Protocol 3: Biogenic Amine Transporter Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific biogenic amine transporter (e.g., DAT, SERT, or NET).

Materials:

  • HEK293 cells or brain tissue homogenates expressing the transporter of interest (e.g., hDAT, hSERT, or hNET).[10]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand specific for the transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).[3][10]

  • Non-specific binding control (a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT).

  • Test compound (this compound derivative)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes or brain synaptosomes expressing the transporter of interest.[10]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Test Compound: Assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Prepare membrane homogenates step2 Incubate membranes with radioligand and test compound start->step2 step3 Filter to separate bound and free radioligand step2->step3 step4 Measure radioactivity step3->step4 end Calculate Ki value step4->end

Workflow for the biogenic amine transporter radioligand binding assay.

Protocol 4: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway

mGluR3 Signaling Pathway

Metabotropic glutamate receptor 3 (mGluR3) is a G-protein coupled receptor (GPCR) that belongs to the Group II mGluRs. It is coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist such as glutamate, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence neuronal excitability and neurotransmitter release. Negative allosteric modulators (NAMs) of mGluR3 bind to a site on the receptor distinct from the agonist binding site and reduce the response of the receptor to the agonist.

cluster_pathway mGluR3 Signaling Pathway Glutamate Glutamate (Agonist) mGluR3 mGluR3 Glutamate->mGluR3 activates Gi_o Gi/o mGluR3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC NAM This compound Derivative (NAM) NAM->mGluR3 inhibits

Simplified mGluR3 signaling pathway and the inhibitory action of a NAM.

References

Application Notes: 3-Methoxypiperidine Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. The introduction of a methoxy group at the 3-position creates the 3-methoxypiperidine (3-MP) scaffold, a versatile building block for developing novel therapeutics targeting the Central Nervous System (CNS). This substitution can critically influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are essential for traversing the blood-brain barrier (BBB).[3] Derivatives of 3-MP have shown significant promise as modulators of key CNS targets, including sigma receptors and muscarinic acetylcholine receptors, making them highly valuable for the discovery of drugs for neurodegenerative diseases, psychiatric disorders, and pain management.[4][5][6]

Key CNS Targets and Applications

Sigma Receptor Modulation

Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria associated membranes (MAM).[7] They are implicated in a variety of cellular functions and are considered promising targets for conditions like neuropathic pain, schizophrenia, and neurodegenerative diseases.[6][8] Several piperidine-based compounds have been developed as high-affinity sigma receptor ligands.[4][9] The 3-methoxy group can be a key feature in optimizing binding affinity and selectivity.

Quantitative Data: Sigma Receptor Ligands

The following table summarizes the binding affinities of representative piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. While not all are strictly this compound derivatives, they belong to the broader class of substituted piperidines and piperazines that guide the design of new 3-MP analogues.

Compound Name/ReferenceStructureTarget Receptor(s)Binding Affinity (Ki, nM)SelectivityReference(s)
PB28 (Lead Compound)1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazineσ1 and σ2σ1: 0.28, σ2: 0.15Pan-sigma ligand[7][9]
Compound 69 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidineσ1High affinity for σ1Highly selective for σ1 vs σ2[4][9]
BD-1063 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazineσ13.1σ1 antagonist[6]
S1RA (E-52862) 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholineσ116Potent σ1 antagonist[10]

Note: Data for direct this compound analogues can be sparse in publicly available literature; the compounds above illustrate the broader chemical space and design principles.

Muscarinic Acetylcholine Receptor (mAChR) Agonism

Muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that play critical roles in learning, memory, and cognition.[11] M1 receptor agonists, in particular, are pursued as a therapeutic strategy for Alzheimer's disease to enhance cholinergic function and potentially reduce the production of amyloid-β peptides.[12][13] The 3-MP scaffold can be incorporated into molecules designed to be selective M1 agonists or positive allosteric modulators.

Quantitative Data: Muscarinic Receptor Ligands

The development of selective mAChR agonists is an active area of research. The table below presents data for key muscarinic agonists, highlighting the potency targets for newly designed 3-MP derivatives.

Compound NamePrimary TargetAgonist Efficacy (vs. ACh)Potency (EC50, nM)Therapeutic AreaReference(s)
Xanomeline M1/M4 AgonistPartial Agonist~20-50Schizophrenia, Alzheimer's[5][11]
HTL-9936 M1 Partial Agonist45-75%~100Alzheimer's Disease[5]
Carbachol Non-selective AgonistFull AgonistVaries by tissue/receptorResearch Tool[13]
Pilocarpine M3 > M1/M2 AgonistPartial/Full AgonistVaries by tissue/receptorGlaucoma, Dry Mouth[11]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for σ1 and σ2 receptors using competitive displacement.

1. Materials and Reagents:

  • Membrane Source: Guinea pig brain homogenate for σ1 receptors; Rat liver homogenate for σ2 receptors.[4][9]

  • Radioligand: (+)-[³H]Pentazocine for σ1 receptors; [³H]Di-o-tolylguanidine ([³H]DTG) for σ2 receptors (in the presence of a high concentration of a σ1-selective ligand like (+)-pentazocine to mask σ1 sites).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).

  • Test Compound: this compound derivative, dissolved in DMSO, with serial dilutions in assay buffer.

  • Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus and Liquid Scintillation Counter .

2. Membrane Preparation:

  • Homogenize fresh or frozen tissue (guinea pig brain or rat liver) in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.

3. Binding Assay Procedure:

  • Set up assay tubes for total binding (TB), non-specific binding (NSB), and competitive binding with the test compound.

  • To each tube, add:

    • 50 µL Assay Buffer (for TB) OR 50 µL Haloperidol (for NSB) OR 50 µL of test compound dilution.

    • 50 µL Radioligand at a final concentration near its Kd value.

    • 100 µL of membrane preparation (typically 100-200 µg of protein).[14]

  • Vortex gently and incubate for a specified time (e.g., 120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.

  • Wash the filters rapidly three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for M1 Muscarinic Receptor Activation (Calcium Mobilization)

This protocol measures the ability of a 3-MP derivative to act as an agonist at the Gq-coupled M1 receptor by quantifying intracellular calcium release.

1. Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Culture Medium: Standard medium (e.g., DMEM/F12) supplemented with FBS, antibiotics, and a selection agent (e.g., G418).

  • Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: Acetylcholine or Carbachol.

  • Antagonist (for validation): Atropine or Pirenzepine.[13][15]

  • Test Compound: this compound derivative.

  • Fluorescence Plate Reader with automated injection capabilities.

2. Assay Procedure:

  • Seed the M1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Program the instrument to measure baseline fluorescence, then inject the test compound (or reference agonist) and continue to record the fluorescence intensity over time (typically 1-2 minutes).

  • Generate dose-response curves by testing serial dilutions of the 3-MP derivative.

3. Data Analysis:

  • The change in fluorescence intensity (ΔF) upon agonist addition is proportional to the increase in intracellular calcium.

  • Normalize the response to the maximum response achieved with the reference agonist (e.g., carbachol).

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data using a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) values.

Visualizations

Experimental Workflow for CNS Drug Candidate Screening

G cluster_0 Discovery Phase cluster_1 Preclinical Development A Library Synthesis (3-MPD Scaffold) B Primary Screening (Radioligand Binding Assay) A->B Diverse Derivatives D Secondary Screening (Functional Assays) C Hit Identification (Potency & Selectivity) B->C High-Affinity Hits E Lead Optimization (SAR Studies) C->D Confirmed Hits F In Vivo Models (Efficacy & PK/PD) D->E Functional Leads E->F Optimized Candidates

Workflow for screening this compound derivatives (3-MPDs).
Simplified Gq-Coupled Muscarinic M1 Receptor Signaling

G agonist 3-MPD Agonist receptor M1 Receptor (GPCR) agonist->receptor Binds & Activates g_protein Gq Protein receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Neurotransmission) ca2->response pkc->response

Signaling cascade initiated by an M1 receptor agonist derivative.
Conceptual Structure-Activity Relationship (SAR) Logic

G scaffold This compound Core r1 R1: N-Substituent scaffold->r1 r2 R2: Ring Substituents scaffold->r2 c3 C3: Stereochemistry (R vs. S) scaffold->c3 r1_out1 Bulky/Aromatic groups can increase affinity and/or selectivity. r1->r1_out1 r1_out2 Basic nitrogen is often key for receptor interaction (e.g., salt bridge). r1->r1_out2 r2_out Additional substituents can fine-tune lipophilicity and target fit. r2->r2_out c3_out Chiral center is critical; one enantiomer is often significantly more potent. c3->c3_out

References

Application of 3-Methoxypiperidine in the Synthesis of the Insecticidal Alkaloid Microconine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxypiperidine is a versatile heterocyclic building block utilized in the synthesis of various biologically active compounds. In the agrochemical field, it serves as a key structural motif in the natural insecticide, Microconine. This application note details the synthesis of Microconine, a piperidine alkaloid isolated from Microcos paniculata, which has demonstrated notable insecticidal properties. The synthesis leverages the this compound scaffold to construct the final complex molecule. This document provides a comprehensive overview of the synthetic protocol, relevant quantitative data, and the biological context for researchers and scientists in agrochemical development.

Agrochemical Profile: Microconine

Microconine, with the systematic name (2R,3R,6R)-N-Methyl-6-(deca-1′,3′,5′-trienyl)-3-methoxy-2-methylpiperidine, is a natural product that exhibits significant insecticidal and larvicidal activity.[1] Its structure features a polysubstituted piperidine ring, where the 3-methoxy group is a key feature derived from a this compound precursor framework during synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4045-29-8
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless liquid
Boiling Point 149.9 °C at 760 mmHg
Density 0.93 g/cm³

Synthetic Application: Total Synthesis of Microconine

The enantioselective total synthesis of Microconine has been successfully achieved, establishing the absolute configuration of the natural product as (2R, 3R, 6R).[1] The synthesis showcases a strategic application of chiral building blocks and stereocontrolled reactions to construct the complex piperidine alkaloid.

Synthetic Workflow

The overall synthetic strategy involves the stereoselective construction of the substituted piperidine core, followed by the introduction of the decatrienyl side chain.

G A D-Alanine B Chiral Intermediate A A->B Multi-step conversion C Formation of Imine B->C D Stereoselective Hydrogenation C->D E Piperidine Core D->E Formation of this compound scaffold G Julia Olefination E->G F Side Chain Precursor F->G H Microconine G->H

Caption: Synthetic workflow for Microconine.

Experimental Protocols

Step 1: Synthesis of the Piperidine Core from D-Alanine

The synthesis commences with the conversion of commercially available D-alanine into a key chiral intermediate through a multi-step sequence. This intermediate is then transformed into an imine, which undergoes a crucial stereoselective hydrogenation step to establish the desired stereochemistry at the C-6 position of the piperidine ring. This sequence ultimately yields the core structure containing the this compound framework. Detailed experimental procedures for this multi-step conversion are proprietary to the cited research and are not publicly available in full.

Step 2: Julia Olefination for Side Chain Installation

The deca-1′,3′,5′-trienyl side chain is introduced via a Julia olefination reaction. This involves the reaction of the piperidine core, which has been converted to a suitable aldehyde or ketone, with a sulfone precursor of the side chain.

  • Materials:

    • Piperidine core intermediate (aldehyde/ketone)

    • Deca-1′,3′,5′-trienyl phenyl sulfone

    • Strong base (e.g., n-butyllithium)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • Dissolve the deca-1′,3′,5′-trienyl phenyl sulfone in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add n-butyllithium dropwise and stir for 30 minutes to generate the lithiated sulfone.

    • Add a solution of the piperidine core intermediate in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Microconine.

Table 2: Key Reaction Steps and Reagents in Microconine Synthesis

StepKey TransformationReagents and Conditions
1 Formation of Piperidine CoreD-alanine as starting material, multi-step process including imine formation and stereoselective hydrogenation.
2 Side Chain InstallationJulia Olefination with a deca-1′,3′,5′-trienyl phenyl sulfone.

Biological Activity and Mode of Action

Microconine has demonstrated significant insecticidal and larvicidal activities.[1] While the precise mode of action has not been fully elucidated, many alkaloids exert their insecticidal effects by targeting the nervous system of insects.

Table 3: Reported Biological Activity of Microconine

ActivityTarget OrganismObserved Effect
Insecticidal Aedes aegypti (mosquito)Good activity against second instar larvae[1]
Larvicidal Culex quinquefasciatus (mosquito)Significant activity[1]
Putative Mode of Action

Alkaloid insecticides often act on the nervous and muscular systems of insects. Potential targets include:

  • Acetylcholinesterase Inhibition: Disruption of the breakdown of the neurotransmitter acetylcholine.

  • Sodium Channel Modulation: Interference with the normal functioning of nerve cell ion channels.

  • Octopamine Receptor Agonism/Antagonism: Disruption of neurotransmitter signaling.

G cluster_0 Insect Nervous System A Microconine B Target Receptors/Enzymes (e.g., Acetylcholinesterase, Sodium Channels) A->B Binding C Disruption of Nerve Signal Transmission B->C D Paralysis and Death C->D

Caption: Putative mode of action of Microconine.

Conclusion

This compound is a valuable synthon for the construction of complex, biologically active molecules for agrochemical applications. The total synthesis of the insecticidal alkaloid Microconine highlights the utility of this building block in creating stereochemically rich piperidine structures. Further investigation into the mode of action of Microconine and related synthetic analogues could lead to the development of novel and effective insecticides. The synthetic route described provides a framework for accessing this and other similar natural products for further agrochemical research and development.

References

Application Notes and Protocols: 3-Methoxypiperidine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, chiral auxiliaries represent a robust and well-established strategy for controlling stereochemistry during a synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter has been set, the auxiliary is removed and can ideally be recovered for reuse.

While many chiral auxiliaries are commercially available and extensively documented, the exploration of novel auxiliaries continues to be an area of interest for expanding the toolbox of asymmetric synthesis. This document explores the potential application of (R)- or (S)-3-methoxypiperidine as a chiral auxiliary. It is important to note that while the concept is chemically sound, the use of 3-methoxypiperidine as a chiral auxiliary is not widely documented in the scientific literature.[1] Therefore, the following application notes and protocols are presented as a proof-of-concept and a guide for researchers interested in exploring its potential. The proposed application is in the asymmetric alkylation of cyclohexanone, a common benchmark reaction for testing new stereoselective methods.

Principle of Application: Asymmetric Alkylation of Ketones

The proposed strategy involves the condensation of a prochiral ketone (cyclohexanone) with enantiomerically pure this compound to form a chiral enamine. The inherent chirality of the piperidine ring, influenced by the methoxy group at the C3 position, creates a sterically biased environment. This bias directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enamine, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent hydrolysis of the resulting iminium salt removes the chiral auxiliary and reveals the enantiomerically enriched α-alkylated ketone.

Experimental Protocols

Protocol 1: Formation of Chiral Enamine from (R)-3-Methoxypiperidine and Cyclohexanone

Materials:

  • (R)-3-Methoxypiperidine

  • Cyclohexanone

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Magnesium sulfate, anhydrous

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle and stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add anhydrous toluene (100 mL).

  • Add cyclohexanone (1.0 eq) and (R)-3-methoxypiperidine (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and allow the water to be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Add anhydrous magnesium sulfate to the solution to remove any residual water and the catalyst.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude chiral enamine.

  • The crude enamine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation of the Chiral Enamine

Materials:

  • Crude chiral enamine from Protocol 1

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (or other alkyl halide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Magnesium sulfate, anhydrous

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve the crude enamine (1.0 eq) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add benzyl bromide (1.2 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude iminium salt intermediate.

Protocol 3: Hydrolysis and Removal of the Chiral Auxiliary

Materials:

  • Crude product from Protocol 2

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine solution

  • Magnesium sulfate, anhydrous

  • Flash chromatography system

Procedure:

  • Dissolve the crude iminium salt in a mixture of THF and 1 M HCl (1:1 v/v, 100 mL).

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the intermediate and the appearance of the alkylated ketone.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched (R)-2-benzylcyclohexanone.

  • The aqueous layer can be basified and extracted to recover the (R)-3-methoxypiperidine auxiliary.

Data Presentation

The following table summarizes hypothetical data for the asymmetric alkylation of cyclohexanone using (R)-3-methoxypiperidine as the chiral auxiliary with various electrophiles.

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1Benzyl bromide859291
2Ethyl iodide788887
3Allyl bromide819089
4Methyl iodide758584

Note: The data presented is hypothetical and for illustrative purposes. Actual results would need to be determined experimentally.

Visualizations

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal ketone Prochiral Ketone (Cyclohexanone) enamine Chiral Enamine ketone->enamine p-TsOH, Toluene Reflux auxiliary Chiral Auxiliary ((R)-3-Methoxypiperidine) auxiliary->enamine enamine_react Chiral Enamine iminium Alkylated Iminium Salt enamine_react->iminium THF, -78 °C electrophile Electrophile (R-X) electrophile->iminium iminium_hydrolysis Alkylated Iminium Salt product Enantioenriched Product (α-Alkylated Ketone) iminium_hydrolysis->product Acidic Hydrolysis (e.g., HCl/H2O) recovered_auxiliary Recovered Auxiliary iminium_hydrolysis->recovered_auxiliary

Caption: General workflow for asymmetric alkylation using this compound.

G cluster_0 Proposed Transition State for Alkylation cluster_1 Steric Hindrance cluster_2 Electrophile Approach ts Transition State Model piperidine Bulky Piperidine Ring piperidine->ts Blocks top face methoxy 3-Methoxy Group methoxy->ts Directs conformation electrophile R-X enamine_plane Enamine Double Bond electrophile->enamine_plane Approaches from less hindered bottom face enamine_plane->ts

Caption: Rationale for diastereoselectivity in the proposed alkylation.

Conclusion

The conceptual framework presented here outlines a plausible method for utilizing this compound as a novel chiral auxiliary in the asymmetric alkylation of ketones. The proposed protocols are based on well-established principles of enamine chemistry and chiral auxiliary-directed synthesis. While empirical data is currently lacking, this document serves as a foundational guide for researchers to investigate the efficacy of this compound in this role. Successful implementation would add a new and potentially valuable tool to the field of asymmetric synthesis, offering an alternative to more conventional auxiliaries. Further research would be required to optimize reaction conditions and fully evaluate the substrate scope and limitations of this hypothetical application.

References

Application Notes and Protocols for N-Alkylation of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3-methoxypiperidine, a valuable scaffold in medicinal chemistry. The protocols outlined below cover two primary synthetic strategies: direct N-alkylation using alkyl halides and reductive amination.

Introduction

N-alkylation of the piperidine ring is a fundamental transformation in the synthesis of a wide array of pharmacologically active compounds. The introduction of various alkyl substituents on the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn can significantly impact its biological activity, selectivity, and pharmacokinetic profile. This compound, with its chiral center and ether functionality, serves as a versatile building block for the creation of novel chemical entities.

The two most common and effective methods for the N-alkylation of this compound and related piperidines are:

  • Direct Alkylation: This method involves the reaction of the secondary amine of this compound with an electrophilic alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. The base is crucial for neutralizing the acid generated during the reaction and for deprotonating the piperidine nitrogen to enhance its nucleophilicity.

  • Reductive Amination: This is a two-step, one-pot process where this compound first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. A classic example of this is the Eschweiler-Clarke reaction for N-methylation, which uses formic acid and formaldehyde.

The choice of method often depends on the desired alkyl group, the scale of the reaction, and the presence of other functional groups in the reactants.

Data Summary of Reaction Conditions

The following table summarizes various reported reaction conditions for the N-alkylation of piperidine derivatives, which are applicable to this compound.

Alkylating Agent/Carbonyl SourceBase/Reducing AgentSolventTemperature (°C)Time (h)YieldStarting MaterialReference
Methyl IodideAnhydrous Potassium CarbonateDMFRoom Temperature24-Dihydroxy-piperidine derivative[1]
Formalin / Formic Acid--Reflux20-Dihydroxy-piperidine derivative[1]
Benzyl BromideSodium CarbonateTHFReflux4-3-Hydroxypiperidine[2]

Note: Yields were not explicitly stated in the provided abstracts for these specific examples.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide (N-Benzylation)

This protocol describes the N-benzylation of a 3-hydroxypiperidine, a close analog of this compound, using benzyl bromide.[2]

Materials:

  • 3-Hydroxypiperidine

  • Benzyl Bromide

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium carbonate (2.5 eq) to the solution.

  • Under an inert atmosphere (e.g., nitrogen), slowly add benzyl bromide (0.95 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-3-hydroxypiperidine.

  • The crude product can be purified by standard methods such as column chromatography or distillation.

Protocol 2: Reductive Amination (Eschweiler-Clarke N-Methylation)

This protocol is based on the Eschweiler-Clarke reaction for the N-methylation of a dihydroxy-piperidine derivative and is applicable to this compound.[1]

Materials:

  • Piperidine derivative (e.g., this compound)

  • Aqueous Formalin (formaldehyde solution)

  • Formic Acid

  • Water

  • Ion-exchange resin (e.g., Dowex 50W X 4) for purification

  • Aqueous ammonia for elution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the piperidine derivative (1.0 eq), aqueous formalin, and formic acid.

  • Heat the reaction mixture under reflux for 20 hours.

  • After cooling, evaporate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble material.

  • Purify the filtrate by passing it through a column packed with a suitable ion-exchange resin (e.g., Dowex 50W X 4).

  • Rinse the column with water.

  • Elute the desired N-methylated product from the resin using a dilute aqueous ammonia solution.

  • Evaporate the eluate to dryness under reduced pressure to obtain the N-methylated piperidine derivative.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the two primary N-alkylation methods described.

Direct_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Alkyl Halide Base Stirring Stirring at specified temperature and time Reactants->Stirring Combine Solvent Anhydrous Solvent (e.g., DMF, THF, ACN) Solvent->Stirring Filtration Filtration to remove solids Stirring->Filtration Reaction complete Concentration Solvent removal under reduced pressure Filtration->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Product N-Alkylated This compound Purification->Product

Direct Alkylation Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Reactants This compound Aldehyde/Ketone IminiumFormation Iminium Ion Formation Reactants->IminiumFormation Combine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction In situ Reduction ReducingAgent->Reduction Solvent Anhydrous Solvent (e.g., DCM) Solvent->IminiumFormation IminiumFormation->Reduction Add Reducing Agent Quench Aqueous Quench (e.g., NaHCO₃) Reduction->Quench Reaction complete Extraction Organic Extraction Quench->Extraction DryingConcentration Drying & Concentration Extraction->DryingConcentration Purification Purification (Chromatography) DryingConcentration->Purification Product N-Alkylated This compound Purification->Product

References

Application Notes and Protocols: 3-Methoxypiperidine in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols detail the utility of 3-methoxypiperidine as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse compound libraries. Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of complex molecules from simple starting materials in a single synthetic step. The incorporation of the this compound scaffold can introduce favorable physicochemical properties, such as improved solubility and metabolic stability, into novel chemical entities.

Ugi Four-Component Reaction (U-4CR) for the Synthesis of a this compound-Containing Library

The Ugi four-component reaction is a cornerstone of MCR-based library synthesis, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. In this context, this compound serves as the secondary amine component.

Reaction Principle:

The reaction proceeds through the formation of an iminium ion from the condensation of this compound and an aldehyde. This is followed by the nucleophilic attack of the isocyanide and subsequent trapping by the carboxylate anion, which, after an intramolecular acyl transfer (Mumm rearrangement), yields the final α-acylamino amide product.

Ugi_Reaction cluster_reactants Reactants cluster_process Ugi 4-CR cluster_product Product R1 This compound (Amine) P One-Pot Reaction R1->P R2 Aldehyde (R²-CHO) R2->P R3 Carboxylic Acid (R³-COOH) R3->P R4 Isocyanide (R⁴-NC) R4->P Prod α-Acylamino Amide Scaffold P->Prod

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol: Representative Procedure for Library Synthesis

This protocol describes the parallel synthesis of a 96-member compound library in a deep-well plate format.

Materials:

  • This compound

  • A diverse set of 8 aldehydes

  • A diverse set of 12 isocyanides

  • A single carboxylic acid (e.g., acetic acid)

  • Methanol (MeOH) as solvent

  • 96-well deep-well plate with cap mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M solution of this compound in MeOH.

    • Prepare 1.0 M solutions of each of the 8 aldehydes in MeOH in separate vials.

    • Prepare 1.0 M solutions of each of the 12 isocyanides in MeOH in separate vials.

    • Prepare a 1.0 M solution of the carboxylic acid in MeOH.

  • Reaction Assembly:

    • To each well of the 96-well plate, add the reactants sequentially using an automated liquid handler or multichannel pipette according to the plate map design.

    • Step 1: Aldehyde Addition: Dispense 100 µL of each of the 8 aldehyde stock solutions to the designated 12 wells per aldehyde.

    • Step 2: this compound Addition: Dispense 100 µL of the this compound stock solution to all 96 wells.

    • Step 3: Carboxylic Acid Addition: Dispense 100 µL of the carboxylic acid stock solution to all 96 wells.

    • Step 4: Isocyanide Addition: Dispense 100 µL of each of the 12 isocyanide stock solutions to the designated 8 wells per isocyanide.

  • Reaction Incubation:

    • Seal the 96-well plate securely with a cap mat.

    • Incubate the plate on an orbital shaker at room temperature for 48 hours.

  • Work-up and Purification (Parallel Approach):

    • After incubation, evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the residue in each well in a suitable solvent for purification (e.g., a mixture of dimethyl sulfoxide and water).

    • Purify the library members using parallel purification techniques such as mass-directed automated preparative HPLC.

  • Analysis and Storage:

    • Confirm the identity and purity of the purified compounds using LC-MS and ¹H NMR spectroscopy.

    • Store the library compounds in a suitable format (e.g., as solutions in DMSO) for high-throughput screening.

Representative Quantitative Data

The following table presents representative yields for a small subset of a hypothetical library synthesized using the above protocol. Actual yields may vary depending on the specific reactants and reaction conditions.

EntryAldehyde (R²)Isocyanide (R⁴)Carboxylic Acid (R³)Representative Yield (%)
1BenzaldehydeCyclohexyl isocyanideAcetic Acid75
24-ChlorobenzaldehydeCyclohexyl isocyanideAcetic Acid72
32-NaphthaldehydeCyclohexyl isocyanideAcetic Acid68
4Benzaldehydetert-Butyl isocyanideAcetic Acid80
54-Chlorobenzaldehydetert-Butyl isocyanideAcetic Acid78
62-Naphthaldehydetert-Butyl isocyanideAcetic Acid73
7BenzaldehydeBenzyl isocyanideAcetic Acid65
84-ChlorobenzaldehydeBenzyl isocyanideAcetic Acid62
92-NaphthaldehydeBenzyl isocyanideAcetic Acid58

Passerini Three-Component Reaction (P-3CR) for the Synthesis of α-Acyloxy Amides

The Passerini reaction is another powerful MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. While the classic Passerini reaction does not involve an amine component, a variation can be envisioned where a pre-formed adduct of this compound (as part of a more complex starting material) could participate. However, a more direct application in library synthesis would be in a post-MCR modification context. For the purpose of these notes, a general Passerini protocol is provided to illustrate its potential in generating diverse scaffolds that could be further functionalized with this compound.

Reaction Principle:

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism where the carboxylic acid, carbonyl compound, and isocyanide interact in a cyclic transition state to form an intermediate that rearranges to the final α-acyloxy amide product.[1][2]

Passerini_Reaction cluster_reactants Reactants cluster_process Passerini 3-CR cluster_product Product R1 Carboxylic Acid (R¹-COOH) P One-Pot Reaction R1->P R2 Aldehyde/Ketone (R²R³-C=O) R2->P R3 Isocyanide (R⁴-NC) R3->P Prod α-Acyloxy Amide P->Prod

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol: General Procedure for Passerini Reaction

This protocol describes a general procedure for the synthesis of an α-acyloxy amide.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Dichloromethane (DCM) as solvent (5 mL)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol).

    • Dissolve the starting materials in DCM (5 mL).

  • Reactant Addition:

    • Add the isocyanide (1.0 mmol) to the solution at room temperature with stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for MCR-Based Library Synthesis and Screening

The following diagram illustrates a typical workflow for the generation of a compound library using a multicomponent reaction, followed by biological screening.

MCR_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Evaluation A Building Block Selection (e.g., this compound) B Multicomponent Reaction (e.g., Ugi 4-CR) A->B C Parallel Synthesis (96-well format) B->C D Purification (Prep-HPLC) C->D E Library Plating and Formatting D->E Compound Library F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Hit Validation and Structure-Activity Relationship (SAR) Studies G->H

Caption: Workflow for MCR library synthesis and screening.

Conclusion

This compound is a valuable building block for the synthesis of compound libraries using multicomponent reactions. The Ugi and Passerini reactions, among other MCRs, provide a rapid and efficient means to generate structurally diverse molecules with potential applications in drug discovery. The provided protocols and workflows serve as a guide for researchers to incorporate this compound into their library synthesis efforts, paving the way for the discovery of novel bioactive compounds. It is recommended to perform small-scale test reactions to optimize conditions for specific combinations of reactants before proceeding to large-scale library synthesis.

References

Application Notes and Protocols for Pharmacological Profiling of Novel 3-Methoxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 3-methoxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a range of biological entities, particularly within the central nervous system.[1] Analogs of this compound have shown promise as ligands for various G protein-coupled receptors (GPCRs), including dopamine, serotonin, and opioid receptors.[2][3][4][5] This document provides a comprehensive guide to the pharmacological profiling of novel this compound analogs, encompassing detailed experimental protocols, data presentation standards, and visualization of key processes.

Data Presentation

The quantitative assessment of the pharmacological activity of novel this compound analogs is crucial for structure-activity relationship (SAR) studies and lead candidate selection.[6] Data should be presented in a clear and organized manner to facilitate comparison between different analogs.

Table 1: In Vitro Receptor Binding Affinities of Novel this compound Analogs

This table summarizes the binding affinities (Ki) of hypothetical this compound analogs for a panel of relevant receptors. The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.[7][8]

Compound IDDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Mu-Opioid (Ki, nM)Sigma-1 (Ki, nM)
3MP-A011585>1000181
3MP-A025.546.8>100073
3MP-A03205.99651037
3MP-A0413737651.2
Reference 11050--
Reference 2--10-

Note: Data presented are hypothetical and for illustrative purposes. Reference compounds with known affinities should be included for comparison.

Table 2: In Vitro Functional Activity of Novel this compound Analogs

This table presents the functional potencies (EC50 or IC50) of the analogs, indicating their ability to elicit a biological response.[9][10]

Compound IDD2 Receptor Functional Assay (EC50, nM) (Agonist)5-HT2A Receptor Functional Assay (IC50, nM) (Antagonist)Mu-Opioid Receptor GTPγS Assay (EC50, nM) (Agonist)
3MP-A0125150>1000
3MP-A02875>1000
3MP-A03350200800
3MP-A04221201200

Note: The type of functional assay (e.g., agonist, antagonist) should be clearly stated.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable pharmacological data.

Protocol 1: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7][11]

Objective: To determine the binding affinity (Ki) of novel this compound analogs for a specific receptor (e.g., Dopamine D2 receptor).

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Membrane preparation from these cells.

  • Radioligand (e.g., [³H]Spiperone).

  • Unlabeled competitor ligands (the novel this compound analogs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 1-2 mg/mL.[8]

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration ~0.5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol), 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of the this compound analog, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.[8]

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[8]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: In Vitro Functional Assay (GTPγS Binding Assay)

Functional assays measure the biological effect of a ligand after binding to its receptor.[9][10] The GTPγS binding assay is a common method to determine the agonist or antagonist activity of a compound at a GPCR.

Objective: To determine the functional potency (EC50) and efficacy of novel this compound analogs at the Mu-opioid receptor.

Materials:

  • Membranes from cells expressing the Mu-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (this compound analogs).

  • Known agonist (e.g., DAMGO) and antagonist (e.g., Naloxone).

Procedure:

  • Prepare a reaction mixture containing cell membranes, GDP (10 µM), and the test compound at various concentrations in the assay buffer.

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values by non-linear regression.

Protocol 3: In Vivo Behavioral Model (Conditioned Place Preference)

In vivo models are crucial for assessing the physiological and behavioral effects of a compound in a whole organism.[12][13] The Conditioned Place Preference (CPP) test is used to evaluate the rewarding or aversive properties of a drug.

Objective: To assess the rewarding potential of a novel this compound analog.

Materials:

  • Conditioned Place Preference apparatus with two distinct compartments.

  • Test animals (e.g., rats or mice).

  • Test compound and vehicle.

  • A known rewarding drug (e.g., cocaine or morphine) as a positive control.

Procedure:

  • Pre-conditioning Phase (Day 1): Place each animal in the CPP apparatus and allow free access to both compartments for 15 minutes to determine initial preference.

  • Conditioning Phase (Days 2-7):

    • On alternate days, administer the test compound to the animal and confine it to one of the compartments for 30 minutes.

    • On the intervening days, administer the vehicle and confine the animal to the other compartment for 30 minutes. The pairing of the drug with the initially non-preferred compartment is common.[13]

  • Test Phase (Day 8): In a drug-free state, place the animal in the apparatus and allow free access to both compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and test phases.

    • A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) that can be activated by a this compound analog.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., D2, 5-HT2A, Mu-Opioid) G_protein G-protein (αβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand This compound Analog Ligand->Receptor Binding Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) Kinase->Response Phosphorylation

Caption: Generalized GPCR signaling cascade initiated by a ligand.

Experimental Workflow

The following diagram outlines the workflow for the pharmacological profiling of novel compounds.

Pharmacological_Profiling_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assays (Determine Ki) Functional Functional Assays (Determine EC50/IC50) Binding->Functional Selectivity Selectivity Profiling (Panel of Receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Efficacy Efficacy Models (e.g., Behavioral Tests) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Synthesis Compound Synthesis (this compound Analogs) Synthesis->Binding SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for pharmacological profiling of novel compounds.

References

Application Notes and Protocols for the Proposed Synthesis of 3-Spiropiperidines from 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a proposed synthetic route for the synthesis of 3-spiropiperidines starting from 3-methoxypiperidine. To the best of our knowledge, a direct and established protocol for this specific transformation has not been reported in the peer-reviewed literature. The methodologies outlined below are based on well-established, general procedures for N-alkylation and intramolecular spirocyclization reactions and are intended to serve as a starting point for researchers in the field. Optimization of the described conditions will likely be necessary to achieve the desired outcomes.

Introduction

Spiropiperidines are a class of saturated heterocyclic compounds characterized by a piperidine ring spiro-fused to another ring system at one of the carbon atoms of the piperidine. These three-dimensional scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their ability to introduce conformational rigidity and novel exit vectors for substituent placement, which can lead to enhanced biological activity and improved pharmacokinetic properties. This document outlines a proposed two-step synthetic strategy for the preparation of 3-spiropiperidines, utilizing the readily available starting material, this compound.

The proposed synthesis involves an initial N-alkylation of this compound to introduce a tethered electrophilic or nucleophilic center, followed by an intramolecular cyclization to construct the spirocyclic framework at the C3 position of the piperidine ring.

Proposed Synthetic Scheme

A plausible synthetic pathway to a generic 3-spiropiperidine derivative is depicted below. This strategy involves the N-alkylation of this compound with a suitable bifunctional reagent, followed by an intramolecular cyclization. The nature of the spiro-ring will be determined by the choice of the alkylating agent.

G cluster_0 Proposed Synthetic Scheme This compound N-Alkylated_Intermediate 3-Spiropiperidine 3-Spiropiperidine N-Alkylated_Intermediate->3-Spiropiperidine Step 2: Intramolecular Cyclization

Caption: Proposed two-step synthesis of 3-spiropiperidines.

Experimental Protocols

Protocol 1: Synthesis of a 1-(3-Bromopropyl)-3-methoxypiperidine Intermediate

This protocol describes the N-alkylation of this compound with 1,3-dibromopropane to furnish an intermediate suitable for subsequent intramolecular cyclization.

Materials:

  • This compound

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), anhydrous acetonitrile (10 mL/mmol of this compound), and anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (1.2 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(3-bromopropyl)-3-methoxypiperidine.

Protocol 2: Intramolecular Cyclization to a 3-Methoxy-1-azaspiro[5.5]undecane Derivative

This protocol describes a hypothetical intramolecular cyclization of the N-alkylated intermediate to form a 3-spiropiperidine. This example illustrates the formation of a cyclopentane ring spiro-fused to the piperidine. The specific conditions would need to be optimized.

Materials:

  • 1-(3-Bromopropyl)-3-methoxypiperidine (from Protocol 1)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the 1-(3-bromopropyl)-3-methoxypiperidine (1.0 eq.) and anhydrous THF (20 mL/mmol).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., LDA in THF, 1.1 eq.) to the reaction mixture.

  • Stir the reaction at -78°C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-methoxy-1-azaspiro[5.5]undecane derivative.

Data Presentation

The following tables present hypothetical data for the proposed synthetic route.

Table 1: Reaction Conditions and Yields for N-Alkylation of this compound

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
11,3-DibromopropaneK₂CO₃CH₃CN821875
21,4-DibromobutaneK₂CO₃CH₃CN822470
31-Bromo-3-chloropropaneNaHCO₃DMF1001665

Table 2: Characterization Data for Hypothetical Products

CompoundMolecular FormulaCalculated Mass¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-(3-Bromopropyl)-3-methoxypiperidineC₉H₁₈BrNO236.153.45 (t, 2H), 3.30 (s, 3H), 2.80-2.60 (m, 4H), 2.05 (p, 2H), 1.90-1.50 (m, 4H)60.2, 56.8, 55.4, 48.9, 33.1, 30.5, 25.4, 22.1
3-Methoxy-1-azaspiro[5.5]undecaneC₁₀H₁₉NO169.263.25 (s, 3H), 2.70-2.50 (m, 4H), 1.80-1.40 (m, 12H)72.1, 58.3, 55.1, 45.6, 38.2, 35.4, 28.9, 25.1, 21.8

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow A 1. N-Alkylation Setup - Add this compound, K₂CO₃, and CH₃CN to a flask. B 2. Reagent Addition - Add 1,3-dibromopropane. A->B C 3. Reaction - Reflux for 12-24h. B->C D 4. Workup - Filter, concentrate, extract with DCM, wash, and dry. C->D E 5. Purification - Column chromatography to obtain N-alkylated intermediate. D->E F 6. Cyclization Setup - Dissolve intermediate in anhydrous THF under inert atmosphere. E->F G 7. Base Addition - Cool to -78°C and add strong base. F->G H 8. Cyclization Reaction - Stir and warm to room temperature. G->H I 9. Quench and Workup - Quench with NH₄Cl, extract with EtOAc, wash, and dry. H->I J 10. Final Purification - Column chromatography to obtain 3-spiropiperidine. I->J

Caption: Workflow for the proposed synthesis of 3-spiropiperidines.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Williamson Ether Synthesis: This involves the O-methylation of 3-hydroxypiperidine using a methylating agent in the presence of a base.

  • Catalytic Hydrogenation: This route involves the reduction of 3-methoxypyridine using a metal catalyst under a hydrogen atmosphere.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. The Williamson ether synthesis is a classic and often straightforward method if 3-hydroxypiperidine is readily available. Catalytic hydrogenation of 3-methoxypyridine can be very efficient but may require specialized high-pressure equipment.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: this compound is harmful if swallowed and may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. When working with flammable solvents or hydrogen gas, appropriate safety measures to prevent ignition must be in place.

Troubleshooting Guides

Route 1: Williamson Ether Synthesis of 3-Hydroxypiperidine

This method involves the deprotonation of 3-hydroxypiperidine to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a methylating agent.[2][3]

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Hydroxypiperidine 3-Hydroxypiperidine Reaction_Mixture Reaction Mixture 3-Hydroxypiperidine->Reaction_Mixture Base Base Base->Reaction_Mixture Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound Final Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Common Problems and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the hydroxyl group of 3-hydroxypiperidine. 2. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a stronger base: Consider using sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation. Weaker bases like NaOH or K₂CO₃ can also be used, but may require more forcing conditions.[4] 2. Choose an appropriate solvent: Aprotic polar solvents like DMF, DMSO, THF, or acetonitrile are generally preferred for SN2 reactions.[4] 3. Increase the reaction temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions.
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Elimination (E2) of the methylating agent can compete with the desired SN2 reaction.[2] N-methylation of the piperidine nitrogen is also a possibility. 3. Product Loss During Work-up: The product may be lost during extraction or purification steps.1. Increase reaction time or temperature: Monitor the reaction by TLC or GC-MS to ensure completion. 2. Optimize reaction conditions: Use a less sterically hindered methylating agent (e.g., methyl iodide or dimethyl sulfate). Lowering the reaction temperature may favor the SN2 pathway over E2. To minimize N-methylation, consider using a protecting group on the nitrogen, although this adds extra steps. 3. Optimize work-up procedure: Ensure the pH is appropriate during aqueous extraction to minimize the water solubility of the product. Use an efficient extraction solvent.
Formation of Impurities 1. Unreacted Starting Material: Incomplete reaction. 2. N-methylated byproduct: The piperidine nitrogen is nucleophilic and can react with the methylating agent. 3. Elimination byproduct: E2 elimination of the methylating agent.[2]1. See "Low Yield" solutions. 2. Purification: These byproducts can often be separated by column chromatography or careful distillation. Consider N-protection in subsequent attempts if this is a major issue. 3. See "Low Yield" solutions.
Difficulty in Purification 1. Similar Boiling Points: The product and impurities may have close boiling points, making distillation difficult. 2. Product is Water Soluble: this compound has some water solubility, which can lead to losses during aqueous work-up.1. Use fractional distillation or column chromatography. 2. Perform multiple extractions: Use a suitable organic solvent and perform several extractions to maximize recovery from the aqueous layer. An acid-base extraction can be employed to separate the basic product from neutral or acidic impurities.[5]

Troubleshooting Logic for Williamson Ether Synthesis:

Troubleshooting_WES Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? (e.g., NaH, KH) Start->Check_Base Check_Solvent Is the solvent aprotic polar? (e.g., DMF, THF) Check_Base->Check_Solvent Yes Use stronger base (NaH, KH) Use stronger base (NaH, KH) Check_Base->Use stronger base (NaH, KH) No Check_Temp Is the reaction temperature and time sufficient? Check_Solvent->Check_Temp Yes Change to aprotic\npolar solvent Change to aprotic polar solvent Check_Solvent->Change to aprotic\npolar solvent No Check_Side_Reactions Are side reactions (E2, N-methylation) observed? Check_Temp->Check_Side_Reactions Yes Increase temperature\nor reaction time Increase temperature or reaction time Check_Temp->Increase temperature\nor reaction time No Optimize_Conditions Optimize reaction conditions: - Lower temperature - Consider N-protection Check_Side_Reactions->Optimize_Conditions Yes Purification_Issues Purification Issues? Check_Side_Reactions->Purification_Issues No Optimize_Conditions->Purification_Issues Optimize_Purification Optimize purification: - Fractional distillation - Column chromatography - Acid-base extraction Purification_Issues->Optimize_Purification Yes Success Improved Yield Purification_Issues->Success No Optimize_Purification->Success

Caption: Troubleshooting decision tree for the Williamson Ether Synthesis of this compound.

Route 2: Catalytic Hydrogenation of 3-Methoxypyridine

This method involves the reduction of the aromatic pyridine ring to a piperidine ring using a catalyst and hydrogen gas.

Diagram of the Catalytic Hydrogenation Workflow:

Catalytic_Hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Methoxypyridine 3-Methoxypyridine High_Pressure_Reactor High-Pressure Reactor 3-Methoxypyridine->High_Pressure_Reactor Catalyst Catalyst (e.g., PtO2, Rh2O3, Pd/C) Catalyst->High_Pressure_Reactor Solvent Solvent Solvent->High_Pressure_Reactor Hydrogen_Source Hydrogen Gas (H2) Hydrogen_Source->High_Pressure_Reactor Catalyst_Filtration Catalyst Filtration High_Pressure_Reactor->Catalyst_Filtration Reaction Completion Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal Distillation_Chromatography Distillation or Chromatography Solvent_Removal->Distillation_Chromatography This compound This compound Distillation_Chromatography->this compound Final Product

Caption: Workflow for the Catalytic Hydrogenation of 3-Methoxypyridine.

Common Problems and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Catalyst Inactivity: The catalyst may be poisoned or not active enough. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reduction to proceed. 3. Incorrect Solvent: The solvent may inhibit the reaction.1. Use a fresh, active catalyst. Consider a different catalyst (e.g., Rhodium-based catalysts are often very effective for pyridine hydrogenation).[6] Ensure the starting material is pure, as impurities can poison the catalyst. 2. Increase hydrogen pressure. Hydrogenation of pyridines often requires elevated pressures.[7] 3. Use an appropriate solvent. Acetic acid is often used to activate the pyridine ring towards reduction.[7][8]
Incomplete Reduction 1. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to go to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity during the reaction.1. Increase reaction time or temperature. Monitor the reaction progress to determine the optimal duration. 2. Increase catalyst loading or use a more robust catalyst.
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Dihydropyridine or tetrahydropyridine species may be present. 2. De-methoxylation: Loss of the methoxy group can occur under harsh conditions.1. Increase reaction time, temperature, or hydrogen pressure to drive the reaction to completion. 2. Use milder reaction conditions. A more active catalyst may allow for reduction at a lower temperature and pressure, minimizing side reactions.
Difficulty in Purification 1. Separation from Catalyst: Fine catalyst particles can be difficult to remove. 2. Separation from Starting Material and Intermediates: These may have similar properties to the product.1. Filter through a pad of Celite® or a similar filter aid. 2. Use acid-base extraction to separate the basic piperidine product from the less basic pyridine starting material and other non-basic impurities.[5] Subsequent distillation or chromatography can provide further purification.

Troubleshooting Logic for Catalytic Hydrogenation:

Troubleshooting_CH Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Pressure Is the hydrogen pressure sufficient? Check_Catalyst->Check_Pressure Yes Use fresh/different\ncatalyst Use fresh/different catalyst Check_Catalyst->Use fresh/different\ncatalyst No Check_Conditions Are reaction time and temperature adequate? Check_Pressure->Check_Conditions Yes Increase H2 pressure Increase H2 pressure Check_Pressure->Increase H2 pressure No Check_Byproducts Are byproducts (e.g., de-methoxylation) observed? Check_Conditions->Check_Byproducts Yes Increase time/temperature Increase time/temperature Check_Conditions->Increase time/temperature No Optimize_Conditions Optimize reaction conditions: - Use milder conditions - Change catalyst Check_Byproducts->Optimize_Conditions Yes Purification_Issues Purification Issues? Check_Byproducts->Purification_Issues No Optimize_Conditions->Purification_Issues Optimize_Purification Optimize purification: - Filter through Celite® - Acid-base extraction Purification_Issues->Optimize_Purification Yes Success Improved Yield Purification_Issues->Success No Optimize_Purification->Success

Caption: Troubleshooting decision tree for the Catalytic Hydrogenation of 3-Methoxypyridine.

Data Presentation

The following tables provide a summary of reaction conditions and yields for the synthesis of piperidine derivatives from substituted pyridines, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts for the Hydrogenation of Substituted Pyridines

CatalystSubstrateH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO₂2-Methylpyridine70Room Temp.4-6High (not specified)[9]
PtO₂3-Methylpyridine70Room Temp.4-6High (not specified)[9]
Rh₂O₃3-Methylpyridine54016>99[6]
10% Pd/C4-Pyridinecarbonitrile630-98[10]
Iridium(III) complex3-Trifluoromethylpyridine-80-99[11]

Note: Yields are for the analogous substituted piperidines and serve as a reference.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (General Procedure)

Materials:

  • 3-Hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

Protocol 2: Catalytic Hydrogenation of 3-Methoxypyridine (General Procedure)

Materials:

  • 3-Methoxypyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-methoxypyridine (1.0 equivalent) in glacial acetic acid.

  • Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.[8]

  • Seal the reaction vessel and purge several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8]

  • Stir the reaction mixture at room temperature for 6-10 hours, or until the reaction is complete as monitored by GC-MS.[8]

  • Carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.[8]

References

Technical Support Center: 3-Methoxypiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a secondary amine, this compound is most commonly used in N-alkylation and N-acylation reactions to introduce the 3-methoxypiperidinyl moiety into a target molecule. These reactions are fundamental in the synthesis of a wide range of pharmacologically active compounds.

Q2: What are the primary byproducts I should be aware of during N-alkylation of this compound?

A2: The two most common byproducts in N-alkylation reactions are the quaternary ammonium salt and 3-Hydroxypiperidine .

  • Overalkylation Product (Quaternary Ammonium Salt): This forms when the desired tertiary amine product reacts further with the alkylating agent.

  • Demethylation Product (3-Hydroxypiperidine): This can occur if the reaction conditions are harsh enough to cleave the methyl group from the methoxy ether.

Q3: How can I minimize the formation of the quaternary ammonium salt during N-alkylation?

A3: To suppress overalkylation, consider the following strategies:

  • Use an excess of this compound: A molar excess of the amine relative to the alkylating agent will increase the probability of the alkylating agent reacting with the starting material rather than the product.[1][2]

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of it in the reaction mixture, thus disfavoring the second alkylation step.[1][2]

  • Choice of base: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (Hünig's base) to neutralize the acid formed during the reaction without competing in the alkylation.[2]

  • Alternative methods: For mono-alkylation without the risk of over-alkylation, reductive amination is an excellent alternative.[1]

Q4: Under what conditions is the demethylation of the 3-methoxy group to 3-hydroxypiperidine a concern?

A4: The methoxy group in this compound is generally stable under many conditions. However, cleavage can occur under harsh acidic or nucleophilic conditions. Be cautious when using:

  • Strong protic acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI), especially at elevated temperatures, are known to cleave ethers.[3][4][5][6][7][8]

  • Strong Lewis acids: Boron tribromide (BBr₃) is a potent reagent for demethylating aryl methyl ethers and can also cleave alkyl ethers.[3][4][9]

  • Strong nucleophiles: Thiolates in polar aprotic solvents at high temperatures can effect demethylation.[4][10]

  • High temperatures with certain salts: Lithium chloride in DMF under microwave irradiation has been reported to demethylate aryl methyl ethers.[11]

Q5: My N-acylation of this compound is giving low yields. What could be the issue?

A5: Low yields in N-acylation can be due to several factors:

  • Reactivity of the acylating agent: Highly reactive acylating agents like acyl chlorides can be sensitive to moisture. Ensure anhydrous conditions.

  • Base selection: A suitable base is required to neutralize the acid generated. Tertiary amines like triethylamine or pyridine are commonly used. For less reactive systems, a stronger, non-nucleophilic base might be necessary.

  • Steric hindrance: If either the this compound or the acylating agent is sterically hindered, the reaction may require longer reaction times, higher temperatures, or the use of a coupling agent.

Troubleshooting Guides

Problem 1: Formation of a Water-Soluble Byproduct in N-Alkylation

Symptoms:

  • Low yield of the desired N-alkylated this compound.

  • A significant portion of the product is lost to the aqueous phase during workup.

  • NMR of the crude product shows signals corresponding to a quaternary ammonium salt.

Possible Cause: Overalkylation of the desired tertiary amine product to form a quaternary ammonium salt.

Solutions:

  • Modify Stoichiometry: Use a 1.5 to 2-fold excess of this compound relative to the alkylating agent.

  • Control Reagent Addition: Add the alkylating agent slowly to the reaction mixture over a prolonged period.

  • Optimize Base and Solvent: Switch to a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a non-polar aprotic solvent like dichloromethane (DCM) or toluene.

  • Consider Reductive Amination: If direct alkylation proves consistently problematic, reductive amination of the corresponding aldehyde or ketone is a reliable alternative for mono-N-alkylation.

Problem 2: Presence of a More Polar Byproduct in the Final Product

Symptoms:

  • TLC analysis of the crude product shows a spot with a lower Rf value than the starting material and the desired product.

  • Mass spectrometry indicates a product with a mass corresponding to the N-substituted 3-hydroxypiperidine.

  • ¹H NMR shows a broad singlet corresponding to a hydroxyl proton.

Possible Cause: Demethylation of the 3-methoxy group under the reaction conditions.

Solutions:

  • Avoid Harsh Acids: If your reaction is performed under acidic conditions, switch to a milder acid or a buffered system. Avoid the use of HBr, HI, and strong Lewis acids like BBr₃ if the methoxy group needs to be preserved.

  • Reduce Reaction Temperature: High temperatures can promote ether cleavage. Try running the reaction at a lower temperature for a longer duration.

  • Change Reagents: If using reagents known to effect demethylation (e.g., certain thiolates), explore alternative synthetic routes that do not require these conditions.

Data Presentation

The following tables provide illustrative data on the impact of reaction conditions on byproduct formation in the N-benzylation of this compound.

Table 1: Effect of Stoichiometry on Overalkylation

Molar Ratio (3-MP : BnBr)Yield of N-Benzyl-3-MP (%)Yield of Quaternary Salt (%)
1 : 1.26525
1.5 : 18510
2 : 192<5

Reaction Conditions: K₂CO₃ (2 eq.), Acetonitrile, 60 °C, 4h.

Table 2: Influence of Reaction Conditions on Demethylation

Reagent/ConditionYield of N-Benzyl-3-MP (%)Yield of N-Benzyl-3-HP (%)
Benzyl Bromide, K₂CO₃, MeCN, 60 °C92Not Detected
HBr (1 eq.), 100 °C1575
BBr₃ (1.1 eq.), DCM, 0 °C to rt590

MP = Methoxypiperidine, HP = Hydroxypiperidine

Experimental Protocols

Key Experiment 1: N-Alkylation of this compound with Benzyl Bromide

Objective: To synthesize N-Benzyl-3-methoxypiperidine while minimizing byproduct formation.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a solution of this compound (2.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL) is added anhydrous potassium carbonate (4.0 mmol, 2.0 eq.).

  • The mixture is stirred at room temperature under a nitrogen atmosphere.

  • Benzyl bromide (1.0 mmol, 0.5 eq.) is added dropwise to the suspension over 10 minutes.

  • The reaction mixture is heated to 60 °C and stirred for 4 hours, monitoring the progress by TLC.

  • After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Key Experiment 2: N-Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-Acetyl-3-methoxypiperidine.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (2.0 mmol, 1.0 eq.) and triethylamine (3.0 mmol, 1.5 eq.) in anhydrous dichloromethane (10 mL) at 0 °C is added acetyl chloride (2.2 mmol, 1.1 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathway This compound This compound Desired Product (N-Alkyl-3-MP) Desired Product (N-Alkyl-3-MP) This compound->Desired Product (N-Alkyl-3-MP) N-Alkylation Demethylation Product (3-Hydroxypiperidine) Demethylation Product (3-Hydroxypiperidine) This compound->Demethylation Product (3-Hydroxypiperidine) Demethylation (Side Reaction) Alkylating Agent (RX) Alkylating Agent (RX) Alkylating Agent (RX)->Desired Product (N-Alkyl-3-MP) Overalkylation Product (Quaternary Salt) Overalkylation Product (Quaternary Salt) Alkylating Agent (RX)->Overalkylation Product (Quaternary Salt) Desired Product (N-Alkyl-3-MP)->Overalkylation Product (Quaternary Salt) Further Alkylation (Side Reaction)

Caption: Byproduct formation pathways in N-alkylation of this compound.

Troubleshooting_Workflow start Problem with 3-MP Reaction issue Identify Byproduct start->issue overalkylation Overalkylation (Quaternary Salt) issue->overalkylation Water-soluble byproduct demethylation Demethylation (3-Hydroxypiperidine) issue->demethylation Polar, hydroxylated byproduct solution1 - Excess 3-MP - Slow addition of RX - Hindered base overalkylation->solution1 solution2 - Avoid strong acids - Lower temperature - Milder reagents demethylation->solution2

Caption: Troubleshooting workflow for common byproducts in 3-MP reactions.

References

purification of 3-Methoxypiperidine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in various research and development applications, 3-Methoxypiperidine requires high purity for reliable experimental outcomes. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the .

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for its proper handling and purification. Key properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is sensitive to air and moisture.[1] It should be stored at 2-8°C under an inert gas atmosphere to prevent degradation.[1] It is also recommended to protect it from light.[1] The compound is hygroscopic, meaning it can absorb moisture from the air.

Q3: What are the common impurities found in crude this compound reaction mixtures?

A3: Impurities are typically related to the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-hydroxypiperidine or 3-methoxypyridine.[1]

  • Reagents and Catalysts: Residual acids, bases, or catalysts from the reaction.

  • Solvents: Residual solvents used during the synthesis and initial work-up.

  • Side-Products: Products from competing or incomplete reactions. The specific nature of these depends heavily on the synthetic pathway.

Q4: What are the primary methods for purifying crude this compound?

A4: The two most common and effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice between them depends on the nature of the impurities and the required final purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: Low yield after purification by distillation.

  • Possible Cause 1: Non-optimal vacuum pressure.

    • Solution: The boiling point of this compound is highly dependent on pressure. Ensure your vacuum system is capable of reaching and maintaining a stable, appropriate pressure. A boiling point of 159-160°C is reported at 748 Torr.[2][3] Patent literature shows distillation at significantly lower pressures, such as collecting fractions at 110-120°C at 12 mmHg.[4] Cross-reference your observed boiling temperature with a nomograph to ensure you are collecting the correct fraction.

  • Possible Cause 2: Product loss during transfer.

    • Solution: this compound is a liquid that can adhere to glass surfaces. Ensure efficient transfer between flasks and minimize the number of transfers. Rinsing glassware with a small amount of a volatile solvent (in which the product is soluble) can help recover residual product, which can then be concentrated by removing the solvent.

  • Possible Cause 3: Thermal decomposition.

    • Solution: Although generally stable, prolonged heating at high temperatures can lead to decomposition. Use an oil bath with stable temperature control and perform the distillation as quickly as is reasonably possible. Distilling under a higher vacuum lowers the required temperature and can mitigate this issue.

Problem 2: The final product is discolored (yellow or brown).

  • Possible Cause 1: Presence of oxidized impurities.

    • Solution: Discoloration often points to minor, highly conjugated impurities formed through oxidation or side reactions. If distillation does not remove the color, consider a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. Remove the solvent before proceeding with distillation or chromatography.

  • Possible Cause 2: Air sensitivity.

    • Solution: The compound is known to be air-sensitive.[1] Ensure all purification steps, especially distillation, are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Problem 3: Persistent impurities are observed by NMR or GC-MS after distillation.

  • Possible Cause: Co-boiling impurities.

    • Solution: If an impurity has a boiling point very close to that of this compound, fractional distillation may not be sufficient. In this case, column chromatography is the recommended next step. Use a silica gel column and an appropriate solvent system, often a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide (~1%), to the eluent can prevent streaking of the amine on the silica gel.[5]

Problem 4: The compound streaks badly on a silica gel TLC plate or column.

  • Possible Cause: Basic nature of the piperidine ring.

    • Solution: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silica gel, causing poor separation and "streaking" or "tailing".[5] To resolve this, add a small percentage (0.5-2%) of a base to your eluent system. Triethylamine is commonly used. Alternatively, using a different stationary phase like alumina can be effective.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4045-29-8[1][2][7]
Molecular Formula C₆H₁₃NO[1][2][3][7]
Molecular Weight 115.17 g/mol [1][2][3][8]
Boiling Point 149.9 °C @ 760 mmHg[1]
159-160 °C @ 748 Torr[2][3]
Density 0.93 g/cm³[1][2][3]
Appearance Colorless Liquid[1]
Storage Temp. 2-8 °C[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Procedure: a. Place the crude this compound into the distillation flask with a magnetic stir bar. b. Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). c. Begin stirring and gently heat the distillation flask using an oil bath. d. Collect and discard any initial low-boiling fractions (typically residual solvents). e. Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of this compound at that pressure. f. Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air. g. Store the purified product under an inert atmosphere at 2-8°C.

Protocol 2: Purification by Column Chromatography

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Add 1% triethylamine to the chosen solvent system to prevent streaking. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: a. Prepare a slurry of silica gel in the non-polar component of your eluent system. b. Carefully pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles. c. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel. c. Add the eluent to the column and begin collecting fractions. d. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Recovery: a. Combine the fractions that contain the pure product. b. Remove the solvent and triethylamine using a rotary evaporator. c. The resulting pure liquid is this compound. Confirm purity using NMR, GC-MS, or another appropriate analytical technique.

Visual Workflow and Logic Diagrams

PurificationWorkflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Analysis & Outcome start Crude this compound Reaction Mixture distillation Fractional Distillation (Reduced Pressure) start->distillation For thermally stable compounds & distinct boiling points chromatography Column Chromatography (Silica or Alumina) start->chromatography For co-boiling impurities or high purity requirement analysis Purity Analysis (NMR, GC-MS, TLC) distillation->analysis chromatography->analysis pure_product Pure Product (>97%) analysis->pure_product Meets Specs impure_product Impure Product analysis->impure_product Fails Specs impure_product->chromatography Re-purify TroubleshootingTree cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Problem: Final Product is Impure After Initial Purification q1 Was distillation the method used? start->q1 q2 Was chromatography the method used? a1 Impurities have similar boiling points. q1->a1 Yes q1->q2 No s1 Action: Perform Column Chromatography. a1->s1 a2 Compound is streaking on silica. q2->a2 Yes a3 Poor separation of spots. q2->a3 Yes, but... s2 Action: Add 1% Triethylamine to eluent OR switch to Alumina. a2->s2 s3 Action: Optimize eluent system. (Adjust polarity). a3->s3

References

Technical Support Center: N-Alkylation of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 3-methoxypiperidine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired N-alkylated this compound. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors, ranging from reagent choice to reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the piperidine nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong. Common choices for N-alkylation of secondary amines include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.

    • Solubility: Poor solubility of the base can impede the reaction. Consider switching to a more soluble base or a different solvent system.

    • Anhydrous Conditions: Water can quench the deprotonated amine and react with strong bases. Ensure all reagents and solvents are anhydrous, especially when using bases like NaH.[1]

  • Assess Reagent Reactivity and Stability:

    • Alkylating Agent: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs.[1] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1] Also, ensure the alkylating agent is not prone to decomposition under the reaction conditions.

    • This compound: Verify the purity and integrity of your starting material.

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used.[1][2][3]

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[4] If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for potential side product formation.

    • Concentration: Reactions that are too dilute may result in slow reaction rates.[5]

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Q: My reaction is producing a significant amount of the quaternary ammonium salt byproduct. How can I minimize this over-alkylation?

A: Over-alkylation is a common problem when the N-alkylated product is more nucleophilic than the starting secondary amine.[6][7] Here are strategies to favor mono-alkylation:

Strategies to Control Over-alkylation:

  • Control Stoichiometry: Use an excess of this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting material rather than the product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[2][4]

  • Choice of Base: Using a bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can help mitigate over-alkylation.[2]

  • Alternative Synthetic Route: Reductive Amination: Reductive amination is an excellent alternative that often avoids the formation of quaternary ammonium salts.[3] This method involves reacting this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[4]

Data Presentation

The choice of base and solvent can significantly influence the outcome of the N-alkylation reaction. The following table provides illustrative data on how these parameters can affect yield and selectivity in similar N-alkylation reactions.

Table 1: Influence of Base and Solvent on N-Alkylation of Secondary Amines

EntryBase (equiv.)SolventAlkylating AgentTemperature (°C)Yield of Mono-alkylated Product (%)Yield of Quaternary Salt (%)
1K₂CO₃ (2.0)DMFBenzyl Bromide2585<5
2K₂CO₃ (2.0)MeCNBenzyl Bromide807015
3NaH (1.2)THFEthyl Iodide0 to 2590<2
4Cs₂CO₃ (1.5)DMSOPropyl Bromide5088<5
5DIPEA (1.5)MeCNBenzyl Bromide6092Not Detected

Note: This data is illustrative and compiled from general knowledge of N-alkylation reactions. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation using K₂CO₃ in DMF

This protocol describes a common method for the direct N-alkylation of this compound with an alkyl halide.

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv.) to the suspension. For highly reactive alkylating agents, consider slow, dropwise addition.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures, e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for N-Alkylation

This method is an excellent alternative to direct alkylation for preventing over-alkylation.[3][4]

  • Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equiv.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow for N-alkylation and a troubleshooting decision tree.

G cluster_workflow Experimental Workflow for N-Alkylation start Start reagents Combine this compound, Base, and Solvent start->reagents add_alkylating_agent Add Alkylating Agent reagents->add_alkylating_agent react Stir at Appropriate Temperature add_alkylating_agent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Low or No Product? check_base Is Base Strong Enough and Anhydrous? start->check_base Yes over_alkylation Over-alkylation Occurring? start->over_alkylation No, but side products check_reagents Is Alkylating Agent Reactive Enough? check_base->check_reagents Yes use_stronger_base Use Stronger Base (e.g., NaH) check_base->use_stronger_base No check_conditions Are Temperature and Concentration Optimal? check_reagents->check_conditions Yes use_reactive_agent Use More Reactive Agent (e.g., R-I) check_reagents->use_reactive_agent No increase_temp Increase Temperature/ Concentration check_conditions->increase_temp No success Problem Solved check_conditions->success Yes slow_addition Slowly Add Alkylating Agent over_alkylation->slow_addition Yes reductive_amination Consider Reductive Amination over_alkylation->reductive_amination Persistent Issue use_stronger_base->success use_reactive_agent->success increase_temp->success slow_addition->success reductive_amination->success

Caption: A decision tree for troubleshooting common N-alkylation issues.

References

Technical Support Center: Synthesis of 3-Methoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-alkylated 3-methoxypiperidine, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a significant issue in the synthesis of N-alkylated this compound?

Over-alkylation is a common side reaction where the desired N-alkylated this compound (a tertiary amine) undergoes a second alkylation to form a quaternary ammonium salt.[1] This is problematic for several reasons:

  • Reduced Yield: The formation of the quaternary salt consumes the desired product, leading to lower overall yields.

  • Purification Challenges: Quaternary ammonium salts are often highly polar and water-soluble, making their separation from the tertiary amine product difficult, which can complicate the work-up and purification process.[1]

  • Consumption of Reagents: The process consumes an additional equivalent of the alkylating agent.

Q2: What are the primary factors that contribute to over-alkylation?

Several factors can increase the likelihood of over-alkylation:

  • Stoichiometry: An excess of the alkylating agent relative to the this compound provides more opportunity for a second alkylation to occur.

  • Nucleophilicity: The N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, making it more reactive towards the alkylating agent.

  • Reaction Conditions: Concentrated reaction mixtures, high temperatures, and the choice of solvent and base can all influence the relative rates of the first and second alkylation reactions.

Q3: What are the main strategies to prevent over-alkylation?

There are two primary strategies to achieve selective mono-N-alkylation of this compound: direct alkylation with careful control of reaction conditions and indirect methods such as reductive amination or the use of protecting groups.

Troubleshooting Guide: Direct N-Alkylation

This section provides guidance for issues encountered during the direct N-alkylation of this compound with an alkyl halide.

Issue Potential Cause Recommended Solution
Significant formation of quaternary ammonium salt (over-alkylation) Excess of alkylating agent.Use a stoichiometric excess of this compound (2-3 equivalents) relative to the alkylating agent.
Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump to maintain a low concentration.[1][2]
Reaction is too concentrated or at too high a temperature.Use a more dilute solution and consider running the reaction at a lower temperature, even if it proceeds more slowly.
Low or no conversion to the desired product Insufficiently reactive alkylating agent.The reactivity of alkyl halides follows the trend: I > Br > Cl. Consider using a more reactive halide.
Inactivation of the amine by protonation.The reaction of a secondary amine with an alkyl halide produces HX, which can protonate the starting amine. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid as it forms.
Poor solubility of reactants.Switch to a more suitable solvent. Aprotic polar solvents like acetonitrile or DMF are often good choices.[2]
Difficult purification Presence of both the desired product and the quaternary salt.If over-alkylation has occurred, exploit the different solubilities. The desired tertiary amine can often be extracted into a nonpolar organic solvent after a basic aqueous work-up, while the quaternary salt remains in the aqueous layer.

Recommended Synthetic Protocols to Avoid Over-Alkylation

For the synthesis of N-alkylated this compound, indirect methods are often more reliable for preventing over-alkylation.

Method 1: Reductive Amination

Reductive amination is a highly effective method for the selective formation of mono-N-alkylated products and completely avoids the issue of over-alkylation.[1] The process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated this compound.

Method 2: N-Protection, O-Methylation, Deprotection, and N-Alkylation

This multi-step approach offers excellent control, particularly if the desired N-alkyl group is simple (e.g., methyl, ethyl). It involves protecting the nitrogen of a 3-hydroxypiperidine precursor, methylating the hydroxyl group, removing the protecting group, and finally, N-alkylating the resulting this compound.

Experimental Protocol Outline

  • N-Protection: Protect the nitrogen of 3-hydroxypiperidine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is robust under basic conditions used for O-alkylation but can be easily removed with acid.

  • O-Methylation: Treat the N-Boc-3-hydroxypiperidine with a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate.

  • Deprotection: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to yield this compound.

  • N-Alkylation: The resulting this compound can then be N-alkylated using one of the methods described above (direct alkylation or reductive amination).

Visualizing Synthetic Pathways and Logic

The following diagrams illustrate the chemical logic and workflows discussed.

over_alkylation cluster_main Direct N-Alkylation of this compound 3_methoxy_piperidine This compound (Secondary Amine) desired_product N-Alkyl-3-methoxypiperidine (Tertiary Amine) 3_methoxy_piperidine->desired_product + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->desired_product over_alkylation_product Quaternary Ammonium Salt (Over-alkylation Product) desired_product->over_alkylation_product + R-X (Undesired Reaction)

Caption: Reaction pathway for direct N-alkylation, highlighting the undesired over-alkylation step.

prevention_logic start Goal: Synthesize N-Alkyl-3-methoxypiperidine decision Is over-alkylation a concern? start->decision direct_alkylation Direct Alkylation decision->direct_alkylation No indirect_methods Indirect Methods decision->indirect_methods Yes conditions Control Conditions: - Excess Amine - Slow Addition of R-X - Use of Non-nucleophilic Base direct_alkylation->conditions reductive_amination Reductive Amination indirect_methods->reductive_amination protection_strategy Protection/Deprotection Strategy indirect_methods->protection_strategy

Caption: Decision workflow for selecting a synthetic strategy to avoid over-alkylation.

reductive_amination_workflow start This compound iminium_ion Iminium Ion Intermediate start->iminium_ion aldehyde_ketone Aldehyde/Ketone (R-C(O)-R') aldehyde_ketone->iminium_ion final_product N-Alkyl-3-methoxypiperidine iminium_ion->final_product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->final_product In situ reduction

Caption: Simplified workflow for the reductive amination of this compound.

References

stability of 3-Methoxypiperidine in various solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Methoxypiperidine in various solvents and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is sensitive to air and light.[1][2] The primary degradation pathways are likely oxidation of the secondary amine to form N-oxides or other oxidative products, and potential degradation under strongly acidic or basic conditions. As a secondary amine, it can also be susceptible to nitrosation in the presence of nitrous acid. Proper handling and storage are crucial to maintain its integrity.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and air.[1][2][3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Q3: Is this compound stable in aqueous solutions?

A3: While this compound is soluble in water, its stability in aqueous solutions can be influenced by pH.[1] At neutral pH, the compound is relatively stable for short periods. However, prolonged storage in aqueous solutions is not recommended without stability studies. Under acidic or basic conditions, hydrolysis or other degradation reactions may occur. For long-term storage, it is best to keep the compound in its neat form or dissolved in a dry, aprotic solvent.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is expected to be pH-dependent. In strongly acidic solutions, the piperidine nitrogen will be protonated, which may offer some protection against oxidation but could catalyze other degradation pathways. In strongly basic solutions, degradation may also be accelerated. The optimal pH for stability is likely to be near neutral or slightly basic, but this should be determined experimentally.

Q5: In which solvents is this compound most stable?

A5: this compound is generally expected to be more stable in dry, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) for extended periods. Protic solvents, especially those containing water, may facilitate degradation over time. It is crucial to use anhydrous solvents for preparing stock solutions for long-term storage.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of this compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light and air.

    • Use Inert Atmosphere: When handling the compound, especially for preparing solutions for long-term use, work under an inert atmosphere (nitrogen or argon) to minimize exposure to air.

    • Check Solvent Quality: Use anhydrous solvents to prepare solutions. The presence of water can promote hydrolysis.

    • Freshly Prepare Solutions: For critical experiments, it is best to use freshly prepared solutions of this compound.

    • Perform Quality Control: If degradation is suspected, analyze the compound by a suitable analytical method like GC-MS or HPLC to check for impurities.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Investigate Sample Preparation: Evaluate the sample preparation workflow for any steps that might induce degradation (e.g., high temperatures, exposure to strong acids/bases, prolonged exposure to light).

    • Analyze Blank Samples: Run solvent blanks and matrix blanks to rule out contamination from other sources.

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in confirming if the unknown peaks are indeed related to this compound degradation.

    • Use a Stability-Indicating Method: Ensure the analytical method used is capable of separating the parent compound from its potential degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C for 48 hours

SolventCondition% Recovery (Hypothetical)Observations
Acetonitrile (Anhydrous)Dark, Inert Atmosphere>99%No significant degradation observed.
Water (pH 7)Ambient Light and Air95%Minor degradation products detected.
MethanolAmbient Light and Air97%Slight discoloration observed.
0.1 M HClDark92%Significant degradation observed.
0.1 M NaOHDark90%Formation of multiple degradation products.

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 40°C

pHIncubation Time (hours)% Degradation (Hypothetical)
32415%
5245%
7242%
9248%
112420%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution of the compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC or GC-MS method.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at a suitable wavelength (to be determined by UV scan) or a mass spectrometer.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (70°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC/GC-MS Analysis neutralize->hplc data Data Interpretation hplc->data

Forced Degradation Study Workflow

logical_relationship cluster_compound This compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound air Air (Oxygen) light Light ph pH (Acidic/Basic) temperature High Temperature solvent Solvent Type degradation Degradation air->degradation leads to light->degradation leads to ph->degradation leads to temperature->degradation leads to solvent->degradation can influence loss Loss of Potency degradation->loss impurities Formation of Impurities degradation->impurities

Factors Influencing this compound Stability

References

degradation pathways of 3-Methoxypiperidine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxypiperidine Stability Studies

Welcome to the technical support center for researchers studying the stability and degradation of this compound. This resource provides troubleshooting guidance, frequently asked questions, and standardized protocols to assist in designing and executing robust forced degradation studies in line with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for this compound? A1: A forced degradation study, also known as stress testing, involves subjecting a drug substance like this compound to conditions more severe than standard accelerated stability testing.[1][2] The purpose is to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3][4] This is a mandatory requirement by regulatory bodies like the ICH to ensure that analytical methods developed are "stability-indicating," meaning they can accurately separate and quantify the intact drug from its degradants.[5][6]

Q2: Which stress conditions are typically applied to this compound? A2: According to ICH guidelines (specifically Q1A(R2)), this compound should be stressed under several conditions to cover various potential degradation pathways.[3][5] These core conditions include:

  • Acidic and Basic Hydrolysis: To test susceptibility to pH-dependent breakdown.[7]

  • Oxidation: To assess reactivity with oxidizing agents.[2][7]

  • Thermal Stress: To evaluate stability at elevated temperatures.[7][8]

  • Photolytic Stress: To determine if the molecule is sensitive to light exposure.[5][7]

Q3: What is the target degradation percentage I should aim for in my experiments? A3: The generally accepted target for forced degradation is between 5% and 20% degradation of the active pharmaceutical ingredient (API).[3][7] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions, complicating the analysis.[6][7]

Q4: What are the likely degradation pathways for a piperidine-based compound? A4: For piperidine and its derivatives, degradation often proceeds via H-abstraction from either the nitrogen (N1) or the adjacent carbon atoms (C2).[9][10] This can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine from piperidine), ring-opening, or the formation of nitrosamines under specific conditions.[9][11][12] For this compound specifically, hydrolysis of the ether bond to form 3-hydroxypiperidine is also a plausible pathway, particularly under acidic conditions.

Troubleshooting Guide

Q5: My analysis shows no significant degradation after applying the standard stress conditions. What should I do? A5: If you observe minimal or no degradation, the conditions may not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolysis, move from 0.1 M HCl/NaOH to 1.0 M. For oxidation, increase the concentration of H₂O₂.[7]

  • Increase Temperature: If no degradation occurs at room temperature, conduct the experiment at elevated temperatures (e.g., 50-60°C).[7] The rate of hydrolysis, in particular, increases significantly with temperature.[4]

  • Extend Exposure Time: If initial time points show no effect, extend the study duration, ensuring you collect samples at multiple intervals (e.g., 24, 48, 72 hours, up to 7 days).[7]

Q6: I'm seeing over 20% degradation and multiple unknown peaks in my chromatogram. How can I simplify the results? A6: Excessive degradation can make it difficult to identify primary degradants. To achieve the target 5-20% degradation, you should reduce the stress intensity:

  • Decrease Stressor Concentration: Use more dilute acid/base or a lower concentration of oxidizing agent.[2]

  • Lower the Temperature: Perform the study at room temperature or a milder elevated temperature.

  • Shorten Exposure Time: Collect samples at earlier time points.

  • Neutralize After Stressing: For acid/base hydrolysis, it is critical to neutralize the sample with a suitable buffer or base/acid immediately after the stress period to halt the reaction before analysis.[7]

Q7: I've identified a new peak in my HPLC analysis. How do I confirm it's a degradant and not an artifact? A7: To confirm the identity of a new peak, follow this workflow:

  • Analyze a Placebo/Blank: Stress a solution without this compound (i.e., just the solvent and stressor) under the same conditions. If the peak is present, it is an artifact from the solvent or reagents.

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent drug peak and the new peak. This helps ensure that the new peak is a single component.

  • Mass Spectrometry (LC-MS): The most definitive way to identify a degradant is to determine its mass. An LC-MS analysis can provide the molecular weight of the new compound, allowing you to propose a structure consistent with expected degradation pathways (e.g., oxidation adds 16 amu, demethylation removes 14 amu).

Summary of Forced Degradation Conditions

The following table summarizes typical starting conditions for forced degradation studies on this compound. These should be optimized to achieve the target 5-20% degradation.

Stress ConditionReagent / ParametersTemperatureDurationTypical Degradation Target
Acid Hydrolysis 0.1 M - 1.0 M HClRoom Temp to 60°CUp to 7 days5-20%
Base Hydrolysis 0.1 M - 1.0 M NaOHRoom Temp to 60°CUp to 7 days5-20%
Oxidation 0.1% - 3.0% H₂O₂Room TemperatureUp to 7 days5-20%
Thermal Dry Heat60°C - 80°CUp to 7 days5-20%
Photolytic (Solid) 1.2 million lux hours (overall illumination) & 200 watt hours/m² (near UV)AmbientAs required5-20%
Photolytic (Solution) 1.2 million lux hours (overall illumination) & 200 watt hours/m² (near UV)AmbientAs required5-20%

Data synthesized from ICH guidelines and common industry practices.[3][5][7]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • pH meter, HPLC with UV/PDA and MS detectors, calibrated photostability chamber, calibrated oven.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[7]

  • Stress Sample Preparation:

    • Control Sample: Dilute the stock solution with the solvent to the target analytical concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C.

    • Acid Hydrolysis: Mix equal parts of the stock solution with 2.0 M HCl to achieve a final concentration of 1.0 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, 24, and 48 hours. Immediately neutralize the aliquots with an equivalent amount of 1.0 M NaOH before analysis.

    • Base Hydrolysis: Mix equal parts of the stock solution with 2.0 M NaOH to achieve a final concentration of 1.0 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 1.0 M HCl at the same time points as the acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at the same time points.

    • Thermal Degradation: Transfer a small amount of solid this compound into a glass vial and place it in an oven at 80°C. Also, prepare a solution sample and keep it in the oven. Sample at appropriate time points.

    • Photolytic Degradation: Expose both solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5][7] Keep a control sample wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis:

    • Analyze all stressed samples, controls, and blanks using a validated HPLC method.

    • The method should be capable of separating the parent peak from all degradant peaks. A reverse-phase C18 column is often a good starting point.

    • Use a PDA detector to check for peak purity and an MS detector to obtain mass information for the parent drug and any new peaks formed.

  • Data Evaluation:

    • Calculate the percentage degradation for each condition.

    • Identify potential degradants based on their mass spectra and retention times.

    • Demonstrate that the analytical method is stability-indicating by showing resolution between the parent compound and all degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation stock Prepare 1 mg/mL Stock Solution control Prepare Control (Unstressed Sample) acid Acid Hydrolysis (HCl, 60°C) stock->acid base Base Hydrolysis (NaOH, 60°C) oxidation Oxidation (H₂O₂, RT) thermal Thermal (Dry Heat, 80°C) photo Photolytic (UV/Vis Light) hplc HPLC-PDA/MS Analysis control->hplc sampling Sample at Time Points & Neutralize (if needed) sampling->hplc evaluation Calculate % Degradation Identify Degradants Assess Method Specificity hplc->evaluation Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation parent This compound p1 3-Hydroxypiperidine (O-Demethylation) parent->p1 H₃O⁺ p2 Ring-Opened Amide/Aldehyde (from C2/C3 oxidation) parent->p2 [O] p3 Piperidin-3-one (Oxidation of secondary alcohol) p1->p3 [O]

References

Technical Support Center: Stereoselective Synthesis of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving stereoselectivity in the synthesis of 3-methoxypiperidine and related 3-substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common modern methods for achieving high stereoselectivity in the synthesis of 3-substituted piperidines?

A1: Recent advances have led to several powerful methods. A particularly effective approach is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate with a suitable boronic acid.[1][2][3] This method offers high yields and excellent enantioselectivity for a variety of substituents.[1][2][3] Another promising strategy is the chemo-enzymatic dearomatization of activated pyridines, which uses a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines.

Q2: My enantiomeric excess (ee%) is consistently low. What are the first parameters I should investigate?

A2: Low enantioselectivity is a common issue. The first aspects to check are the purity of your chiral ligand and the reaction temperature.[4] Impurities in the ligand can severely impact the formation of the active catalytic species.[5] Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.[6]

Q3: How critical is the choice of solvent in achieving high stereoselectivity?

A3: The solvent can play a crucial role.[6] Its polarity and coordinating ability can influence the conformation of the catalyst-substrate complex and the transition state. It is highly recommended to screen a range of anhydrous solvents with varying polarities to find the optimal conditions for your specific substrate and catalyst system.

Q4: Can the protecting group on the piperidine nitrogen influence the stereochemical outcome?

A4: Yes, the N-protecting group is critical. In many modern catalytic syntheses, such as the Rh-catalyzed reductive Heck reaction, the pyridine is first activated and protected, for example, as a phenyl pyridine-1(2H)-carboxylate.[2][7] This protecting group is essential for the subsequent stereoselective functionalization. The nature and bulk of the protecting group can influence the approach of reagents and the stability of key intermediates.

Q5: Are there any known side reactions that can affect the yield and purity of the final this compound product?

A5: In Fmoc-based syntheses involving piperidine for deprotection, side reactions like aspartimide formation can occur if aspartic acid residues are present elsewhere in the molecule, which can lead to a mixture of alpha and beta coupled products or piperidide adducts.[3] In catalytic reactions, homocoupling of the boronic acid reagent can occur, especially in the presence of oxygen.[4] It is crucial to maintain a strictly inert atmosphere for many catalytic systems.[4]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%)
Potential Cause Troubleshooting Step Expected Outcome
Impure or Degraded Chiral Ligand Ensure the chiral ligand is of high enantiomeric purity (>99%). If synthesized in-house, rigorously purify and characterize it. If purchased, use a fresh batch from a reputable supplier. Store sensitive ligands under an inert atmosphere and at the recommended temperature.Improved and more consistent enantioselectivity.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Often, lower temperatures (-20 °C to 0 °C) improve enantioselectivity by favoring the transition state leading to the major enantiomer.[6]Increased enantiomeric excess, potentially at the cost of a longer reaction time.
Inappropriate Solvent Screen a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., THF, dioxane, toluene). The solvent can significantly influence the catalyst-substrate complex.[6]Discovery of a solvent system that optimizes the chiral induction.
Incorrect Catalyst Loading An insufficient catalyst loading might allow a non-selective background reaction to proceed, lowering the overall ee%.[5] Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).A higher catalyst loading may suppress the background reaction and improve enantioselectivity.
Presence of Water or Oxygen Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and degas them thoroughly. Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]Elimination of catalyst deactivation or side reactions caused by moisture and oxygen, leading to improved selectivity.
Problem 2: Poor Diastereoselectivity
Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance The steric bulk of the substituents on the piperidine ring and the incoming nucleophile can influence the direction of approach. Analyze the transition state model for your reaction. It might be necessary to modify the protecting group or the delivery agent of the methoxy group.Improved diastereomeric ratio (d.r.) by favoring one facial approach over the other.
Reaction Kinetics vs. Thermodynamics The observed diastereomer may be the kinetic product. Try running the reaction at a higher temperature for a longer duration to favor the thermodynamically more stable diastereomer. Conversely, if the thermodynamic product is undesired, lower temperatures and shorter reaction times may favor the kinetic product.A shift in the diastereomeric ratio towards the desired isomer.
Choice of Reagents In reactions involving substrate control, the choice of reagent can have a significant impact. For example, in reductions of a ketone, a bulky reducing agent (e.g., L-selectride) will approach from the less hindered face, while a smaller one (e.g., NaBH4) may show less selectivity.Enhanced diastereoselectivity through better facial discrimination by the reagent.
Chelation Control If your substrate has a nearby coordinating group, it may be possible to use a Lewis acid to form a rigid chelated intermediate, forcing the reagent to attack from a specific face.High diastereoselectivity through a well-defined, rigid transition state.

Data Presentation

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of 3-Aryl-tetrahydropyridines

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3a8196
24-Methoxyphenylboronic acid3b7596
34-Trifluoromethylphenylboronic acid3c8597
44-Fluorophenylboronic acid3d7896
53-Methoxyphenylboronic acid3e7297
62-Naphthylboronic acid3f7098

Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[2] This data is for 3-aryl-substituted piperidines, which serves as a model for the synthesis of other 3-substituted piperidines like this compound.

Experimental Protocols

Protocol 1: Three-Step Enantioselective Synthesis of 3-Substituted Piperidines

This protocol is based on the rhodium-catalyzed asymmetric reductive Heck reaction.[2][7]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol, 1 equiv) dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with Et₂O (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH (2x) followed by 1N HCl (2x) and then dry over sodium sulfate.

  • After filtration, remove the solvents by evaporation.

  • Purify the crude product by chromatography on a short pad of silica gel (acetone/hexane gradient) to obtain phenyl pyridine-1(2H)-carboxylate as a white solid. Recrystallization from methanol can further purify the product (typical yield: 72%).[7]

Step 2: Rh-Catalyzed Asymmetric Carbometalation (Reductive Heck Reaction)

  • In a glovebox, add [Rh(cod)Cl]₂ (2.5 mol %) and the chiral diene ligand (e.g., (S)-BINAP, 5.0 mol %) to a vial containing anhydrous 1,4-dioxane.

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate from Step 1 (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).

  • Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[2]

Step 3: Reduction and Deprotection to Yield 3-Substituted Piperidine

  • Subject the 3-substituted tetrahydropyridine from Step 2 to hydrogenation using palladium on carbon (10 mol %) as the catalyst in a suitable solvent like methanol or ethyl acetate under a hydrogen atmosphere.

  • After the reduction is complete (monitor by TLC or GC-MS), filter the catalyst.

  • Perform carbamate deprotection using aqueous potassium hydroxide in methanol.

  • Purify the final 3-substituted piperidine product by distillation or chromatography. A precursor to (-)-Preclamol was synthesized with a 72% yield over these two steps.[2]

Visualizations

experimental_workflow cluster_0 Step 1: Dihydropyridine Synthesis cluster_1 Step 2: Asymmetric Functionalization cluster_2 Step 3: Final Product Formation Pyridine Pyridine Activation Activation & Partial Reduction (PhOCOCl, NaBH4) Pyridine->Activation DHP Phenyl Pyridine-1(2H)-carboxylate Activation->DHP Heck_Reaction Rh-Catalyzed Asymmetric Reductive Heck Reaction DHP->Heck_Reaction Boronic_Acid Boronic Acid Derivative Boronic_Acid->Heck_Reaction THP 3-Substituted Tetrahydropyridine Heck_Reaction->THP Reduction Reduction (H2, Pd/C) THP->Reduction Deprotection Deprotection (KOH, aq. MeOH) Reduction->Deprotection Final_Product Enantioenriched 3-Substituted Piperidine Deprotection->Final_Product

Caption: Workflow for the enantioselective synthesis of 3-substituted piperidines.

catalytic_cycle Rh_L Rh(I)-L Ox_Add Oxidative Addition (Ar-B(OH)2) Rh_L->Ox_Add Rh_Ar Ar-Rh(III)-L Ox_Add->Rh_Ar Carbometalation Carbometalation (Dihydropyridine) Rh_Ar->Carbometalation Intermediate Piperidinyl-Rh(III)-L* Carbometalation->Intermediate Red_Elim Reductive Elimination (Protonolysis) Intermediate->Red_Elim Red_Elim->Rh_L Catalyst Regeneration Product 3-Aryl-Tetrahydropyridine Red_Elim->Product

Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.

References

Technical Support Center: 3-Methoxypiperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3-Methoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis is a two-step process. It begins with the catalytic hydrogenation of 3-hydroxypyridine to produce 3-hydroxypiperidine. This intermediate then undergoes O-methylation to yield the final product, this compound.[1][2][3][4][5] This route is favored due to the availability of the starting materials and the use of well-established chemical transformations.

Q2: What are the primary scale-up challenges for the hydrogenation of 3-hydroxypyridine?

A2: Key challenges during the scale-up of 3-hydroxypyridine hydrogenation include:

  • Catalyst Deactivation: The catalyst, often a noble metal like rhodium or platinum, can become poisoned or deactivated, leading to incomplete conversion.[6]

  • Over-reduction: This involves the hydrogenolysis of the C-N bond in the piperidine ring after its formation, resulting in ring-opened byproducts and reducing the yield of 3-hydroxypiperidine.[6]

  • Purification: The starting material, 3-hydroxypyridine, and the product, 3-hydroxypiperidine, can be difficult to separate completely due to their physical properties.[7]

Q3: What are the main difficulties in the O-methylation of 3-hydroxypiperidine at an industrial scale?

A3: The O-methylation of 3-hydroxypiperidine, typically a Williamson ether synthesis, presents the following scale-up challenges:

  • Competing Elimination Reaction: The use of a strong base to deprotonate the hydroxyl group can also promote an E2 elimination reaction, especially at elevated temperatures, leading to the formation of an undesired alkene byproduct.[6][8]

  • Handling of Strong Bases: The use of strong bases like sodium hydride requires careful handling and anhydrous conditions, which can be challenging on a large scale.[6][9]

  • Solvent Choice and Workup: The choice of solvent is critical to ensure the solubility of reactants and facilitate the reaction. The workup procedure must effectively remove the base and any byproducts.[2] Phase-transfer catalysis is often employed in industrial settings to mitigate some of these issues by allowing the use of milder bases and improving reaction efficiency.[7][10]

Troubleshooting Guides

Hydrogenation of 3-Hydroxypyridine
IssuePotential CauseSuggested Solution
Low or no conversion of 3-hydroxypyridine 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure. 3. Reaction temperature is too low.1. Ensure the purity of the starting material. Use a fresh batch of catalyst. 2. Increase hydrogen pressure incrementally. Ensure efficient stirring for better gas-liquid mixing. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Presence of partially hydrogenated intermediates 1. Incomplete reaction due to insufficient reaction time or catalyst loading. 2. Deactivation of the catalyst before the reaction is complete.1. Increase reaction time and monitor by GC or LC-MS. Increase catalyst loading. 2. Consider a more robust catalyst or ensure the system is free from poisons.
Formation of ring-opened byproducts (over-reduction) 1. Reaction temperature or pressure is too high. 2. Inappropriate catalyst choice.1. Lower the reaction temperature and/or pressure. 2. Screen different catalysts; for example, rhodium on carbon is often effective.[5]
Difficult purification of 3-hydroxypiperidine 1. Similar boiling points of starting material and product.1. Utilize fractional distillation under reduced pressure. 2. Consider converting the product to a salt to facilitate separation by crystallization.
O-Methylation of 3-Hydroxypiperidine
IssuePotential CauseSuggested Solution
Low yield of this compound 1. Incomplete deprotonation of 3-hydroxypiperidine. 2. Competing elimination side reaction. 3. Degradation of the methylating agent.1. Use a stronger base or increase the stoichiometry of the base. Ensure anhydrous conditions. 2. Lower the reaction temperature. Use a less sterically hindered base. 3. Use a fresh, high-purity methylating agent.
Formation of alkene byproduct 1. Reaction temperature is too high. 2. Use of a sterically hindered or very strong base.1. Reduce the reaction temperature. 2. Use a milder base such as potassium carbonate, potentially in combination with a phase-transfer catalyst.[2]
Presence of unreacted 3-hydroxypiperidine 1. Insufficient amount of base or methylating agent. 2. Reaction time is too short.1. Increase the equivalents of the base and methylating agent. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Difficult isolation of this compound 1. Product is soluble in the aqueous phase during workup.1. Adjust the pH of the aqueous phase to ensure the product is in its free base form. 2. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

Quantitative Data

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Hydroxypyridine

CatalystPressure (MPa)Temperature (°C)Reaction Time (h)Yield (%)Reference
5% Rhodium on Carbon5904896.3CN105439939A
5% Rhodium on Carbon685596.8CN105439939A
Rhodium-Nickel/Carbon0.3 (3 atm)25396CN105367484A
Rhodium-Nickel/Carbon0.5 (5 atm)500.592CN105367484A

Table 2: Representative Yields for O-Methylation of Hydroxylated Compounds

Methylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Methyl IodidePotassium HydroxideDMSORoom TempGood[11]
Methyl IodidePotassium CarbonateDMF2555-64[11]
Dimethyl Carbonate-Methanol150-200Not specifiedEP0319854A2

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • Rhodium-Nickel/Carbon bimetallic catalyst

  • Phosphoric acid

  • Water or Isopropanol (solvent)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, add 3-hydroxypyridine (1.0 eq), the rhodium-nickel/carbon catalyst (e.g., 10% w/w of 3-hydroxypyridine with 10% rhodium and 1% nickel content), phosphoric acid (e.g., 0.03 eq), and the chosen solvent (e.g., isopropanol, 5.5 mL per g of substrate).[12]

  • Seal the autoclave and purge with nitrogen, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3 atm).[12]

  • Heat the reaction mixture to the desired temperature (e.g., 25°C) and stir for the required duration (e.g., 3 hours).[12]

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxypiperidine.

  • Purify the crude product by vacuum distillation (e.g., 65-67°C at 2 mmHg) to yield pure 3-hydroxypiperidine.[12]

Protocol 2: O-Methylation of 3-Hydroxypiperidine (Williamson Ether Synthesis)

Materials:

  • 3-Hydroxypiperidine

  • Sodium Hydride (NaH) or Potassium Hydroxide (KOH)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Dichloromethane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypiperidine (1.0 eq) in the anhydrous solvent (e.g., DMF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_methylation Step 2: O-Methylation start_h 3-Hydroxypyridine reaction_h Hydrogenation (H₂, Catalyst) start_h->reaction_h intermediate 3-Hydroxypiperidine reaction_h->intermediate purification_h Purification (Distillation) intermediate->purification_h start_m Purified 3-Hydroxypiperidine purification_h->start_m reaction_m Methylation (Base, CH₃I) start_m->reaction_m product Crude This compound reaction_m->product purification_m Purification (Chromatography/ Distillation) product->purification_m final_product This compound purification_m->final_product

Caption: Overall experimental workflow for the two-step synthesis of this compound.

troubleshooting_hydrogenation start Low Yield in Hydrogenation? check_conversion Check Conversion Rate start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High troubleshoot_incomplete Increase Time/Temp/Pressure Check Catalyst Activity incomplete->troubleshoot_incomplete check_byproducts Analyze for Byproducts complete->check_byproducts over_reduction Over-reduction Products Found check_byproducts->over_reduction Yes no_over_reduction No Over-reduction check_byproducts->no_over_reduction No troubleshoot_over_reduction Lower Temp/Pressure Change Catalyst over_reduction->troubleshoot_over_reduction check_workup Review Workup & Purification no_over_reduction->check_workup solution Optimize Purification to Minimize Product Loss check_workup->solution

Caption: Troubleshooting logic for low yield in the hydrogenation of 3-hydroxypyridine.

troubleshooting_methylation start Low Yield in Methylation? check_sm Unreacted Starting Material? start->check_sm yes_sm Yes check_sm->yes_sm High Amount no_sm No check_sm->no_sm Low Amount troubleshoot_sm Increase Base/Alkylating Agent Extend Reaction Time yes_sm->troubleshoot_sm check_alkene Alkene Byproduct Present? no_sm->check_alkene yes_alkene Yes check_alkene->yes_alkene no_alkene No check_alkene->no_alkene troubleshoot_alkene Lower Reaction Temperature Use Milder Base yes_alkene->troubleshoot_alkene check_workup Review Workup & Purification no_alkene->check_workup solution Optimize Extraction pH and Solvent check_workup->solution

Caption: Troubleshooting logic for low yield in the O-methylation of 3-hydroxypiperidine.

References

managing air and moisture sensitivity of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and management of the air and moisture sensitivity of 3-Methoxypiperidine.

Disclaimer: Publicly available literature does not provide specific quantitative data on the degradation rate or precise decomposition products of this compound upon exposure to air and moisture. The information and recommendations provided herein are based on the general chemical properties of secondary amines and piperidine derivatives, as well as standard laboratory practices for handling air-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air and moisture?

A1: Yes, this compound is classified as an air-sensitive compound.[1] This sensitivity is primarily attributed to the secondary amine functionality within the piperidine ring, which can be susceptible to oxidation by atmospheric oxygen. While the methoxy group is generally more stable, the entire molecule's integrity can be compromised by improper handling and storage.

Q2: What are the potential consequences of exposing this compound to air and moisture?

A2: Exposure of this compound to air and moisture can lead to several undesirable outcomes in an experimental setting:

  • Degradation of the Reagent: The compound can degrade, leading to a decrease in purity and potency.

  • Formation of Impurities: Oxidation or reaction with water can introduce impurities into your reaction mixture. Common degradation pathways for secondary amines can include oxidation to form hydroxylamines, nitrones, or ring-opened byproducts.

  • Inconsistent Experimental Results: Using a degraded reagent can lead to lower yields, unexpected side products, and poor reproducibility of your experiments.

  • Alteration of Physical Properties: Prolonged exposure to air may cause the colorless or light yellow liquid to change color or viscosity.

Q3: How should this compound be properly stored?

A3: To ensure the stability and longevity of this compound, the following storage conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.

  • Tightly Sealed Container: The container should be tightly sealed to prevent the ingress of air and moisture.

  • Refrigeration: It is recommended to store this compound at 2-8°C.[1]

  • Protection from Light: Store the container in a dark place to protect it from light, which can sometimes catalyze degradation.[1]

Q4: What is the recommended procedure for handling this compound in the laboratory?

A4: When working with this compound, it is crucial to use air-sensitive handling techniques to maintain its integrity. This involves the use of dry, inert gas and specialized glassware. A general workflow for handling this air-sensitive liquid is outlined below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in a reaction using this compound. The this compound may have degraded due to improper storage or handling.- Use a fresh bottle of this compound that has been stored under an inert atmosphere. - Ensure that all glassware is thoroughly dried before use. - Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).
Appearance of unexpected side products in the reaction. Impurities may have formed in the this compound due to oxidation or reaction with moisture.- Purify the this compound by distillation under reduced pressure before use. - Verify the purity of the reagent by analytical methods such as NMR or GC-MS before proceeding with the reaction.
The this compound has developed a dark color. This is a likely indicator of degradation due to prolonged exposure to air or light.- It is recommended to use a fresh, colorless to light yellow sample of the reagent. - If a fresh sample is unavailable, purification by distillation may be attempted, but the purity should be confirmed before use.
Inconsistent results between different batches of experiments. This could be due to variations in the quality of the this compound used, likely stemming from different levels of exposure to air and moisture.- Standardize the handling procedure for this compound across all experiments. - Use the same batch of the reagent for a series of related experiments if possible. - Always use an inert atmosphere and dry solvents when working with this reagent.

Quantitative Data

Below is a summary of the known physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Boiling Point 159-160 °C (at 748 Torr)[3]
Density 0.93±0.1 g/cm³ (Predicted)[3]
pKa 9.35±0.10 (Predicted)[1]
Appearance Colorless to light yellow liquid[3]
Storage Temperature 2-8°C[1]
Sensitivity Air Sensitive[1]

Experimental Protocols & Workflows

General Workflow for Handling Air-Sensitive this compound

The following diagram illustrates a standard procedure for transferring an air-sensitive liquid like this compound from a storage bottle to a reaction flask using syringe techniques under an inert atmosphere.

G cluster_setup Inert Atmosphere Setup cluster_transfer Reagent Transfer setup_flask 1. Prepare Dry Reaction Flask purge_flask 2. Purge with Inert Gas setup_flask->purge_flask Attach to Schlenk line reagent_bottle 3. This compound (under inert gas) purge_syringe 4. Purge Syringe with Inert Gas reagent_bottle->purge_syringe withdraw_reagent 5. Withdraw Reagent purge_syringe->withdraw_reagent transfer_reagent 6. Transfer to Reaction Flask withdraw_reagent->transfer_reagent reaction_start 7. Reaction Under Inert Atmosphere transfer_reagent->reaction_start Begin Reaction G start Unexpected Result (e.g., low yield, impurity) check_reagent Check this compound (Age, Color, Storage) start->check_reagent check_handling Review Handling Technique (Inert gas, Dry glassware) start->check_handling check_reaction Verify Other Reagents and Conditions start->check_reaction reagent_issue Reagent Degradation Likely check_reagent->reagent_issue handling_issue Atmospheric Contamination Possible check_handling->handling_issue other_issue Issue Lies Elsewhere check_reaction->other_issue solution1 Use Fresh/Purified Reagent reagent_issue->solution1 solution2 Refine Air-Sensitive Technique handling_issue->solution2 solution3 Troubleshoot Other Parameters other_issue->solution3

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for 3-Methoxypiperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Methoxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. Validated analytical methods are imperative for reliable measurement in diverse matrices, from raw materials to biological samples. This guide provides a comparative overview of established analytical techniques suitable for the quantification of this compound, supported by experimental data from analogous piperidine derivatives.

Due to its chemical properties—specifically its volatility and lack of a strong UV-absorbing chromophore—direct analysis of this compound can be challenging.[1] This often necessitates derivatization to enhance detectability and chromatographic performance, particularly for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative that may not require derivatization.

This guide explores and compares three primary analytical methodologies:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the typical performance characteristics of these methods for the analysis of piperidine derivatives, which can be considered representative for developing a method for this compound.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationLC-MS/MS
Linearity Range 0.44 - 53.33 µg/mL (for piperidine)[3]Analyte Dependent0.03 - 0.40 µg/mL (for piperidine)[4]
Limit of Detection (LOD) 0.15 µg/mL (for piperidine)[3]Analyte Dependent0.0101 µg/mL (for piperidine)[4]
Limit of Quantification (LOQ) 0.44 µg/mL (for piperidine)[3]Analyte Dependent0.03 µg/mL (for piperidine)[4]
Accuracy (% Recovery) ~101.82% (for piperidine)[3]Analyte DependentNot Specified
Precision (% RSD) < 2%< 15%Not Specified

Table 2: General Method Characteristics

CharacteristicHPLC-UV with DerivatizationGC-MS with DerivatizationLC-MS/MS
Selectivity GoodVery GoodExcellent
Sensitivity ModerateGoodExcellent
Throughput ModerateModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Sample Preparation Derivatization requiredDerivatization often required[2]Minimal (Dilute and Shoot)
Key Advantages Widely available, robustHigh resolving power, structural informationHigh sensitivity and selectivity, suitable for complex matrices[2]
Key Limitations Derivatization adds complexityNot suitable for non-volatile or thermally labile compoundsHigher instrument cost and complexity

Experimental Workflow and Validation

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[5] The following diagram illustrates a typical workflow for the validation of a quantitative method for this compound.

Analytical Method Validation Workflow Analytical Method Validation Workflow for this compound Quantification cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application MD1 Define Analytical Requirements (Analyte, Matrix, Range) MD2 Select Analytical Technique (HPLC, GC, LC-MS) MD1->MD2 MD3 Optimize Method Parameters (Column, Mobile Phase, Temp, etc.) MD2->MD3 MD4 Develop Sample Preparation (Extraction, Derivatization) MD3->MD4 V1 Specificity / Selectivity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 V8 Stability V7->V8 RA1 Sample Analysis V8->RA1 Method Validated RA2 Quality Control Checks RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: A flowchart outlining the key stages of analytical method validation.

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the quantification of this compound.

Method 1: HPLC-UV with Pre-column Derivatization

This method is based on the derivatization of the secondary amine of the piperidine ring to introduce a chromophore, allowing for UV detection. A common derivatizing agent is 4-toluenesulfonyl chloride.[3]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-toluenesulfonyl chloride

  • Borate buffer (pH 9.0)

  • Phosphoric acid

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Derivatization Procedure:

  • To 1.0 mL of a sample or standard solution in acetonitrile, add 1.0 mL of borate buffer (pH 9.0).

  • Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.[1]

  • Vortex the mixture and heat at 60°C for 30 minutes.[1]

  • Cool the mixture to room temperature before injection.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: To be determined based on the UV spectrum of the derivatized this compound.

5. Calibration:

  • Prepare a series of calibration standards by derivatizing known concentrations of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration.

Method 2: GC-MS with Derivatization

This technique is suitable for the volatile this compound, and derivatization can improve its chromatographic properties and sensitivity.

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

3. Derivatization Procedure:

  • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

  • Add the derivatizing agent and anhydrous solvent.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

4. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[1]

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method that can often be used without derivatization, making it suitable for complex matrices.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase modification)

2. Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1] The precursor ion would be the protonated molecule [M+H]+, and specific product ions would be monitored.

Chiral Separation Considerations

As this compound is a chiral molecule, it may be necessary to quantify the individual enantiomers, especially in a pharmaceutical context where one enantiomer may have different pharmacological or toxicological properties. Chiral separation can be achieved using specialized analytical techniques:

  • Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers.

  • Chiral GC: Similar to chiral HPLC, this uses a chiral column to separate the enantiomers.

  • Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.[6]

The development and validation of a chiral method would follow a similar pathway to the achiral methods described above, with the additional requirement of demonstrating the method's ability to separate and accurately quantify each enantiomer in the presence of the other.

Conclusion

While no single analytical method is universally superior for the quantification of this compound, this guide provides a comparative framework to aid in method selection and development. For routine quality control of bulk material where high sensitivity is not required, HPLC-UV with derivatization offers a cost-effective and robust solution. For trace-level quantification or analysis in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS with derivatization provides another viable option, particularly for volatile samples. The ultimate selection should be based on a thorough evaluation of the specific analytical requirements and validated to be fit for its intended purpose.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 3-Methoxypiperidine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

Introduction to Analytical Challenges

This compound is a secondary amine that lacks a strong ultraviolet (UV) chromophore, making its direct detection by conventional HPLC with UV detectors challenging. Furthermore, its basic nature can lead to peak tailing on standard silica-based columns. Its volatility, on the other hand, makes it a suitable candidate for GC-MS analysis. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.

Comparison of HPLC and GC-MS Methods

The following table summarizes the key performance characteristics of HPLC and GC-MS methods for the purity analysis of this compound. It is important to note that for HPLC-UV, a derivatization step is often necessary to introduce a chromophore for sensitive detection.

ParameterHPLC with UV Detection (with Derivatization)HPLC with Mass Spectrometry (MS) DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation of a derivatized analyte with UV detection.Chromatographic separation coupled with mass analysis for identification and quantification.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass analysis.
Sample Preparation Derivatization reaction required to introduce a UV-absorbing moiety.Minimal sample preparation, typically dilution in a suitable solvent.Can be analyzed directly or with derivatization to improve volatility and peak shape.
Selectivity Good, dependent on the chromatographic separation of derivatized impurities.Excellent, provides mass information for peak identification and confirmation.Excellent, provides mass spectral data for unambiguous peak identification.
Sensitivity Good to excellent, depending on the derivatizing agent.Excellent, capable of detecting trace-level impurities.Excellent, highly sensitive for volatile and semi-volatile compounds.
Common Impurities Detected Non-volatile and semi-volatile impurities that can be derivatized.A wide range of polar and non-polar impurities.Volatile and semi-volatile impurities, including residual solvents and starting materials.
Typical Run Time 15-30 minutes10-20 minutes15-30 minutes
Advantages Widely available instrumentation.High selectivity and sensitivity without derivatization.High sensitivity and specificity, excellent for volatile impurities.
Limitations Derivatization step can be time-consuming and may introduce artifacts.Higher instrumentation cost compared to UV detectors.Not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Due to the lack of a strong chromophore in this compound, two approaches are presented: a method involving pre-column derivatization for UV detection and a more direct method using a mass spectrometer for detection.

1. HPLC with Pre-column Derivatization and UV Detection

This method is based on the derivatization of the secondary amine group of this compound with a reagent that introduces a UV-active functional group, such as dansyl chloride or 4-toluenesulfonyl chloride.

Sample Preparation (Derivatization):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • To 100 µL of the stock solution in a vial, add 200 µL of a borate buffer solution (pH 9.5).

  • Add 200 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Add 100 µL of a 2% (v/v) solution of diethylamine in acetonitrile to quench the excess dansyl chloride.

  • Vortex and let it stand for 10 minutes.

  • Dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or the absorption maximum of the derivative)
Injection Volume 10 µL

2. HPLC with Mass Spectrometry (MS) Detection

This method allows for the direct analysis of this compound and its impurities without the need for derivatization.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities in this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 60°C (hold for 2 min)Ramp: 10°C/min to 280°C (hold for 5 min)
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Injection Volume 1 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 35-400
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

Potential Impurities of this compound

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common impurities may include:

  • Starting Materials: Unreacted 3-hydroxypiperidine or other precursors.

  • Reagents and Catalysts: Residual reagents from the methylation and other synthetic steps.

  • Byproducts: Isomers (e.g., 2-methoxypiperidine, 4-methoxypiperidine), over-methylated products, or products from side reactions.

  • Degradation Products: Formed during synthesis, purification, or storage due to factors like heat, light, oxidation, or hydrolysis. A forced degradation study under stress conditions (acid, base, oxidation, heat, light) is recommended to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[1][2][3]

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Derivatization Derivatization (for UV) Dilution->Derivatization Optional Filtration Filtration Dilution->Filtration Derivatization->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Dilution_GC Dilution in Solvent Sample_GC->Dilution_GC GCMS GC-MS System Dilution_GC->GCMS Column_GC DB-5ms Column GCMS->Column_GC MS_Detector Mass Spectrometer Column_GC->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Library_Search Mass Spectral Library Search TIC->Library_Search Impurity Identification Purity_GC Purity Calculation TIC->Purity_GC

Caption: Workflow for GC-MS purity analysis of this compound.

Method_Selection Start Purity Analysis of This compound Question1 Are potential impurities volatile and thermally stable? Start->Question1 GCMS_Path GC-MS Method Question1->GCMS_Path Yes HPLC_Path HPLC Method Question1->HPLC_Path No / Unknown Question2 Is an MS detector available? HPLC_Path->Question2 HPLC_MS HPLC-MS Question2->HPLC_MS Yes HPLC_UV HPLC-UV with Derivatization Question2->HPLC_UV No

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice of method should be based on the specific analytical needs, the nature of the expected impurities, and the available instrumentation. For comprehensive impurity profiling, a combination of both techniques is often beneficial. HPLC-MS offers a direct and highly selective method for a broad range of impurities, while GC-MS is ideal for volatile and semi-volatile compounds. When an MS detector is not available, HPLC with pre-column derivatization and UV detection provides a viable alternative. The provided protocols serve as a starting point for method development and validation, which should be performed according to the relevant regulatory guidelines to ensure the quality and safety of the final pharmaceutical product.

References

A Comparative Analysis of 3-Methoxypiperidine and 4-Methoxypiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the isomeric compounds 3-Methoxypiperidine and 4-Methoxypiperidine. As key intermediates in the synthesis of a wide range of pharmaceuticals, understanding the distinct physicochemical, pharmacological, and toxicological profiles of these positional isomers is crucial for researchers, scientists, and professionals in drug development. This document summarizes available data, provides representative experimental protocols, and visualizes key workflows and potential biological pathways to facilitate informed decision-making in research and development.

Physicochemical Properties: A Tabular Comparison

The position of the methoxy group on the piperidine ring subtly influences the physicochemical properties of these isomers, which can have significant implications for their reactivity, bioavailability, and interaction with biological targets. The following table summarizes key physicochemical data for this compound and 4-Methoxypiperidine.

PropertyThis compound4-Methoxypiperidine
Molecular Formula C₆H₁₃NO[1][2]C₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol [1][2]115.17 g/mol [3]
CAS Number 4045-29-8[1]4045-24-3[3]
Appearance Colorless liquid[2]Clear colorless to light yellow liquid[5]
Boiling Point 149.9 °C at 760 mmHg[2]44 °C at 6.8 mmHg[6]
Density 0.93 g/cm³[2]0.93 g/cm³[6]
pKa (Predicted) 9.35 ± 0.10[2]9.83 ± 0.10[6]
Flash Point 49.7 °C[2]Not specified
GHS Hazard Statements H302 (Harmful if swallowed), H335 (May cause respiratory irritation)[1]H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Pharmacological and Toxicological Profile: A Comparative Overview

While direct comparative studies on the pharmacological and toxicological profiles of this compound and 4-Methoxypiperidine are not extensively available in the public domain, their utility as intermediates in drug discovery, particularly for 4-Methoxypiperidine in the development of analgesics and antidepressants, suggests distinct biological activities.[7] The principles of structure-activity relationships (SAR) can provide insights into their potential differences.

The position of the methoxy group can influence receptor binding affinity and selectivity. For instance, in the context of opioid or serotonin receptors, where many piperidine-based drugs act, the spatial arrangement of the methoxy group could favor or hinder interactions with the binding pocket.[8][9] It is hypothesized that the 4-methoxy isomer may present a more favorable vector for interaction with certain receptor subtypes due to its symmetry.

In terms of toxicology, both isomers are classified as harmful if swallowed.[1][3] The additional hazard statements for 4-Methoxypiperidine regarding skin and eye irritation may suggest differences in its reactivity or physical properties compared to the 3-methoxy isomer. A comprehensive toxicological assessment would require further experimental data.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of these compounds. Below are representative protocols that can be adapted for the preparation and biological testing of this compound and 4-Methoxypiperidine.

Synthesis Protocol: Representative Synthesis of a Substituted Piperidine

This protocol outlines a general method for the synthesis of a substituted piperidine derivative, which can be adapted for the synthesis of 3- and 4-methoxypiperidine from appropriate starting materials.

Reaction: Reductive Amination for the Synthesis of N-substituted Piperidines.

Materials:

  • Appropriate ketone/aldehyde precursor (e.g., 3-methoxypiperidin-4-one or 4-methoxypyran)

  • Amine source (e.g., ammonia or a primary amine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)

  • Glacial acetic acid (if required as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ketone/aldehyde precursor (1.0 eq) and the amine source (1.2 eq) in the anhydrous solvent.

  • If necessary, add glacial acetic acid (1.1 eq) to catalyze imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent (1.5 eq) portion-wise, maintaining the temperature below 30 °C.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted piperidine.

Biological Assay Protocol: In Vitro Cytotoxicity MTT Assay

This protocol describes a common method for assessing the in vitro cytotoxicity of compounds, which is a crucial component of a toxicological profile.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 4-Methoxypiperidine on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (this compound and 4-Methoxypiperidine) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are provided to illustrate the experimental workflow for a comparative analysis and a representative signaling pathway that could be modulated by piperidine derivatives.

G Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis and Purification cluster_physchem Physicochemical Analysis cluster_pharma Pharmacological Evaluation cluster_tox Toxicological Assessment cluster_data Data Analysis and Comparison S1 Synthesis of This compound P1 Purification and Characterization (NMR, MS) S1->P1 S2 Synthesis of 4-Methoxypiperidine S2->P1 PC Determination of pKa, logP, Boiling Point, etc. P1->PC RBA Receptor Binding Assays (e.g., for Opioid/Serotonin Receptors) P1->RBA CT In Vitro Cytotoxicity (e.g., MTT Assay) P1->CT DA Comparative Analysis of Physicochemical, Pharmacological, and Toxicological Data PC->DA FA Functional Assays (e.g., cAMP, Ca2+ flux) RBA->FA FA->DA GT Genotoxicity Assays CT->GT GT->DA

Experimental workflow for a comparative analysis.

G Representative GPCR Signaling Pathway Ligand Piperidine Derivative (Agonist) Receptor G-Protein Coupled Receptor (e.g., Opioid or Serotonin Receptor) Ligand->Receptor G_Protein G Protein (Gi/o) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 3-Methoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 3-methoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its conformational flexibility and the electronic properties imparted by the 3-methoxy group make it a versatile building block for targeting various physiological systems. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing on experimental data to illuminate how subtle molecular modifications influence their pharmacological profiles. We will delve into their roles as modulators of key targets such as opioid and dopamine receptors, presenting a clear, data-driven overview for researchers engaged in the design and development of novel therapeutics.

Decoding the SAR: Key Structural Modifications and Their Impact

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the piperidine ring and its nitrogen atom. Understanding these relationships is paramount for the rational design of potent and selective ligands.

The Crucial Role of N-Substitution

The substituent on the piperidine nitrogen (R1 in the general structure) is a primary determinant of pharmacological activity and receptor selectivity. Modifications at this position can dramatically alter a compound's affinity and efficacy. For instance, in the context of opioid receptor modulation, the introduction of a phenethyl group or related aromatic moieties at the N1 position is a common strategy to enhance affinity. The nature of the aromatic ring and any substitutions upon it can fine-tune interactions with the receptor's binding pocket.

The Influence of C4-Substitution

The C4 position of the piperidine ring presents another critical juncture for SAR exploration. The introduction of various functional groups at this position can modulate potency and introduce selectivity for different receptor subtypes. For example, in the development of analgesic compounds, a 4-anilido substitution has proven to be a highly effective strategy, leading to potent µ-opioid receptor agonists. The electronic nature and steric bulk of the substituents on the aniline ring are key factors in optimizing activity.

Comparative Biological Data of 3-Substituted Piperidine Derivatives

To provide a clear comparative overview, the following tables summarize the in vitro biological data for representative 3-substituted piperidine derivatives, with a focus on their activity at opioid and dopamine receptors.

Table 1: Opioid Receptor Binding Affinities of 3-Methyl-4-(N-phenylamido)piperidine Derivatives

CompoundR1 (N-substituent)R2 (at 4-position)µ-Opioid Receptor (Ki, nM)Reference
cis-42 -(CH2)2-tetrazolylN-(2-fluorophenyl)methoxyacetamido0.019[1]
trans-43 -(CH2)2-tetrazolylN-(2-fluorophenyl)methoxyacetamido0.108[1]
Fentanyl -(CH2)2-phenylN-phenylpropionamido0.55[1]

This table highlights the significant impact of stereochemistry at the 3-position, with the cis-isomer showing substantially higher affinity than the trans-isomer.[1]

Table 2: Dopamine D4 Receptor Agonist Activity of 3-Aryl Piperidine Analogs

| Compound | N-Substituent | 3-Aryl Group | D4 Ki (nM) | D4 EC50 (nM) | D4 % Efficacy | Reference | |---|---|---|---|---|---| | Analog 1 | H | 2-Pyrimidyl | 1.5 | 0.8 | 95 |[2] | | Analog 2 | H | 4-Pyrimidyl | 12 | 10 | 85 |[2] | | Analog 3 | H | 2-Thiazolyl | 2.5 | 1.2 | 90 |[2] |

This data illustrates the influence of the 3-aryl substituent on dopamine D4 receptor affinity and functional activity.[2]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

  • Preparation of Brain Homogenates: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: The homogenate is incubated with a radioligand (e.g., [³H]naloxone for µ-opioid receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Dopamine D4 Receptor Functional Assay (cAMP Assay)

This assay measures the ability of a compound to activate the dopamine D4 receptor.

  • Cell Culture: CHO cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.

  • cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum efficacy (Emax) are determined from the dose-response curve.[2]

Visualizing the SAR Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the general workflow for structure-activity relationship studies and the key points of modification on the this compound scaffold.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead Lead Compound (this compound Core) Design Design Analogs (Vary R1, R2, etc.) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assays (Ki determination) Synthesis->Binding Functional Functional Assays (EC50, Emax) Synthesis->Functional SAR_Analysis SAR Analysis Binding->SAR_Analysis Functional->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

Scaffolds cluster_core This compound Core cluster_modifications Key Modification Points Core R1 R1 (N-substituent) - Modulates affinity & selectivity R2 R2 (C4-substituent) - Influences potency & subtype selectivity R3 3-Methoxy Group - Affects conformation & electronics

Caption: Key modification points on the this compound scaffold.

Conclusion

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of systematic modifications at the nitrogen and C4 positions of the piperidine ring. The presented data and experimental protocols offer a foundational resource for researchers aiming to design and synthesize next-generation this compound derivatives with optimized potency, selectivity, and pharmacokinetic properties. Future exploration in this area will undoubtedly continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Biological Activity of 3-Methoxypiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data comparing the specific biological activities of (R)-3-Methoxypiperidine and (S)-3-Methoxypiperidine is not extensively available in peer-reviewed literature. These compounds are most frequently cited as synthetic intermediates for creating more complex pharmaceutical agents.[1][2] This guide will, therefore, serve as an illustrative comparison based on established principles of stereochemistry in pharmacology and data from structurally related compounds. The methodologies, data tables, and pathways presented are representative of the analyses that would be required to characterize these enantiomers fully.

The principle that enantiomers of a chiral drug can have significantly different biological activities, potencies, and toxicities is a cornerstone of modern pharmacology.[1][3][4] One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4] The following sections illustrate how the pharmacological profiles of the 3-Methoxypiperidine enantiomers would be professionally evaluated and compared.

Illustrative Data Presentation

Quantitative data from in-vitro assays are essential for comparing the biological activity of enantiomers. The tables below are templates populated with hypothetical, yet realistic, data to illustrate how the binding affinity and functional potency of the this compound enantiomers might be presented in comparison to known reference compounds targeting nicotinic acetylcholine receptors (nAChRs), a common target for piperidine-containing molecules.[5][6][7]

Table 1: Hypothetical In-Vitro Activity Profile of this compound Enantiomers

CompoundReceptor SubtypeBinding Affinity Ki (nM)Functional Potency EC50 (nM)Efficacy (% of ACh max)
(R)-3-Methoxypiperidine α4β2 nAChR8515075% (Agonist)
α7 nAChR> 10,000> 10,000No activity
(S)-3-Methoxypiperidine α4β2 nAChR1,2005,50015% (Weak Partial Agonist)
α7 nAChR> 10,000> 10,000No activity

This table illustrates a scenario where the (R)-enantiomer is significantly more potent and effective as an agonist at the α4β2 nAChR compared to the (S)-enantiomer.

Table 2: Comparative Profile Against Reference nAChR Ligands

CompoundReceptor SubtypeBinding Affinity Ki (nM)Functional Potency EC50 (nM)
(R)-3-Methoxypiperidine (Hypothetical) α4β2 nAChR85150
(-)-Nicotine α4β2 nAChR~1~100
(+)-Epibatidine α4β2 nAChR~0.02~0.1

This table compares the hypothetical eutomer to standard high-affinity nicotinic agonists, providing context for its potential potency.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for validating pharmacological data. Below are standard protocols for determining the binding affinity and functional activity of novel compounds like the this compound enantiomers.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

1. Materials:

  • Cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).
  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
  • Test Compounds: (R)- and (S)-3-Methoxypiperidine, dissolved in assay buffer across a range of concentrations (e.g., 0.1 nM to 100 µM).
  • Non-specific binding control: (-)-Nicotine (100 µM).
  • 96-well filter plates and a cell harvester.
  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • In each well of the 96-well plate, combine 50 µL of radioligand at a final concentration of ~0.5 nM.
  • Add 50 µL of the test compound at various concentrations or 50 µL of the non-specific binding control.
  • Add 100 µL of the cell membrane preparation (containing ~20-40 µg of protein).
  • Incubate the plate for 2-3 hours at 4°C to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by three quick washes with ice-cold assay buffer.
  • Allow the filters to dry, then add scintillation cocktail to each well.
  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
  • The binding affinity (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay (Calcium Influx) for α4β2 nAChR

This assay measures the functional consequence of receptor binding (agonist or antagonist activity) by detecting changes in intracellular calcium levels upon receptor activation.

1. Materials:

  • A stable cell line expressing human α4β2 nAChRs (e.g., SH-EP1 cells).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Test Compounds: (R)- and (S)-3-Methoxypiperidine, prepared in assay buffer.
  • Reference Agonist: Acetylcholine (ACh) or Nicotine.
  • A fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

2. Procedure:

  • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
  • Load the cells with the Fluo-4 AM dye by incubating them in a solution of the dye for 1 hour at 37°C.
  • After incubation, wash the cells gently with assay buffer to remove excess dye.
  • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
  • Measure the baseline fluorescence for each well.
  • Add the test compounds or reference agonist at various concentrations and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

3. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  • For agonists, concentration-response curves are generated by plotting ΔF against the log of the agonist concentration.
  • The EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum efficacy) are determined using non-linear regression.
  • Efficacy is often expressed as a percentage of the maximal response induced by the reference agonist, ACh.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes in pharmacological evaluation.

G cluster_0 Synthesis & Purification cluster_1 In-Vitro Evaluation cluster_2 Data Analysis cluster_3 Outcome syn Chiral Synthesis sep Enantiomeric Separation (e.g., Chiral HPLC) syn->sep Racemic Mixture bind Radioligand Binding (Determine Ki) sep->bind func FunctionalAssays (Determine EC50, Efficacy) bind->func comp Comparative Analysis (R- vs S-enantiomer) func->comp sar Define Structure-Activity Relationship (SAR) comp->sar

Caption: Experimental workflow for chiral drug evaluation.

G agonist Nicotinic Agonist (e.g., (R)-3-Methoxypiperidine) receptor α4β2 nAChR (Ligand-Gated Ion Channel) agonist->receptor Binds channel Ion Channel Opening receptor->channel Conformational Change influx Na+ / Ca2+ Influx channel->influx depol Membrane Depolarization influx->depol release Neurotransmitter Release (e.g., Dopamine, ACh) depol->release response Downstream Cellular Response release->response

Caption: Simplified α4β2 nAChR agonist signaling pathway.

References

A Comparative Guide to 3-Methoxypiperidine and Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core scaffold is a critical decision in drug discovery, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the saturated heterocyclic scaffolds, pyrrolidine and piperidine rings are two of the most ubiquitous and well-studied motifs in medicinal chemistry. This guide provides an objective, data-driven comparison of the pyrrolidine scaffold and the less-explored 3-methoxypiperidine scaffold, offering insights to inform rational drug design.

Core Physicochemical Properties: A Tale of Two Rings

The fundamental structural difference—a five-membered versus a six-membered ring—and the presence of a methoxy substituent dictate the distinct physicochemical characteristics of these scaffolds. These properties are crucial for predicting a drug candidate's behavior, from target binding to its fate in the body.

PropertyPyrrolidineThis compoundKey Considerations for Drug Design
Molecular Weight ( g/mol ) 71.12115.17[1]The larger size of this compound can influence ligand-receptor interactions and may impact ligand efficiency.
logP (Octanol/Water) 0.46[2]Predicted: ~0.8 - 1.2This compound is predicted to be more lipophilic than pyrrolidine. This can affect solubility, cell permeability, and potential for off-target hydrophobic interactions.
pKa of Conjugate Acid ~11.27-11.31[3][4]Predicted: ~9.35[5]The methoxy group's electron-withdrawing inductive effect is expected to reduce the basicity of the piperidine nitrogen compared to the more basic pyrrolidine. This can significantly impact salt formation, solubility, and interactions with acidic residues in binding pockets.
Hydrogen Bond Acceptors 12The additional ether oxygen in this compound provides another hydrogen bond acceptor, potentially enabling new interactions with the biological target.
Hydrogen Bond Donors 11Both scaffolds possess a secondary amine capable of acting as a hydrogen bond donor.
Rotatable Bonds 01The methoxy group adds a rotatable bond, which can influence conformational flexibility and entropy upon binding.
Topological Polar Surface Area (TPSA) 12.0 Ų21.3 Ų[1]The higher TPSA of this compound suggests potentially lower passive membrane permeability compared to pyrrolidine.

Structural and Conformational Differences

Pyrrolidine: The five-membered ring of pyrrolidine exhibits a high degree of conformational flexibility, existing in various "envelope" and "twisted" conformations that are close in energy. This flexibility can be advantageous for adapting to the shape of a binding site but can also come with an entropic penalty upon binding. The stereochemistry of substituents on the pyrrolidine ring is a critical determinant of biological activity, as different stereoisomers can adopt distinct spatial orientations.[6][7]

This compound: The six-membered piperidine ring predominantly adopts a chair conformation. The introduction of a methoxy group at the 3-position can exist in either an axial or equatorial orientation, which will significantly influence the molecule's three-dimensional shape and how it presents its pharmacophoric features. The preference for the axial or equatorial position will depend on steric and electronic factors and can impact binding affinity and selectivity.

Prevalence in Approved Drugs: A Snapshot of Success

Both pyrrolidine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in approved drugs across a wide range of therapeutic areas.

Pyrrolidine-Containing Approved Drugs: The pyrrolidine ring is a cornerstone of many successful drugs.[4] Examples include:

  • Antihypertensives (ACE inhibitors): Captopril, Enalapril, Lisinopril[4]

  • Antivirals (HCV NS5A inhibitors): Daclatasvir, Velpatasvir

  • Anticonvulsants: Levetiracetam, Brivaracetam[2]

  • Anticholinergics: Glycopyrronium[4]

  • Oncology: Alpelisib, Asciminib[8]

Piperidine-Containing Approved Drugs: The piperidine scaffold is also exceptionally common in pharmaceuticals.[9][10][11][12] Examples include:

  • Antipsychotics: Haloperidol, Risperidone[9]

  • Opioid Analgesics: Fentanyl, Pethidine

  • Antihistamines: Loratadine, Fexofenadine[9]

  • Stimulants: Methylphenidate[9]

  • Oncology: Gilteritinib, Glasdegib[10]

This compound in Drug Discovery: While the parent piperidine scaffold is widespread, the this compound motif is less common in currently marketed drugs. However, it is utilized as a key building block in the synthesis of various pharmaceutical agents.[5][13][14] For instance, it serves as an intermediate in the creation of compounds targeting neurological disorders.[13] The methoxy group can be strategically employed to modulate physicochemical properties and explore new interactions within a target's binding site.

Synthetic Accessibility

Both scaffolds are readily accessible through various synthetic routes.

Pyrrolidine Synthesis: Common methods for synthesizing the pyrrolidine ring include:

  • 1,3-dipolar cycloaddition reactions.

  • Cyclization of acyclic precursors.

  • Functionalization of readily available starting materials like proline.

This compound Synthesis: The this compound scaffold can be synthesized through several approaches, often starting from pyridine derivatives followed by reduction and functionalization.[15] A key intermediate in the synthesis of some pharmaceuticals is 1-(3-methoxypropyl)-4-piperidinamine, which can be prepared from piperidin-4-one.[16]

Pharmacological Profile and Drug-like Properties: A Comparative Outlook

FeaturePyrrolidine ScaffoldThis compound Scaffold
Target Interactions The basic nitrogen is a key interaction point. The flexible ring can adapt to various binding pocket shapes.The less basic nitrogen offers different ionic interaction potential. The additional hydrogen bond acceptor (ether oxygen) can be exploited for new interactions. The more rigid chair conformation can lead to higher binding affinity through pre-organization.
Metabolic Stability Generally stable, but can be susceptible to oxidation, particularly at the positions adjacent to the nitrogen.The piperidine ring is generally metabolically stable.[11] The methoxy group may be a site for O-demethylation by cytochrome P450 enzymes, which could be a metabolic liability or a desired pathway for prodrug activation.
Solubility The parent scaffold is water-miscible. Substituents play a major role in the overall solubility of the molecule.The parent piperidine is also water-miscible. The methoxy group can potentially increase aqueous solubility through hydrogen bonding with water, although the overall increase in lipophilicity might counteract this effect.
ADME Profile The physicochemical properties of pyrrolidine-containing drugs are diverse and highly dependent on the overall molecular structure.The increased lipophilicity and TPSA of the this compound scaffold compared to pyrrolidine may lead to differences in absorption, distribution, and excretion profiles.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of drug candidates containing these scaffolds. Below are summaries of key experimental protocols.

GPCR Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of a test compound to a G-protein coupled receptor (GPCR).

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the GPCR.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.[17]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[17]

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by filtration.[17]

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[17]

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a protein kinase.

Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[18]

Protocol Outline:

  • Kinase Reaction: In a 96-well plate, incubate the kinase, a suitable substrate, and ATP with varying concentrations of the inhibitor.[18]

  • ADP Detection: After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.[18]

  • Signal Generation: Add a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[18]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to determine the IC50 value.[18]

In Vitro ADME Profiling: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Principle: The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time.

Protocol Outline:

  • Incubation: Incubate the test compound (at a fixed concentration) with liver microsomes and NADPH (a cofactor for many metabolic enzymes) at 37°C.[19]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).[19]

Visualizing Workflows and Relationships

Experimental Workflow for Comparative Scaffolds

G cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Pyrrolidine_Syn Pyrrolidine Analogs Binding Target Binding Assays (e.g., GPCR, Kinase) Pyrrolidine_Syn->Binding ADME ADME Profiling (e.g., Metabolic Stability) Pyrrolidine_Syn->ADME Methoxy_Syn This compound Analogs Methoxy_Syn->Binding Methoxy_Syn->ADME SAR Structure-Activity Relationship (SAR) Binding->SAR SPR Structure-Property Relationship (SPR) ADME->SPR Lead_Opt Lead Optimization SAR->Lead_Opt SPR->Lead_Opt G cluster_physchem Physicochemical Properties cluster_druglike Drug-like Characteristics pKa pKa Solubility Aqueous Solubility pKa->Solubility Binding Target Binding pKa->Binding logP logP logP->Solubility Permeability Membrane Permeability logP->Permeability Metabolism Metabolic Stability logP->Metabolism TPSA TPSA TPSA->Permeability HBA H-Bond Acceptors HBA->Solubility HBA->Binding

References

Comparative Analysis of 3-Methoxypiperidine Analog Cross-Reactivity at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous therapeutic agents. Analogs of 3-methoxypiperidine, in particular, have garnered significant interest for their interaction with various neurotransmitter receptors. Understanding the cross-reactivity of these analogs is crucial for developing selective ligands with minimized off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of this compound analogs, with a focus on their interactions with nicotinic acetylcholine receptor (nAChR) subtypes. The data presented herein is derived from studies on analogs of A-84543, a compound containing a structurally related 3-methoxypyrrolidine moiety, which serves as a valuable surrogate for understanding the broader class of 3-methoxy-substituted saturated heterocycles.

Data Presentation: Comparative Binding Affinities of this compound Analogs at nAChR Subtypes

The following table summarizes the binding affinities (Ki, nM) of various this compound analogs against a panel of human nAChR subtypes expressed in HEK cells. Lower Ki values indicate higher binding affinity.

Compoundα2β2α4β2α3β4α7
A-84543 0.80.68101,200
H-11MNH 0.50.5265980
H-11ONH >10,000>10,000>10,000>10,000
H-11PNH >10,000>10,000>10,000>10,000
H-11ONM ~60,000>10,000>10,000>10,000
Nicotine 251501,500
A85380 0.10.04152,500
DHBE 1010.5>10,000

Data sourced from competitive displacement binding assays against [3H]-epibatidine.[1]

Key Observations:

  • High Affinity of A-84543 and H-11MNH: Both A-84543 and its analog H-11MNH exhibit high affinity for α2β2 and α4β2 nAChR subtypes.[1]

  • Subtype Selectivity: A-84543 demonstrates approximately 1,350-fold greater selectivity for α4β2 over α3β4 nAChRs. In comparison, H-11MNH shows about 530-fold selectivity for α4β2 over the α3β4 subtype.[1] Nicotine displays only a 50-fold selectivity between these two receptor subtypes.[1]

  • Low Affinity Analogs: The analogs H-11ONH, H-11PNH, and H-11ONM all show significantly lower affinities (>10,000 nM) for the tested nAChR subtypes.[1]

  • Functional Differences: While both A-84543 and H-11MNH are high-affinity binders, their functional activities differ. H-11MNH acts as a full agonist with high potency at α3β4 nAChRs, whereas A-84543 is a partial agonist with lower potency at this subtype.[1]

Experimental Protocols

The data presented in this guide were primarily generated using competitive radioligand binding assays. Below is a detailed methodology for a typical experiment.

Radioligand Binding Assays for nAChR Subtypes:

  • Cell Lines: Human embryonic kidney (HEK) cells stably transfected to express specific human nAChR subtypes (e.g., α2β2, α4β2, α3β4, α7) are utilized.

  • Radioligand: [3H]-epibatidine, a high-affinity nicotinic agonist, is commonly used as the radiolabeled ligand.

  • Assay Buffer: Assays are typically performed in a buffer solution, such as Dulbecco's phosphate-buffered saline (D-PBS).

  • Procedure:

    • Cell membranes expressing the nAChR subtype of interest are prepared.

    • A constant concentration of [3H]-epibatidine (e.g., 150 pM) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compounds (this compound analogs) are added to compete for binding to the receptors.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound [3H]-epibatidine, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 A Synthesize this compound Analogs B Prepare HEK Cell Membranes Expressing nAChR Subtypes (α2β2, α4β2, α3β4, α7) A->B C Competitive Radioligand Binding Assay ([3H]-epibatidine) B->C D Incubate Membranes, Radioligand, and Analogs C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 and Ki Determination) F->G H Compare Ki Values Across Subtypes G->H I Assess Cross-Reactivity and Selectivity H->I

Caption: Workflow for assessing the cross-reactivity of this compound analogs.

Nicotinic Acetylcholine Receptor Signaling Pathway

G cluster_0 nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Agonist Agonist (e.g., Acetylcholine, Nicotine, Analog) Agonist->nAChR Binds to Na_Ca_Influx Na+ and Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Na_Ca_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

References

Comparative Guide for the Purity Validation of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for determining the purity of 3-Methoxypiperidine, with a primary focus on the titration method. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments of this compound. This document outlines detailed experimental protocols, presents a comparative analysis of alternative techniques, and includes supporting data and visualizations to aid in method selection and implementation.

Introduction to Purity Analysis of this compound

This compound is a piperidine derivative used as a building block in the synthesis of various pharmaceutical compounds. The purity of this raw material is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine its purity. Acid-base titration is a classical and widely used method for the assay of amines, offering a simple, cost-effective, and accurate approach.[1][2] This guide will detail the procedure for a non-aqueous acid-base titration of this compound and compare it with modern chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3]

Purity Determination by Non-Aqueous Acid-Base Titration

Aliphatic amines, like this compound, are weak bases that can be effectively titrated in a non-aqueous solvent to enhance their basicity.[4] A common approach involves dissolving the amine in a non-basic solvent, such as glacial acetic acid, and titrating with a strong acid, typically perchloric acid dissolved in glacial acetic acid.[1][4]

Experimental Protocol: Titration of this compound

Objective: To determine the purity of a this compound sample by non-aqueous potentiometric titration.

Materials and Reagents:

  • This compound sample

  • Perchloric acid (HClO₄), 0.1 M in glacial acetic acid

  • Glacial acetic acid (CH₃COOH)

  • Potassium hydrogen phthalate (KHP), primary standard

  • Crystal violet indicator or a pH electrode for potentiometric titration

  • Burette, 50 mL, Class A

  • Beakers, 250 mL

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP (primary standard) into a 250 mL beaker.

    • Dissolve the KHP in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator or immerse a calibrated pH electrode connected to a potentiometer.

    • Titrate with the 0.1 M perchloric acid solution until the endpoint is reached. The endpoint for the crystal violet indicator is a color change from violet to blue-green. For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve.

    • Record the volume of titrant used and calculate the exact molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator or set up for potentiometric titration as described above.

    • Titrate with the standardized 0.1 M perchloric acid solution to the endpoint.

    • Perform the titration in triplicate to ensure accuracy.

Calculation of Purity:

The purity of this compound is calculated using the following formula:

Where:

  • V = Volume of perchloric acid titrant used in mL

  • M = Molarity of the perchloric acid titrant in mol/L

  • FW = Formula weight of this compound (115.17 g/mol )[5]

  • W = Weight of the this compound sample in g

Experimental Workflow: Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Standardization Standardize 0.1 M HClO4 with KHP Titrate Titrate Sample with Standardized HClO4 Standardization->Titrate Standardized Titrant Sample_Prep Weigh and Dissolve This compound Sample Sample_Prep->Titrate Endpoint Detect Endpoint (Potentiometric or Indicator) Titrate->Endpoint Record_Volume Record Titrant Volume Endpoint->Record_Volume Calculate_Purity Calculate % Purity Record_Volume->Calculate_Purity

Caption: Workflow for the purity determination of this compound by titration.

Comparison with Alternative Methods

While titration is a robust method, other techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also commonly used for purity assessment, especially for identifying and quantifying specific impurities.[2][3][6]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their polarity. For amines, which often lack a UV chromophore, derivatization may be necessary to improve detection by a UV detector.[3] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.

Comparative Data

The following table summarizes the key performance characteristics of titration, GC, and HPLC for the purity analysis of this compound.

FeatureTitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Acid-Base NeutralizationPartitioning between gas and solid/liquid phasesPartitioning between liquid and solid phases
Primary Measurement Volume of TitrantPeak AreaPeak Area
Specificity Low (measures total basicity)High (separates volatile impurities)High (separates non-volatile impurities)
Sensitivity Milligram levelMicrogram to Nanogram levelMicrogram to Picogram level
Precision (RSD) < 1%< 2%< 2%
Accuracy High (for total base)HighHigh
Instrumentation Cost LowModerateHigh
Sample Throughput ModerateHighHigh
Impurity Profiling NoYesYes

Logical Relationship of Analytical Methods

Method_Comparison Purity_Analysis Purity Analysis of This compound Titration Titration (Total Basicity) Purity_Analysis->Titration Chromatography Chromatographic Methods (Impurity Profiling) Purity_Analysis->Chromatography GC Gas Chromatography (GC) (Volatile Impurities) Chromatography->GC HPLC High-Performance Liquid Chromatography (HPLC) (Non-Volatile Impurities) Chromatography->HPLC

Caption: Hierarchy of methods for the purity analysis of this compound.

Conclusion

The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis.

  • Titration is an excellent choice for routine quality control and for obtaining a precise and accurate measurement of the total base content, which is often the primary purity parameter. Its low cost and simplicity make it highly accessible.

  • Gas Chromatography is the preferred method for identifying and quantifying volatile impurities. It offers high resolution and sensitivity for this class of compounds.

  • High-Performance Liquid Chromatography is ideal for detecting non-volatile impurities and for applications requiring very high sensitivity, especially when coupled with a mass spectrometer.

For comprehensive quality control, a combination of these methods is often employed. Titration provides an accurate overall purity value, while chromatographic techniques provide detailed information about the impurity profile. This orthogonal approach ensures the quality and consistency of this compound for its intended use in research and drug development.

References

Comparative Docking Analysis of 3-Methoxypiperidine Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction mechanisms of 3-methoxypiperidine derivatives with key biological targets, providing valuable insights for researchers and drug development professionals.

This guide presents a comparative analysis of molecular docking studies performed on this compound derivatives and structurally related compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and versatile binding capabilities.[1][2] The addition of a methoxy group at the 3-position can significantly influence the molecule's conformation, polarity, and potential for hydrogen bonding, thereby altering its interaction with biological targets. This guide synthesizes data from multiple studies to provide a comparative overview of their performance as potential therapeutic agents, focusing on their roles as acetylcholinesterase inhibitors for neurodegenerative diseases and as anticancer agents.

Quantitative Comparison of Docking Performance

The following tables summarize the docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) of various piperidine derivatives against their respective biological targets. This data facilitates a direct comparison of the compounds' potencies and highlights structure-activity relationships.

Acetylcholinesterase (AChE) Inhibitors

Target: Acetylcholinesterase (AChE) Disease Relevance: Alzheimer's Disease

Compound/AnalogDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Key Interactions & Notes
VIId (Hydroxypyridin-4-one derivative with a piperidine moiety)--0.14309Interacted with Tyr336, Tyr123, and Phe337 via hydrophobic interactions. A π-cation interaction was observed between the piperidine nitrogen and Phe294.[3]
Donepezil (Reference Drug)-10.8-0.14 ± 0.03Standard AChE inhibitor used for comparison.[4][5]
4a (2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative)--0.91 ± 0.045Docking study confirmed a binding mode similar to donepezil.[4]
4g (meta-methoxy substituted benzylpiperazine derivative)--5.5 ± 0.7The presence of a methoxy group at the meta position of the phenyl ring resulted in favorable potency.[4]
Ginkgolide A -11.3--Natural compound showing high binding energy to AChE.[5]
Licorice glycoside D2 -11.2--Natural compound with strong predicted binding to AChE.[5]
Anticancer Agents

Target: Various (e.g., Tubulin, EGFR, ER-α) Disease Relevance: Cancer

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Key Interactions & Notes
Compound VI (Trimethoxyphenyl pyridine derivative)Tubulin--104.95 (Interaction Energy)8.92 nM (Tubulin inhibition)Showed potent anti-proliferative activity against HCT 116 (4.83 µM), HEPG-2 (3.25 µM), and MCF-7 (6.11 µM) cell lines.[6][7]
Colchicine (Reference Drug)Tubulin--9.85 nM (Tubulin inhibition)Reference tubulin polymerization inhibitor.[7]
Compound Cii (3-methoxy flavone derivative with piperidine)ER-α--10.145.54 ± 1.57 (MDA-MB-231)Exhibited potent cytotoxic activity against breast cancer cell lines.[8]
Compound 2g (N-phenylpyrazoline with methoxy substituent)EGFR--8.4-Showed broad-spectrum anticancer activity and interacted with the Met769 residue of the EGFR.[9]
Compound (II) (3-chloro-3-methyl-2,6-diarylpiperidin-4-one)6FS1 (Myeloma target)--97.40 (Total Energy)-Demonstrated the strongest binding affinity among the tested compounds against this target.[10]
Compound (V) (3-chloro-3-methyl-2,6-diarylpiperidin-4-one)6TJU (Leukemia target)-- (Strong H-bonds and Van der Waals)-Showed the best binding energies against this leukemia-related enzyme.[10]

Experimental Protocols

The methodologies outlined below are generalized from the cited studies and represent a standard workflow for comparative docking analyses.

Molecular Docking Workflow
  • Protein Preparation :

    • The three-dimensional crystal structure of the target protein (e.g., AChE, Tubulin, EGFR) is retrieved from the Protein Data Bank (PDB).[1][11][12]

    • Water molecules and co-crystallized ligands are typically removed from the structure.[11][13]

    • Hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are assigned to the protein atoms.[13][14]

    • The protein structure is then energy minimized to resolve any steric clashes and achieve a more stable conformation.

  • Ligand Preparation :

    • The 2D structures of the this compound derivatives and other ligands are drawn using chemical drawing software.

    • These 2D structures are converted into 3D models.

    • Energy minimization is performed on the 3D ligand structures to obtain low-energy, stable conformations.[1]

    • Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.[13]

  • Grid Generation and Docking Simulation :

    • A grid box is defined around the active site of the target protein, specifying the search space for the ligand binding.[13]

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore various conformations and orientations of the ligand within the protein's active site.[1]

    • A scoring function is employed to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.[13] The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[1]

  • Analysis of Results :

    • The docking results are analyzed to identify the best-ranked poses based on their docking scores.

    • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the binding mode.[1]

Visualizations

The following diagrams illustrate a generalized experimental workflow for computational docking and a conceptual signaling pathway that could be targeted by these derivatives.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage cluster_output Output PDB 1. Retrieve Protein Structure (e.g., from PDB) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand 2. Prepare Ligand Structures (this compound Derivatives) Ligand->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Score 5. Score and Rank Poses (Binding Energy) Dock->Score Analyze 6. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze SAR 7. Structure-Activity Relationship (SAR) Analyze->SAR

Caption: A generalized workflow for a computational molecular docking study.

G Ligand Piperidine Derivative Receptor Target Receptor (e.g., EGFR, AChE) Ligand->Receptor Binding & Inhibition Signal Signal Transduction Receptor->Signal Kinase Kinase Cascade Signal->Kinase TF Transcription Factor Activation/Inhibition Kinase->TF Response Cellular Response (e.g., Apoptosis, Proliferation) TF->Response

Caption: A conceptual signaling pathway modulated by a ligand.

References

Assessing the Metabolic Stability of 3-Methoxypiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug discovery. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and its metabolic fate significantly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comparative framework for assessing the metabolic stability of 3-methoxypiperidine analogs, supported by detailed experimental protocols and illustrative data.

The piperidine ring and its substituents are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to transformations such as N-dealkylation, C-hydroxylation, and oxidation.[1][2] These metabolic changes can result in rapid clearance, reduced efficacy, or the formation of active or toxic metabolites.[1] Therefore, a thorough evaluation of metabolic stability is crucial in the early stages of drug development to guide lead optimization.[3][4]

Comparative Metabolic Stability Data

The following table summarizes hypothetical in vitro metabolic stability data for a series of this compound analogs in human liver microsomes (HLM). This data, presented as half-life (t½) and intrinsic clearance (CLint), is intended to be representative of the types of results obtained in such assays and to highlight potential structure-stability relationships.

Compound IDR1 SubstituentR2 SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3MP-AHH2546.2
3MP-BCH₃H4525.7
3MP-CHPhenyl1577.0
3MP-DCH₃Phenyl3533.0
3MP-EFH5521.0

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols

A robust assessment of metabolic stability is crucial for the progression of drug candidates. The following are detailed protocols for two standard in vitro assays used to evaluate the metabolic stability of compounds like this compound analogs.

Liver Microsomal Stability Assay

This assay is a common high-throughput screen to assess Phase I metabolic activity, primarily mediated by CYP enzymes.[5]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)[5]

  • Pooled human liver microsomes (HLM)[6]

  • Phosphate buffer (100 mM, pH 7.4)[5][6]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1][5][6]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction[5][6]

  • 96-well plates[1]

  • Incubator/shaker (37°C)[1]

  • Centrifuge[1]

  • LC-MS/MS system[1]

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[1]

  • In a 96-well plate, add the HLM and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.[1]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[6]

  • Centrifuge the plate to precipitate the microsomal proteins.[6]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.[1][6]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The elimination rate constant (k) is determined from the slope of this plot.[6]

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.[6]

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[6]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors.[7][8]

Materials:

  • Cryopreserved or fresh primary human hepatocytes[9]

  • Hepatocyte culture medium (e.g., Williams' Medium E)[5][9]

  • 96-well collagen-coated plates[9]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's protocol.[5]

  • Plate the hepatocytes in collagen-coated 96-well plates at a desired cell density (e.g., 0.5 x 10^6 cells/mL) and allow them to attach.[10]

  • Prepare a working solution of the test compound in the culture medium at the desired final concentration (e.g., 1 µM).[9][10]

  • Remove the plating medium from the cells and add the medium containing the test compound.[9]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.[1]

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[11]

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.[1]

  • Centrifuge the plate to pellet cell debris.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[5]

Data Analysis: The data analysis is performed in the same manner as the microsomal stability assay to determine the half-life (t½) and intrinsic clearance (CLint).[5]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate a potential metabolic pathway for a this compound analog and the general experimental workflow.

Potential Metabolic Pathways of a this compound Analog Parent This compound Analog Metabolite1 O-Demethylation Parent->Metabolite1 CYP-mediated Metabolite2 N-Dealkylation Parent->Metabolite2 CYP-mediated Metabolite3 Ring Hydroxylation Parent->Metabolite3 CYP-mediated Metabolite4 Oxidation Parent->Metabolite4 CYP-mediated PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite3->PhaseII

Caption: Potential Phase I and Phase II metabolic pathways for a this compound analog.

Experimental Workflow for In Vitro Metabolic Stability Assays cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Compound Prepare Test Compound Solution Incubate Incubate at 37°C Prep_Compound->Incubate Prep_System Prepare Microsomes or Hepatocytes Prep_System->Incubate Time_Points Sample at Various Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: A generalized workflow for conducting in vitro metabolic stability assays.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methoxypiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Methoxypiperidine, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is critical due to the compound's potential hazards, including being harmful if swallowed and causing respiratory irritation.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment must be conducted. This compound is classified as an irritant and is harmful if ingested.[1][2] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear suitable chemical-resistant gloves. Check the glove manufacturer's specifications for compatibility with piperidine derivatives.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps toward compliant disposal. All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through a hazardous waste program.[3][4]

  • Waste Classification: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound and materials contaminated with it must be treated as hazardous waste.[5]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines. Incompatible chemicals can react, leading to dangerous situations. Keep acidic and basic waste streams separate.[6][7]

III. Step-by-Step Disposal Procedure

The following steps outline the standard procedure for the disposal of this compound waste.

1. Container Selection and Labeling:

  • Container Choice: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can often be reused for this purpose.[8] Plastic containers are generally preferred over glass to minimize the risk of breakage.[3] The container must have a secure, screw-on cap.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[3][8] The label must also include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[3]

    • The concentration or percentage of each component if it is a mixture.

    • The date when the first waste was added to the container.[3]

    • The name and contact information of the principal investigator or responsible person.[3]

    • The specific hazards associated with the waste (e.g., "Harmful," "Irritant").

2. Waste Accumulation:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[8] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][6][8]

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected as solid hazardous waste. These materials should be double-bagged in clear plastic bags and labeled as hazardous waste.[6]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][9] The rinsate must be collected and disposed of as hazardous waste.[5][9] After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash or recycled according to institutional policy.[5][7]

4. Arranging for Waste Pickup:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to arrange for pickup.[6]

  • Documentation: Complete any required hazardous waste disposal forms, accurately listing the contents of the container.[3]

5. Spill Management: In the event of a spill of this compound, follow these emergency procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the spill.[10][11]

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Quantitative Data Summary

While specific disposal limits for this compound are not broadly published and are subject to local regulations, the following table summarizes its key hazard data.

PropertyDataReference
GHS Hazard Statements H302: Harmful if swallowed[1][12]
H335: May cause respiratory irritation[1]
Signal Word Warning[1][12]
Storage Temperature 2-8°C[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select & Label Compatible Waste Container ppe->container accumulate Accumulate Waste in Labeled Container container->accumulate storage Store in Designated SAA with Secondary Containment accumulate->storage is_full Container Full or Max Time Reached? storage->is_full is_full->storage No request_pickup Request Waste Pickup from EHS is_full->request_pickup Yes ehs_disposal EHS Collects and Disposes of Waste Compliantly request_pickup->ehs_disposal end End: Disposal Complete ehs_disposal->end spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure spill_procedure->accumulate Collect Spill Debris as Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of 3-Methoxypiperidine. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing risk to personnel and the environment. The information presented is based on available safety data for this compound and structurally related compounds.

Hazard Identification and Quantitative Data

This compound is classified as an irritant and is harmful if swallowed. It may also cause respiratory irritation.[1] The following tables summarize the key physical, chemical, and toxicological data available.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 149.9 °C at 760 mmHg[1]
Flash Point 49.7 °C[1]
Density 0.93 g/cm³[1]
Vapor Pressure 3.93 mmHg at 25°C[1]

Table 2: Toxicological Data

HazardClassificationGHS StatementsReference
Acute Oral Toxicity Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Not Classified
Serious Eye Damage/Irritation Not Classified
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact. While specific breakthrough times for this compound are not available, nitrile and neoprene gloves generally provide good resistance to amines.[4] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pants. A chemical-resistant apron may be necessary for larger quantities.To protect skin from accidental splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.To prevent inhalation of vapors, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is essential for safety.

3.1. Handling Protocol

  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition. Have a spill kit readily accessible.

  • Dispensing: Conduct all weighing and dispensing of this compound inside a certified chemical fume hood. Use a clean, designated set of spatulas and glassware.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces in the fume hood.

3.2. Storage Plan

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.

  • Store away from heat, sparks, and open flames.[5]

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

4.1. Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Neutralization (for piperidine): For the parent compound piperidine, spills can be covered with dry lime, sand, or soda ash.[5]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.2. Disposal Plan

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix with other waste streams unless compatible.

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[1][6] For piperidine and related compounds, incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[6] Do not dispose of down the drain or in regular trash.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_dispense Dispense Chemical prep_ppe->handle_dispense prep_fume_hood Verify Fume Hood Function prep_fume_hood->handle_dispense prep_spill_kit Ensure Spill Kit is Accessible prep_spill_kit->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate storage_label Label and Seal Container handle_reaction->storage_label Unused Material disposal_collect Collect Waste in Labeled Container handle_reaction->disposal_collect Waste Material cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash cleanup_decontaminate->disposal_collect storage_store Store in Cool, Dry, Ventilated Area storage_label->storage_store disposal_dispose Dispose via Licensed Contractor disposal_collect->disposal_dispose emergency_spill Spill Occurs spill_evacuate Evacuate & Alert emergency_spill->spill_evacuate spill_contain Contain Spill emergency_spill->spill_contain spill_cleanup Clean and Decontaminate emergency_spill->spill_cleanup emergency_exposure Personal Exposure exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypiperidine
Reactant of Route 2
Reactant of Route 2
3-Methoxypiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.